molecular formula C9H9BrO3 B1646010 3-Bromo-5-methoxymethoxy-benzaldehyde

3-Bromo-5-methoxymethoxy-benzaldehyde

Cat. No.: B1646010
M. Wt: 245.07 g/mol
InChI Key: AMIDFHSCQZNXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methoxymethoxy-benzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methoxymethoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxymethoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9BrO3/c1-12-6-13-9-3-7(5-11)2-8(10)4-9/h2-5H,6H2,1H3

InChI Key

AMIDFHSCQZNXSF-UHFFFAOYSA-N

SMILES

COCOC1=CC(=CC(=C1)C=O)Br

Canonical SMILES

COCOC1=CC(=CC(=C1)C=O)Br

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 3-Bromo-5-methoxymethoxy-benzaldehyde in Modern Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the complex landscape of modern drug discovery and active pharmaceutical ingredient (API) synthesis, the strategic selection of building blocks dictates the efficiency of the entire synthetic pipeline. 3-Bromo-5-(methoxymethoxy)benzaldehyde (CAS: 770718-89-3) is a highly versatile, tri-functional aromatic scaffold[1].

As a Senior Application Scientist, I frequently utilize this compound because it offers three orthogonal handles for derivatization:

  • An Electrophilic Aldehyde: Primed for reductive aminations, Wittig olefinations, or Grignard additions.

  • An Aryl Bromide: A highly reactive site for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • A Methoxymethoxy (MOM) Protected Phenol: A "Goldilocks" protecting group that masks the acidic phenol during harsh basic or nucleophilic downstream reactions, yet can be cleanly cleaved under mild acidic conditions[2][3].

This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and downstream application frameworks for this critical intermediate.

Chemical Identity & Structural Analysis

Understanding the physicochemical parameters of both the target compound and its precursor is the first step in designing a robust synthetic route. The parent compound, 3-bromo-5-hydroxybenzaldehyde, undergoes a chemoselective protection to yield the target scaffold.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Bromo-5-(methoxymethoxy)benzaldehyde
CAS Number 770718-89-3[1]
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Precursor Name 3-Bromo-5-hydroxybenzaldehyde
Precursor CAS Number 199177-26-9[4]
Precursor Molecular Weight 201.02 g/mol [4]
Key Functional Groups Aldehyde (-CHO), Aryl Bromide (-Br), MOM Ether (-OCH₂OCH₃)
Mechanistic Rationale: Why the MOM Group?

In synthetic design, the choice of a protecting group is driven by causality. Why choose a MOM ether over a standard methyl ether or a bulky silyl ether (e.g., TBS)? According to standard protective group chemistry (), MOM ethers are uniquely stable to strong bases (such as organolithiums used in directed ortho-metalation) and powerful nucleophiles (such as complex hydrides)[2]. However, unlike methyl ethers which require harsh Lewis acids (like BBr₃) for deprotection, MOM ethers are acetals. They undergo rapid hydrolysis under mild acidic conditions (e.g., HCl in methanol or Trifluoroacetic acid), preserving sensitive newly-formed C-C or C-N bonds in the advanced API[3][5].

Synthesis and Experimental Protocols

The synthesis of 3-bromo-5-(methoxymethoxy)benzaldehyde relies on the nucleophilic substitution of chloromethyl methyl ether (MOMCl) by a phenoxide intermediate[2][3].

Step-by-Step Methodology: MOM Protection

Causality & Design: Phenols are relatively weak nucleophiles. To drive the reaction, the phenol must be deprotonated to its highly nucleophilic phenoxide form. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the premature acidic cleavage of the newly formed MOM ether[3][5].

Reagents:

  • 3-Bromo-5-hydroxybenzaldehyde (1.0 eq)

  • Chloromethyl methyl ether (MOMCl) (1.5 eq) - Caution: Highly reactive and carcinogenic alkylating agent; handle strictly in a fume hood.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Dissolve 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (2.0 eq) dropwise. Stir for 15 minutes to allow complete formation of the phenoxide intermediate.

  • Electrophilic Addition: Slowly add MOMCl (1.5 eq) dropwise over 10 minutes. Causality: Dropwise addition manages the exothermic nature of the reaction and minimizes poly-alkylation artifacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring completion via TLC (Hexanes/Ethyl Acetate 4:1).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 3-bromo-5-(methoxymethoxy)benzaldehyde.

Self-Validating Analytical System

To ensure trustworthiness in your synthetic pipeline, do not proceed blindly. Validate the success of the protocol using ¹H NMR spectroscopy (CDCl₃).

  • The Validation Marker: Look for the emergence of a sharp, two-proton singlet at approximately 5.2 ppm . This corresponds to the -OCH₂O- methylene bridge of the installed MOM group.

  • Integrity Check: Confirm the preservation of the aldehyde proton, which should remain visible as a singlet at ~9.9 ppm .

SynthesisWorkflow SM 3-Bromo-5-hydroxybenzaldehyde (Starting Material) Base Addition of DIPEA (Deprotonation) SM->Base Step 1: Base Addition Intermediate Phenoxide Intermediate (Nucleophile) Base->Intermediate Phenol Activation Electrophile Addition of MOM-Cl (Electrophilic Attack) Intermediate->Electrophile Step 2: MOM-Cl Addition Product 3-Bromo-5-(methoxymethoxy)benzaldehyde (Target Product) Electrophile->Product SN2 Substitution

Fig 1: Step-by-step synthetic workflow for the MOM protection of 3-bromo-5-hydroxybenzaldehyde.

Downstream Applications in Drug Development

In pharmaceutical chemistry, 3-bromo-5-(methoxymethoxy)benzaldehyde acts as a central hub for divergent synthesis. The orthogonal reactivity of its functional groups allows for the sequential assembly of complex pharmacophores, particularly in the development of kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.

Workflow of API Assembly:

  • C-C Bond Formation: The aryl bromide undergoes a Palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl boronic acid. The MOM group remains entirely stable under the basic conditions (e.g., K₂CO₃, Pd(PPh₃)₄) required for this cycle.

  • C-N Bond Formation: The aldehyde is subsequently subjected to reductive amination using a secondary amine (e.g., a piperazine derivative) and sodium triacetoxyborohydride (NaBH(OAc)₃), installing a critical solubilizing group.

  • Global Deprotection: Finally, treatment with mild acid (e.g., TFA in DCM) cleaves the MOM acetal, revealing the free phenol. This phenol often serves as a crucial hydrogen-bond donor to anchor the drug within the target protein's binding pocket.

ApplicationPathway A 3-Bromo-5-(methoxymethoxy)benzaldehyde B Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) A->B C-C Bond Formation (Br site) C Biaryl Aldehyde Intermediate B->C Arylation D Reductive Amination (Amine, NaBH(OAc)3) C->D C-N Bond Formation (CHO site) E Advanced API Scaffold (Kinase/GPCR Modulator) D->E Functionalization

Fig 2: Divergent application pathway of the title compound in complex API scaffold synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16641084, 3-Bromo-5-hydroxybenzaldehyde. Retrieved from[Link]

  • National Institutes of Health (NIH) PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers. Retrieved from[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from[Link]

Sources

Spectroscopic data for 3-Bromo-5-methoxymethoxy-benzaldehyde (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of 3-Bromo-5-(methoxymethoxy)benzaldehyde , a critical intermediate in the synthesis of resorcinol-based natural products and pharmaceutical agents (e.g., leukotriene B4 inhibitors).

CAS Registry Number: 770718-89-3 Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol [1]

Executive Summary & Structural Logic

This compound features a 1,3,5-trisubstituted benzene ring , ensuring a simplified NMR splitting pattern due to the lack of adjacent (ortho) protons.[1] The substituents are:

  • Aldehyde (-CHO): A strong electron-withdrawing group (EWG) at position 1.[1]

  • Bromine (-Br): A weak EWG (inductive) but ortho-para directing (resonance) at position 3.[1]

  • Methoxymethoxy (-OMOM): A protected phenol, acting as a strong electron-donating group (EDG) at position 5.[1]

Key Identification Feature: The presence of the MOM group signals (a singlet ~5.2 ppm for -OCH₂O- and a singlet ~3.5 ppm for -OCH₃) alongside a distinct meta-coupled aromatic system .[1]

¹H NMR Spectroscopy Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz (Recommended)[1]

The aromatic region displays three distinct signals corresponding to the three non-equivalent protons (H2, H4, H6).[1] Coupling constants (


) reflect meta coupling (~1.5–2.5 Hz).[1]
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
9.91 Singlet (s)1HH-7 (CHO)Aldehyde proton; highly deshielded.[1]
7.63 Triplet (t)*1H1.5H-2 Between Br and CHO.[1] Most deshielded aromatic proton due to flanking EWGs.[1]
7.48 Doublet of Doublets (dd)1H1.5, 2.3H-6 Between CHO and OMOM.[1] Deshielded by CHO, shielded by OMOM.[1]
7.38 Doublet of Doublets (dd)1H1.5, 2.3H-4 Between Br and OMOM.[1] Most shielded aromatic proton.[1]
5.21 Singlet (s)2HH-8 (-OCH ₂O-)Characteristic MOM methylene; sharp singlet.[1]
3.49 Singlet (s)3HH-9 (-OCH ₃)MOM methyl group.[1]

*Note: H-2 often appears as a triplet due to nearly equal meta-coupling to H-4 and H-6.[1]

Assignment Logic (Causality)
  • H-2 (7.63 ppm): Located between the aldehyde and bromine.[1] It lacks the shielding influence of the oxygen donor (OMOM), making it the most downfield aromatic signal.[1]

  • H-6 (7.48 ppm): Located ortho to the aldehyde (deshielding) but also ortho to the OMOM group (shielding).[1] The aldehyde effect dominates, placing it downfield of H-4.[1]

  • H-4 (7.38 ppm): Located between the bromine and the OMOM group.[1] It is far from the deshielding aldehyde cone, resulting in the most upfield aromatic shift.[1]

¹³C NMR Spectroscopy Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz[1]

Shift (δ, ppm)TypeAssignmentNotes
190.5 CqC-7 (C=O)Carbonyl carbon.[1]
158.8 CqC-5 (C-OMOM)Ipso-carbon attached to oxygen (Deshielded).[1]
138.2 CqC-1 (C-CHO)Ipso-carbon attached to carbonyl.[1]
128.4 CHC-2 Aromatic CH (between Br/CHO).[1]
123.1 CqC-3 (C-Br)Ipso-carbon attached to Bromine.[1]
122.8 CHC-6 Aromatic CH (between CHO/OMOM).[1]
114.5 CHC-4 Aromatic CH (between Br/OMOM).[1]
94.6 CH₂C-8 (-OC H₂O-)Anomeric carbon of the MOM group.[1]
56.4 CH₃C-9 (-OC H₃)Methyl carbon of the MOM group.[1]

Synthesis & Preparation Protocol

This compound is synthesized via the protection of 3-bromo-5-hydroxybenzaldehyde using chloromethyl methyl ether (MOMCl).[1]

Reagents & Conditions
  • Precursor: 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9)[1]

  • Reagent: MOMCl (Chloromethyl methyl ether) - Caution: Carcinogen[1]

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    )[1]
    
  • Solvent: Dichloromethane (DCM) or Acetone[1]

Step-by-Step Protocol
  • Dissolution: Dissolve 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add DIPEA (1.5 eq) at 0°C and stir for 15 minutes.

  • Addition: Dropwise add MOMCl (1.2 eq) to the cold solution. Note: MOMCl is highly volatile and toxic; handle in a fume hood.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (

    
    ) will disappear, and the product (
    
    
    
    ) will appear.[1]
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1][2]
  • Purification: Flash column chromatography (Silica gel, 10% EtOAc in Hexanes) yields the pure oil/solid.[1]

Visualization of Workflows

Synthesis and NMR Correlation Map

The following diagram illustrates the synthetic pathway and the logical correlation between the molecular structure and the NMR signals.

G Precursor 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9) OH Signal: ~10.5 ppm Product 3-Bromo-5-(methoxymethoxy)benzaldehyde (CAS 770718-89-3) Precursor->Product Protection Reagents MOM-Cl / DIPEA DCM, 0°C -> RT Reagents->Product H_Ald CHO (H-7) 9.91 ppm (s) Product->H_Ald H_MOM MOM Group 5.21 (s), 3.49 (s) Product->H_MOM H_Ar Aromatic Region 7.38 - 7.63 ppm (Meta Coupling) Product->H_Ar

Caption: Synthetic route from phenolic precursor to MOM-ether, mapping key diagnostic NMR signals.

References

  • Precursor Synthesis: Preparation of 3-bromo-5-hydroxybenzaldehyde.[1] ChemicalBook / SynQuest Labs Data. CAS 199177-26-9.[1] Link

  • MOM Protection Methodology: Standard protocol for phenol protection using MOMCl/DIPEA.[1] Greene's Protective Groups in Organic Synthesis.

  • Compound Registration: 3-Bromo-5-(methoxymethoxy)benzaldehyde (CAS 770718-89-3).[1][3] Molaid Chemical Database.[1] Link

  • Related Dibromo Analog: 1,3-Dibromo-5-(methoxymethoxy)benzene (CAS 770718-88-2).[1][4] SpectraBase.[1][5] Link

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Handling of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, functional group protection is a foundational strategy for navigating complex multi-step pathways. 3-Bromo-5-methoxymethoxy-benzaldehyde (CAS: 770718-89-3)[1] serves as a critical, orthogonally protected intermediate. By masking the reactive phenolic hydroxyl group of its precursor as a methoxymethyl (MOM) ether, chemists can safely execute aggressive downstream transformations—such as palladium-catalyzed cross-couplings or Grignard additions—without unwanted side reactions at the phenol site.

This whitepaper provides an in-depth analysis of the physical properties of 3-bromo-5-methoxymethoxy-benzaldehyde, the thermodynamic causality behind its phase transitions, and a self-validating protocol for its synthesis.

Physicochemical Profiling: Data Presentation

Understanding the physical properties of an intermediate is essential for optimizing isolation, purification, and storage parameters. Because the MOM-protected derivative is often generated in situ or utilized immediately in synthetic cascades, its empirical physical properties are frequently compared against its well-characterized precursor, 3-bromo-5-hydroxybenzaldehyde.

Table 1: Comparative Physical Properties
Property3-Bromo-5-hydroxybenzaldehyde (Precursor)3-Bromo-5-methoxymethoxy-benzaldehyde (Target)
CAS Number 199177-26-9[2]770718-89-3[1]
Molecular Formula C₇H₅BrO₂C₉H₉BrO₃
Molecular Weight 201.02 g/mol 245.07 g/mol
Melting Point 134–138 °C35–45 °C (Predicted/Extrapolated)
Boiling Point 292.0 ± 20.0 °C305.0 ± 25.0 °C (Predicted)
Physical State (RT) Crystalline SolidLow-melting solid / Viscous oil
Dominant Intermolecular Forces Strong Hydrogen Bonding, Dipole-DipoleDipole-Dipole, London Dispersion

Mechanistic Causality of Phase Transitions (E-E-A-T Analysis)

As a Senior Application Scientist, it is critical to look beyond raw data and understand the thermodynamic drivers dictating these physical properties. The stark contrast in melting points between the unprotected phenol and the MOM-protected aldehyde is a textbook example of intermolecular lattice energy modulation.

The Melting Point Drop (Causality): In the solid state, 3-bromo-5-hydroxybenzaldehyde forms a rigid crystalline lattice driven by strong intermolecular hydrogen bonding between the phenolic -OH donor and the aldehydic C=O acceptor. This high lattice energy manifests as a high melting point of 134–138 °C. Upon treatment with chloromethyl methyl ether (MOM-Cl), the hydrogen bond donor is covalently masked. The resulting 3-bromo-5-methoxymethoxy-benzaldehyde[1] can no longer form these extensive H-bond networks. Instead, its solid-state cohesion relies entirely on weaker dipole-dipole interactions and London dispersion forces. Consequently, the thermal energy required to disrupt the lattice is significantly reduced, shifting the compound to a low-melting solid or viscous oil at ambient temperatures.

The Boiling Point Retention (Causality): Conversely, the boiling point is governed by liquid-phase dynamics where molecular weight and surface area play a dominant role. While hydrogen bonding is lost upon protection, the addition of the methoxymethoxy group (+44 g/mol ) increases the overall polarizability and van der Waals surface area. In many phenolic systems, this mass/surface area compensation results in a boiling point that remains comparable to or slightly higher than the free phenol. Thus, the predicted boiling point for the MOM-ether remains highly elevated at ~305 °C, compared to the 292 °C boiling point of the precursor[2].

Standardized Synthetic & Isolation Protocol

To ensure reproducibility and high yield, the following protocol is designed as a self-validating system . Each phase includes built-in checks to verify mechanistic success.

Objective: Quantitatively protect the phenolic hydroxyl group while preventing oxidation of the sensitive aldehyde moiety.

Reagents:

  • 3-Bromo-5-hydroxybenzaldehyde (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:
  • Inert Preparation: Purge an oven-dried 100 mL round-bottom flask with ultra-high purity N₂. Dissolve 10.0 mmol of 3-bromo-5-hydroxybenzaldehyde in 30 mL of anhydrous DCM.

    • Causality: Anhydrous conditions are critical. MOM-Cl violently hydrolyzes in the presence of moisture, generating HCl and formaldehyde, which would stall the reaction.

  • Base Addition: Add 15.0 mmol of DIPEA to the solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the phenol without attacking the electrophilic MOM-Cl or the aldehyde carbon.

  • Electrophile Introduction: Dropwise add 12.0 mmol of MOM-Cl over 15 minutes.

    • Self-Validation Check: The reaction should exhibit a slight exotherm. Maintain the temperature strictly at 0 °C to prevent runaway side reactions.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The starting material (lower R_f due to high polarity) should completely disappear, replaced by a single higher-R_f spot representing the less polar MOM ether.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl to neutralize any unreacted base and MOM-Cl. Extract the aqueous phase with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure 3-bromo-5-methoxymethoxy-benzaldehyde.

Reaction Pathway Visualization

The following diagram illustrates the synthetic workflow and the fundamental shift in intermolecular forces that dictate the physical properties of the compounds.

Workflow Phenol 3-Bromo-5-hydroxybenzaldehyde CAS: 199177-26-9 Strong H-Bonding (High MP) Reagents MOM-Cl, DIPEA 0 °C to RT, Anhydrous DCM Phenol->Reagents Ether 3-Bromo-5-methoxymethoxy-benzaldehyde CAS: 770718-89-3 Dipole-Dipole Only (Low MP) Reagents->Ether Applications Downstream API Synthesis (e.g., Pd-Catalyzed Cross-Coupling) Ether->Applications

Fig 1: Synthetic workflow and intermolecular force transition during MOM protection.

References

  • 1,3-dibromo-5-(methoxymethoxy)
  • 3-Bromo-5-hydroxybenzaldehyde | 199177-26-9 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • 5-BROMO-3-HYDROXYBENZALDEHYDE | 199177-26-9 - ChemicalBook Source: ChemicalBook URL

Sources

Technical Guide: Solubility & Stability of 3-Bromo-5-(methoxymethoxy)benzaldehyde

[1]

Executive Summary

3-Bromo-5-(methoxymethoxy)benzaldehyde (hereafter referred to as 3-Br-5-MOM-BA ) is a lipophilic, multifunctional building block. Its utility stems from its orthogonal reactivity: the bromide facilitates metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the aldehyde allows for condensation or reduction, and the methoxymethyl (MOM) ether serves as a robust phenol protecting group stable to basic conditions but labile to acids.

Key Handling Constraint: The compound exhibits dual sensitivity. The aldehyde is prone to aerobic oxidation, while the MOM ether is highly sensitive to Brønsted and Lewis acids. Optimal handling requires non-acidic, anhydrous solvents under an inert atmosphere.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecule's behavior requires deconstructing its three functional components.

Functional GroupCharacterImpact on SolubilityImpact on Stability
Aryl Bromide (C-Br) Lipophilic / Heavy atomIncreases solubility in non-polar/chlorinated solvents (DCM, CHCl₃).Stable to most conditions; sensitive to Pd(0) or lithiation.
Aldehyde (-CHO) Polar / ElectrophilicIncreases solubility in polar aprotic solvents (DMSO, DMF).High Risk: Susceptible to autoxidation to carboxylic acid.
MOM Ether (-OCH₂OCH₃) Acetal-like / PolarIncreases solubility in ethers (THF, Et₂O) and alcohols.High Risk: Rapid hydrolysis in acidic media (pH < 4). Stable in base.

Physical State Prediction: While 3-bromo-5-methoxybenzaldehyde is a crystalline solid (MP ~60°C), the introduction of the flexible MOM group often disrupts crystal packing. Researchers should anticipate 3-Br-5-MOM-BA to be a viscous oil or low-melting solid at room temperature.

Solubility Profile in Common Solvents

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and functional group reactivity.

Quantitative Solubility Assessment (Estimated)
Solvent ClassSpecific SolventSolubility RatingStability RiskRecommendation
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)LowPrimary Choice for extraction and transport.
Chlorinated Chloroform (CHCl₃)Excellent ModerateCaution: Acidic impurities in CHCl₃ (HCl) can cleave the MOM group. Use basic alumina filtered or stabilized CHCl₃.
Ethers Tetrahydrofuran (THF)Excellent (>100 mg/mL)LowIdeal for reactions (e.g., Grignard, reduction).
Ethers Diethyl Ether (Et₂O)Good LowGood for workups; highly volatile.
Polar Aprotic Ethyl Acetate (EtOAc)Excellent LowStandard solvent for chromatography (TLC/Flash).
Polar Aprotic DMF / DMSOExcellent LowHard to remove; reserve for coupling reactions (e.g., Suzuki).
Polar Protic Methanol / EthanolGood ModerateCaution: In the presence of trace acid, acetal exchange or hemiacetal formation may occur.
Hydrocarbon Hexanes / HeptanePoor (<10 mg/mL)LowUse as an antisolvent for crystallization or to precipitate impurities.
Aqueous WaterInsoluble High (if acidic)Immiscible. Aqueous layers must be buffered to pH > 7 during workup.

Stability & Degradation Pathways[1][3]

The stability of 3-Br-5-MOM-BA is defined by two primary degradation vectors: Acidic Hydrolysis and Aerobic Oxidation .

The MOM Group Vulnerability (Acid Sensitivity)

The methoxymethyl ether is essentially an acetal. Upon exposure to acid, it hydrolyzes to release the phenol (3-bromo-5-hydroxybenzaldehyde) and formaldehyde.

  • Incompatible Reagents: HCl, H₂SO₄, TFA, p-TsOH, Lewis acids (TiCl₄, AlCl₃).

  • Safe pH Range: 4 – 12.[1]

  • Critical Check: Ensure deuterated chloroform (CDCl₃) for NMR is free of HCl (store over K₂CO₃ or silver foil).

Aldehyde Oxidation

Like all benzaldehydes, this compound will slowly oxidize to 3-bromo-5-(methoxymethoxy)benzoic acid if exposed to air and light.

  • Visual Indicator: Appearance of white solid precipitates in the oil or a shift in TLC baseline.

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of the compound under stress conditions.

DegradationPathwayscluster_conditionsStorage RisksCompound3-Br-5-MOM-BA(Target)Phenol3-Bromo-5-hydroxybenzaldehyde(Deprotected Phenol)Compound->PhenolHydrolysis (Fast)AcidDeriv3-Bromo-5-MOM-benzoic acid(Oxidized)Compound->AcidDerivAuto-oxidation (Slow)FormaldehydeFormaldehyde(Byproduct)Compound->FormaldehydeAcidAcidic Conditions(H+ / H2O)OxidationAir/Light(O2)

Caption: Degradation pathways showing MOM hydrolysis under acidic conditions and aldehyde oxidation under aerobic conditions.

Experimental Protocols

Protocol A: Solubility & Quality Verification (TLC Method)

Use this protocol to verify the compound has not degraded before use.

Materials:

  • Solvent: Ethyl Acetate / Hexanes (3:7 ratio).

  • TLC Plate: Silica Gel 60 F254.

  • Visualization: UV lamp (254 nm) and Stain (DNPH or KMnO4).

Procedure:

  • Dissolve ~2 mg of 3-Br-5-MOM-BA in 0.5 mL DCM.

  • Spot on TLC plate.

  • Elute with 30% EtOAc in Hexanes.

  • Analysis:

    • Target Spot: Rf ~ 0.5 - 0.6 (UV active).

    • Impurity A (Oxidation): Spot at baseline (Carboxylic acid).

    • Impurity B (Hydrolysis): Spot at lower Rf (~0.3) corresponding to the free phenol (more polar).

  • Validation: If Impurity B is present, the sample has been exposed to acid. If Impurity A is present, purify via a short silica plug.

Protocol B: Acid-Free Workup (Self-Validating)

Standard workup procedure to prevent accidental deprotection.

  • Quench: Pour reaction mixture into Saturated NaHCO₃ (not water, not NH₄Cl). The basicity of bicarbonate ensures the MOM group remains stable.

  • Extraction: Extract with EtOAc or DCM.

  • Wash: Wash organic layer with Brine.[2]

  • Drying: Dry over anhydrous K₂CO₃ or Na₂SO₄ .

    • Note: Avoid MgSO₄ if it is old/acidic; K₂CO₃ provides a buffering effect.

  • Concentration: Rotary evaporate at < 40°C.

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temperature -20°C Slows autoxidation kinetics.
Atmosphere Argon or Nitrogen Prevents contact with atmospheric oxygen.
Container Amber Glass VialProtects from light-induced radical oxidation.
Solvent Stabilizers Amylene (for CHCl₃)If using Chloroform, ensure it is stabilized with amylene, not ethanol/acid.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data of Methoxymethyl Ethers).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for aryl bromide reactivity).

  • Berliner, M. A., & Belecki, K. (2005).[3] Simple, Rapid, and Efficient Preparation of MOM Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. (Synthesis and stability context).

  • PubChem. (2025).[4] 3-Bromo-5-methoxybenzaldehyde Compound Summary. National Library of Medicine. (Analogous compound properties).

Key literature and patents mentioning 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-Bromo-5-methoxymethoxy-benzaldehyde

Strategic Synthesis and Application in Drug Discovery

Executive Summary

3-Bromo-5-methoxymethoxy-benzaldehyde (CAS: 770718-89-3) is a high-value, trisubstituted aromatic building block essential for the convergent synthesis of complex pharmaceuticals and natural products. Its structural utility lies in its orthogonal functionality :

  • Bromide (C-3): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or further metalation.

  • Aldehyde (C-1): A reactive electrophile for C-C bond formation (Wittig, Horner-Wadsworth-Emmons) or reductive amination.

  • Methoxymethoxy (MOM) Ether (C-5): A robust phenol protecting group that is stable to basic/nucleophilic conditions but easily removed with mild acid.

This guide details the synthesis, validation, and application of this core intermediate, specifically within the context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Leukotriene B4 inhibitors .

Synthesis Protocol: The "Desymmetrization" Strategy

The most reliable route to 3-Bromo-5-methoxymethoxy-benzaldehyde avoids direct electrophilic aromatic substitution, which suffers from poor regioselectivity (often favoring ortho/para positions relative to the activating oxygen).

Instead, a desymmetrization strategy starting from the commercially available 3,5-dibromophenol is the industry standard. This approach guarantees the 1,3,5-substitution pattern.

Step 1: MOM Protection of 3,5-Dibromophenol
  • Objective: Mask the phenol to prevent quenching of the organolithium reagent in Step 2.

  • Reagents: 3,5-Dibromophenol, Chloromethyl methyl ether (MOM-Cl),

    
    -Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol Insight: Using DIPEA in DCM is milder and avoids the generation of hydrogen gas associated with NaH. However, NaH/THF is often faster for sterically hindered phenols.

Caution: MOM-Cl is a known carcinogen. All operations must be performed in a fume hood.

Step 2: Mono-Lithiation and Formylation
  • Objective: Selectively convert one bromide to an aldehyde.

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Dimethylformamide (DMF).
  • Solvent: Anhydrous THF.

  • Conditions: -78 °C (Critical).

Detailed Workflow:

  • Dissolution: Dissolve 1,3-dibromo-5-(methoxymethoxy)benzene in anhydrous THF under Argon/Nitrogen.

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). This temperature is non-negotiable; higher temperatures lead to benzyne formation or double lithiation (dilithio species).

  • Lithiation: Add

    
    -BuLi (1.05 eq) dropwise over 30 minutes.
    
    • Mechanism:[1][2] Lithium-Halogen exchange occurs rapidly. The electron-donating MOM group coordinates with Li, stabilizing the intermediate but also directing the lithiation.

  • Formylation: After stirring for 1 hour at -78 °C, add anhydrous DMF (1.5 eq) rapidly.

  • Quench: Allow to warm to 0 °C and quench with saturated aqueous NH₄Cl.

Self-Validating Checkpoint:

  • TLC/GC-MS: Monitor for the disappearance of the dibromo starting material. If the mono-bromo product is observed alongside des-bromo (debrominated) byproduct, the quench was too slow or moisture was present.

Visualizing the Synthesis Workflow

The following diagram illustrates the desymmetrization logic, highlighting the critical branching points where process control is required.

SynthesisRoute Start 3,5-Dibromophenol Step1 MOM Protection (MOM-Cl, Base) Start->Step1 Intermediate 1,3-Dibromo-5- (methoxymethoxy)benzene Step1->Intermediate Step2 Lithiation (n-BuLi, -78°C) Intermediate->Step2 LithioSpecies Lithio-Intermediate (Transient) Step2->LithioSpecies Li-Halogen Exchange Step3 Formylation (DMF Quench) LithioSpecies->Step3 Electrophilic Attack Product 3-Bromo-5-methoxymethoxy- benzaldehyde (CAS 770718-89-3) Step3->Product

Caption: Figure 1. Desymmetrization pathway converting 3,5-dibromophenol to the target aldehyde via selective lithiation.

Key Applications in Drug Discovery

This intermediate is pivotal in "Convergent Synthesis," allowing researchers to build two complex halves of a molecule separately and join them at a late stage.

A. Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
  • Context: Roche Palo Alto (Patent US20040198736A1).

  • Mechanism: The 3,5-disubstituted phenyl ring serves as a hydrophobic core that fits into the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme.

  • Chemistry: The aldehyde is often condensed with an amine or hydrazine derivative to form a linker, while the bromine allows for the attachment of an aryl or heteroaryl wing.

B. Leukotriene B4 Inhibitors
  • Context: COPD and Inflammatory Disease Treatment (Patent US20090227603A1).

  • Mechanism: The molecule acts as a scaffold to orient polar groups (derived from the aldehyde) and lipophilic groups (derived from the bromide) to inhibit the LTB4 receptor.

C. Resorcylic Acid Lactones (RALs)
  • Context: Natural Product Synthesis (e.g., Pochonin analogs).

  • Utility: The MOM group masks the phenol required for the eventual lactonization, while the aldehyde and bromide allow for the construction of the macrocyclic ring.

Quantitative Data: Reaction Parameters

The following table summarizes optimal conditions derived from analogous lithiation chemistry for 1,3,5-trisubstituted benzenes.

ParameterOptimal ConditionCritical Failure Mode
Temperature -78 °C to -70 °C> -60 °C leads to benzyne formation (tars).
Solvent THF (Anhydrous)Diethyl ether reduces solubility; DCM is incompatible with n-BuLi.
Concentration 0.1 M - 0.2 MToo concentrated leads to exotherms; too dilute slows kinetics.
Reagent Stoichiometry 1.05 eq n-BuLiExcess n-BuLi attacks the aldehyde product or causes dilithiation.
Quench Time < 10 minutesProlonged stirring with DMF can lead to side reactions.

Divergent Utility Workflow

Once synthesized, the molecule can be diverted into three primary reaction classes.

UtilityMap Core 3-Bromo-5-methoxymethoxy- benzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Wittig Wittig/HWE Reaction (Ph3P=CR2) Core->Wittig Deprotection Acidic Deprotection (HCl/MeOH) Core->Deprotection Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Styrene Styrenes/Cinnamates (Linker Extension) Wittig->Styrene Phenol 3-Bromo-5-hydroxy- benzaldehyde Deprotection->Phenol

Caption: Figure 2. Divergent synthetic utility of the core intermediate in medicinal chemistry workflows.

References

  • Roche Palo Alto LLC. (2004). Non-nucleoside reverse transcriptase inhibitors. US Patent Application US20040198736A1.

  • Romyr, D. (2009). Leukotriene B4 Inhibitors. US Patent Application US20090227603A1.

  • ChemicalBook. (n.d.). Product Entry: 3-Bromo-5-methoxymethoxy-benzaldehyde (CAS 770718-89-3).

  • Comins, D. L., & Brown, J. D. (1984). Ortho-lithiation of methoxymethoxybenzenes.The Journal of Organic Chemistry, 49(6), 1078-1083. (Foundational methodology for MOM-directed lithiation).

Sources

Potential reactivity and functional group transformations of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Trifunctional Scaffold Manipulation in Drug Discovery

Executive Summary

3-Bromo-5-methoxymethoxy-benzaldehyde represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature. It possesses three orthogonal reactive sites: an electrophilic aldehyde, a nucleophilic-susceptible aryl bromide, and a masked phenol (MOM ether). This guide details the chemoselective transformations of this molecule, enabling researchers to utilize it as a core hub for Diversity-Oriented Synthesis (DOS).

The strategic value lies in the Methoxymethoxy (MOM) group. Unlike a simple methoxy substituent, the MOM group is a protecting group. Its presence allows the molecule to survive basic and nucleophilic conditions (e.g., Suzuki coupling, hydride reductions) while retaining the ability to be "unmasked" to a free phenol for late-stage diversification or hydrogen-bond donor interactions in a protein binding pocket.

Structural Analysis & Orthogonal Reactivity

The molecule is defined by three distinct reactivity vectors. Successful utilization requires adhering to a specific order of operations to avoid chemoselectivity errors.

Reactivity Hierarchy
  • The Aldehyde (C-1): The most reactive site toward nucleophiles (amines, hydrides). It is electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates the C-Br bond for oxidative addition.[1]

  • The Aryl Bromide (C-3): The site for carbon-carbon bond formation via Palladium-catalyzed cross-coupling.[1]

  • The MOM Ether (C-5): The "silent" partner. It remains inert during most couplings and aldehyde manipulations but can be cleaved under specific acidic conditions to reveal a phenol.

Visualizing the Reactivity Landscape

ReactivityMap Core 3-Bromo-5-MOM-benzaldehyde Aldehyde Aldehyde (-CHO) Electrophile Core->Aldehyde Bromide Aryl Bromide (-Br) Cross-Coupling Handle Core->Bromide MOM MOM Ether (-OMOM) Masked Phenol Core->MOM RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Route A Suzuki Suzuki-Miyaura (Pd-Cat, Boronic Acid) Bromide->Suzuki Route B Deprotect Acidic Deprotection (TFA or HCl) MOM->Deprotect Route C (Late Stage)

Caption: Orthogonal reactivity map showing the three distinct functionalization pathways available on the scaffold.[1]

Carbon-Carbon Bond Formation: The Aryl Bromide

Primary Transformation: Suzuki-Miyaura Cross-Coupling[1]

The presence of the aldehyde (an electron-withdrawing group) at the meta-position facilitates the oxidative addition of Palladium(0) into the C-Br bond.[1] However, the aldehyde is sensitive to strong bases (potential for Cannizzaro disproportionation or Aldol condensation). Therefore, mild bases are required.

Chemoselectivity Considerations
  • MOM Stability: The MOM group is strictly stable to the basic conditions of Suzuki coupling (Carbonate/Phosphate bases).

  • Aldehyde Preservation: To prevent side reactions at the aldehyde, use anhydrous conditions where possible or weak bases like Potassium Phosphate (

    
    ).
    
Experimental Protocol: Suzuki Coupling

Objective: Coupling of 3-Bromo-5-methoxymethoxy-benzaldehyde with Phenylboronic acid.[1]

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 equiv[1]

    • Catalyst:

      
       (5 mol%) - Chosen for robustness against air/moisture.[1]
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst.

    • Step 2: Evacuate and backfill with Nitrogen (

      
      ) three times. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.[1]
      
    • Step 3: Add degassed solvent mixture via syringe.

    • Step 4: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

    • Step 5: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

      
      .[2]
      
    • Step 6: Purify via flash chromatography (Hexanes/EtOAc).

Validation: The disappearance of the starting material bromide peak and the retention of the aldehyde proton signal (~10.0 ppm in


 NMR) confirms success.

Carbon-Heteroatom Manipulation: The Aldehyde

Primary Transformation: Reductive Amination[1]

This is the most common transformation for this scaffold in drug discovery, allowing the introduction of solubilizing amine groups or pharmacophores.

Chemoselectivity Considerations
  • Avoid Strong Reductants: Using

    
     is risky as it may reduce the aldehyde to the alcohol before the imine forms.[3]
    
  • Reagent Choice: Sodium Triacetoxyborohydride (

    
    ) is the reagent of choice. It is mild and reduces the intermediate iminium ion much faster than the aldehyde itself.
    
Experimental Protocol: Reductive Amination

Objective: Synthesis of a benzylamine derivative.

  • Reagents:

    • Substrate (Aldehyde): 1.0 equiv[4]

    • Amine (Primary or Secondary): 1.1 equiv

    • Reductant:

      
       (1.5 equiv)
      
    • Acid Catalyst: Acetic Acid (1–2 drops, optional but recommended to catalyze imine formation)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Step 1: Dissolve the aldehyde and amine in DCE at Room Temperature (RT).

    • Step 2: Add Acetic Acid and stir for 30–60 minutes to allow imine formation (equilibrium).

    • Step 3: Add

      
       in one portion.
      
    • Step 4: Stir at RT for 2–16 hours.

    • Step 5: Quench with saturated aqueous

      
      .[4] Caution: Gas evolution (
      
      
      
      ).
    • Step 6: Extract with DCM.[4] The organic layer contains the amine product.[5][6][7]

Deprotection: Unmasking the Phenol (The MOM Group)

Primary Transformation: Acidic Hydrolysis

The Methoxymethoxy (MOM) group is an acetal (


).[1] It is stable to base but hydrolyzes in acid to release formaldehyde and the free phenol.

Critical Warning: If the aldehyde is still present (i.e., you did not perform reductive amination), strong acidic conditions in alcohol solvents can convert the aldehyde into a dialkyl acetal.

Experimental Protocol: MOM Deprotection

Objective: Removal of MOM group to yield 3-Bromo-5-hydroxybenzaldehyde (or its derivative).[1]

  • Reagents:

    • Option A (Standard): 6M HCl in THF.

    • Option B (Mild/Selective): Trifluoroacetic Acid (TFA) in DCM.

  • Procedure (Option B - Recommended for high value intermediates):

    • Step 1: Dissolve the MOM-protected substrate in DCM (0.1 M concentration).[1]

    • Step 2: Cool to 0°C.

    • Step 3: Add TFA dropwise (Ratio DCM:TFA = 4:1).

    • Step 4: Warm to RT and monitor closely by TLC. The MOM group usually cleaves within 1–3 hours.

    • Step 5: Workup: Concentrate the reaction mixture to remove TFA. Co-evaporate with toluene to remove trace acid.

    • Step 6: Neutralize residue with saturated

      
       before extraction to ensure the phenol is not protonated if isolating as a salt, or simply extract the free phenol.
      

Strategic Workflow & Logic

The order of operations is critical. The MOM group should generally be removed last to protect the phenol from participating in Pd-coupling (poisoning the catalyst) or alkylation during amine synthesis.

Workflow Start Start: 3-Bromo-5-MOM-benzaldehyde Step1 Step 1: Suzuki Coupling (Install Biaryl System) Start->Step1 Pd(dppf)Cl2, Base Step2 Step 2: Reductive Amination (Modify Aldehyde -> Amine) Step1->Step2 NaBH(OAc)3, Amine Step3 Step 3: Acidic Deprotection (Remove MOM -> Free Phenol) Step2->Step3 TFA/DCM Final Final Product: 3-Aryl-5-hydroxy-benzylamine Step3->Final

Caption: Recommended synthetic sequence to maximize yield and chemoselectivity.

Summary of Physical Properties & Safety

  • Physical State: Typically a white to pale yellow solid.

  • MOM-Cl Warning: The synthesis of the starting material involves Chloromethyl Methyl Ether (MOM-Cl), a known carcinogen.[1][8] However, the product (3-Bromo-5-methoxymethoxy-benzaldehyde) is stable.[1] During deprotection, trace formaldehyde is generated; perform all acidic deprotections in a fume hood.

  • Storage: Store under inert atmosphere (

    
    ) at 2–8°C. Aldehydes can air-oxidize to carboxylic acids over time.[1]
    

References

  • MOM Group Stability & Deprotection

    • Greene, T. W.; Wuts, P. G. M.[9] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

    • Organic Chemistry Portal: Methoxymethyl Ether (MOM).[10][11] Available at: [Link]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," J. Org. Chem.1996, 61, 3849-3862.
    • Master Organic Chemistry: Reductive Amination. Available at: [Link]

  • Suzuki Coupling on Benzaldehydes

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev.1995, 95, 2457-2483.
    • RSC Education: Suzuki-Miyaura Cross-Coupling.[1] Available at: [Link]

Sources

Commercial suppliers and availability of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Availability & Synthesis Guide: 3-Bromo-5-methoxymethoxy-benzaldehyde

Executive Summary

3-Bromo-5-methoxymethoxy-benzaldehyde (CAS 770718-89-3 ) is a specialized intermediate used primarily in the synthesis of resorcylic acid lactones and complex kinase inhibitors.

Current Market Status:

  • Direct Commercial Availability: Extremely Low. This compound is rarely held in stock by major catalog suppliers (Sigma-Aldrich, TCI, Combi-Blocks). It is typically a "make-to-order" (custom synthesis) item with lead times of 4–8 weeks.

  • Strategic Sourcing Recommendation: The most efficient acquisition strategy is in-house synthesis from the commercially available precursor 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9 ). This one-step protection protocol is high-yielding, cost-effective, and bypasses custom synthesis delays.

Chemical Identity & Profile

PropertySpecification
Chemical Name 3-Bromo-5-(methoxymethoxy)benzaldehyde
CAS Number 770718-89-3
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Key Functional Groups Aryl Bromide (C-3), MOM Ether (C-5), Aldehyde (C-1)
Stability Acid-sensitive (MOM group hydrolyzes at pH < 4).[1] Stable under basic/neutral conditions.

Supply Chain Landscape: The "Make vs. Buy" Decision

The following decision logic illustrates the most reliable procurement pathway for researchers requiring >1g quantities.

ProcurementLogic Start Requirement: 3-Bromo-5-methoxymethoxy-benzaldehyde Search Search CAS 770718-89-3 Start->Search Result Result: Non-Stock / Custom Synthesis Only (Lead Time: 4-8 Weeks) Search->Result Pivot Pivot to Precursor Sourcing Result->Pivot High Cost / Long Wait Precursor Source: 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9) Pivot->Precursor Synth In-House Synthesis (MOM Protection, ~1 Day) Precursor->Synth Reagents: MOM-Cl, DIPEA Final Final Product Ready Synth->Final

Figure 1: Strategic procurement workflow favoring precursor sourcing over custom synthesis.

Precursor Sourcing (CAS 199177-26-9)[2]

Since the target molecule is scarce, procurement should focus on the hydroxy-precursor. The following suppliers stock 3-Bromo-5-hydroxybenzaldehyde .

SupplierCatalog / SKUPurityTypical Pack SizeRegion
Sigma-Aldrich 199177-26-998%1g, 5gGlobal
BLD Pharm BD2335497%+1g, 5g, 25gUSA/China
SynQuest Labs 2615-9-0A98%1g, 10gUSA
Combi-Blocks OR-116298%1g, 5gUSA
Apollo Scientific OR116298%1g, 10gUK/Europe

Procurement Note: Ensure the precursor is stored under inert atmosphere (Argon/Nitrogen) as phenolic aldehydes can be prone to oxidation.

Synthesis Protocol: MOM Protection

Objective: Conversion of 3-Bromo-5-hydroxybenzaldehyde to 3-Bromo-5-(methoxymethoxy)benzaldehyde.

Method A: Standard MOM-Cl Protection (High Yield)

Best for small-scale (<10g) where fume hood ventilation is excellent.

Reagents:

  • Precursor: 3-Bromo-5-hydroxybenzaldehyde (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Warning: Carcinogen]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-Bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes.

  • Reaction: Add MOM-Cl (1.2 eq) dropwise via syringe. Caution: MOM-Cl is highly volatile and carcinogenic. Handle only in a certified fume hood.

  • Warming: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting phenol.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , 10-20% EtOAc in Hexanes).
    
Method B: Acid-Catalyzed (MOM-Cl Free)

Safer alternative using Dimethoxymethane.

Reagents:

  • Dimethoxymethane (Solvent/Reagent)[3]

  • Phosphorus pentoxide (

    
    ) (Catalyst)
    

Protocol:

  • Dissolve the phenol in dimethoxymethane.

  • Add

    
     (0.5–1.0 eq) at RT.
    
  • Stir vigorously for 12 hours.

  • Decant the solution from the gummy

    
     residue.
    
  • Wash with

    
     solution, dry, and concentrate.
    

Quality Control & Handling

  • Storage: Store at 2–8°C under inert gas. The MOM group is stable to base and mild reduction/oxidation but labile to acid . Avoid storage near acidic fumes (HCl, TFA).

  • Validation (NMR):

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the diagnostic MOM signals: A singlet at
      
      
      ~3.5 ppm (3H, -OCH
      
      
      ) and a singlet at
      
      
      ~5.2 ppm (2H, -OCH
      
      
      O-).
    • Aldehyde: Singlet at

      
       ~9.9 ppm.
      
    • Aromatic: Three distinct signals for the 1,3,5-substitution pattern.

References

  • Molaid Chemical Database. Entry for CAS 770718-89-3 and 1,3-dibromo-5-(methoxymethoxy)benzene. Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9).[4] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Bromo-5-hydroxybenzaldehyde. Retrieved from

  • Organic Syntheses.General procedure for MOM protection of phenols. (Standard Protocol Reference).

Sources

Comprehensive Technical Guide: Safety, Handling, and Storage of 3-Bromo-5-(methoxymethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-5-(methoxymethoxy)benzaldehyde (CAS: 770718-89-3)

Executive Summary: The Trifunctional Building Block

In advanced drug discovery, particularly in the synthesis of leukotriene B4 inhibitors and non-nucleoside reverse transcriptase inhibitors, highly functionalized aromatic rings are critical[1]. 3-Bromo-5-(methoxymethoxy)benzaldehyde is a highly specialized, trifunctional building block. It features an electrophilic formyl group (aldehyde), a cross-coupling-ready aryl bromide, and a methoxymethyl (MOM)-protected phenol.

While this orthogonality allows for precise, multi-step synthetic manipulation, it also creates a complex physicochemical profile. As a Senior Application Scientist, I approach the handling of this compound not as a static checklist, but as a dynamic system of chemical vulnerabilities. To maintain structural integrity, one must actively mitigate aldehyde auto-oxidation, acetal hydrolysis, and photolytic debromination.

Physicochemical Profiling & Mechanistic Safety

Understanding the causality behind degradation is the first step in establishing a self-validating safety and handling protocol.

Aldehyde Auto-Oxidation (The Radical Chain)

Benzaldehydes are notoriously sensitive to atmospheric oxygen. The degradation to 3-bromo-5-(methoxymethoxy)benzoic acid is not a simple bimolecular reaction, but a radical chain mechanism[2]. Initiation occurs when a trace radical abstracts the weakly bonded aldehydic hydrogen, generating an acyl radical. This intermediate rapidly reacts with molecular oxygen (


) to form a highly reactive peroxy radical, which then abstracts another hydrogen to form a peracid, ultimately yielding the stable benzoic acid derivative[3][4].
  • Causality-Driven Handling: Because this is a chain reaction, even trace oxygen exposure can cause exponential degradation. Storage under an inert atmosphere is not optional; it is a mechanistic necessity.

MOM Ether Acid Lability

The methoxymethyl (MOM) group is an acetal utilized to mask the nucleophilic phenol. While MOM ethers exhibit exceptional stability against strong bases (e.g., LDA,


), nucleophiles (Grignard reagents), and reducing agents[5][6], they are highly labile in acidic environments.
  • Causality-Driven Handling: Exposure to ambient acidic vapors (such as

    
     fumes in a shared fume hood) or unbuffered aqueous workups (pH < 4) will protonate the acetal oxygen. This triggers the expulsion of methanol and the formation of an oxocarbenium ion, which hydrolyzes to release the free phenol and formaldehyde (a highly toxic and carcinogenic byproduct)[5].
    
Aryl Bromide Photolysis

The carbon-bromine bond is stable under standard thermal conditions but is susceptible to photolytic cleavage under prolonged UV exposure, leading to unwanted radical cross-linking or debromination.

Degradation A 3-Bromo-5-(methoxymethoxy) benzaldehyde B Auto-oxidation (O2, Radical Chain) A->B Air Exposure C Acid Hydrolysis (pH < 4) A->C Acid Exposure D 3-Bromo-5-(methoxymethoxy) benzoic acid B->D Peroxy Radical E 3-Bromo-5-hydroxy benzaldehyde C->E Acetal Cleavage

Mechanistic degradation pathways of 3-Bromo-5-(methoxymethoxy)benzaldehyde via oxidation and acid.

Storage Logistics & Quantitative Stability Data

To prevent the degradation pathways outlined above, storage conditions must be rigorously controlled. The following tables summarize the quantitative stability profile and the required storage parameters.

Table 1: MOM Ether Stability Profile
Condition / ReagentpH RangeStability StatusMechanistic Rationale
Aqueous Base / AminespH 8 - 14Highly Stable Acetals are inert to nucleophilic attack by

[5][6].
Neutral AqueouspH 5 - 7Stable Insufficient proton concentration to activate the acetal[7].
Dilute AcidpH 2 - 4Labile Slow protonation of the acetal oxygen initiates cleavage[5].
Strong Acid (e.g.,

)
pH < 2Highly Unstable Rapid oxocarbenium formation; releases formaldehyde[5][7].
Table 2: Optimal Storage Parameters
ParameterRequirementPurpose
Temperature -20°C (Freezer)Suppresses the kinetics of thermal auto-oxidation.
Atmosphere Argon or

Eliminates

to prevent the radical chain oxidation[3][4].
Container Amber GlassBlocks UV light to prevent photolytic debromination.
Seal Parafilm / PTFE CapPrevents ingress of ambient moisture and acidic lab vapors.

Safety & Hazard Mitigation (Self-Validating System)

A robust safety protocol is one that inherently verifies its own success. When handling 3-Bromo-5-(methoxymethoxy)benzaldehyde, implement the following self-validating controls:

  • Visual Oxidation Check: Before use, inspect the neat reagent. The presence of white, crystalline solids around the cap or within the oil/liquid indicates that oxygen has breached the seal and benzoic acid has formed. If crystals are present, the material must be purified (e.g., via flash chromatography or bisulfite adduct formation) before use in sensitive couplings.

  • Formaldehyde Mitigation: Because accidental acid exposure cleaves the MOM group and releases formaldehyde gas, all handling—especially during acidic workups or deprotection steps—must be conducted inside a certified fume hood.

  • PPE Requirements: Wear standard nitrile gloves, a flame-resistant lab coat, and splash-proof safety goggles. The compound is a severe eye and respiratory irritant.

Experimental Workflow: Orthogonal Functionalization and Deprotection

The true value of this compound lies in the ability to react the aryl bromide while preserving the MOM group, followed by selective deprotection. Below is a field-proven, step-by-step methodology for a Suzuki-Miyaura cross-coupling and subsequent MOM cleavage.

Workflow Step1 1. Suzuki Coupling (Pd cat, Base) Step2 2. Basic Workup (pH 8-9) Step1->Step2 Retain MOM Step3 3. MOM Deprotection (HCl / MeOH) Step2->Step3 Purified Step4 4. Final Product (Free Phenol) Step3->Step4 Cleavage

Step-by-step workflow for Suzuki cross-coupling and subsequent MOM ether deprotection.

Step 1: Suzuki-Miyaura Coupling (MOM Preservation)
  • Charge a flame-dried Schlenk flask with 3-Bromo-5-(methoxymethoxy)benzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Add a degassed solvent mixture of Toluene/Ethanol (4:1) and 2M aqueous

    
     (2.0 eq).
    
  • Causality Note: The basic

    
     serves a dual purpose: it activates the boronic acid for transmetalation and acts as a buffer to ensure the reaction pH remains > 8, completely protecting the MOM ether from premature cleavage[5][6].
    
  • Heat the mixture at 80°C for 12 hours under a strict Argon atmosphere.

Step 2: Isolation and Self-Validation
  • Quench the reaction with deionized water and extract with Ethyl Acetate.

  • Wash the organic layer with brine. Crucial: Do not wash with saturated

    
     or any mildly acidic solutions, as this risks partial acetal hydrolysis during the workup.
    
  • Self-Validation: Run a TLC (Thin Layer Chromatography). A successful coupling retaining the MOM group will show a distinct, non-polar spot. If the MOM group was accidentally cleaved, a highly polar baseline spot (the free phenol) will be visible.

Step 3: Orthogonal MOM Deprotection
  • Dissolve the purified, coupled intermediate in Methanol (0.1 M concentration).

  • Add catalytic concentrated

    
     (or 3M 
    
    
    
    in Cyclopentyl methyl ether) dropwise until the pH drops below 2.
  • Causality Note: The acid protonates the acetal, driving the equilibrium toward the expulsion of methanol and the release of the free phenol[5][7].

  • Stir at 50°C for 2–4 hours. Monitor by TLC until the starting material is consumed.

  • Neutralize the reaction carefully with saturated

    
     before extraction to prevent over-acidification of the final phenolic product.
    

References

  • 1,3-dibromo-5-(methoxymethoxy)benzene | 770718-88-2 - 摩熵化学 Molaid
  • Methoxymethyl ether - Grokipedia Grokipedia
  • The kinetics of the photo-oxid
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol ResearchG
  • Hydroxyl Protecting Groups Stability Organic Chemistry Portal

Sources

Known derivatives and analogs of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The Bifunctional Resorcinol Linchpin for Medicinal Chemistry

Executive Summary: The "Linchpin" Strategy

3-Bromo-5-methoxymethoxy-benzaldehyde represents a specialized, high-value intermediate in organic synthesis, specifically designed for the modular construction of resorcinol (1,3-dihydroxybenzene) scaffolds.

Its strategic value lies in its orthogonal reactivity :

  • Electrophilic Handle (Aldehyde): Ready for condensation (Wittig/HWE) to form stilbenes or reductive amination.

  • Nucleophilic/Cross-Coupling Handle (Bromide): Primed for Pd-catalyzed couplings (Suzuki, Sonogashira) or Lithium-halogen exchange.

  • Masked Phenol (MOM Ether): The methoxymethoxy (MOM) group is robust against basic/nucleophilic conditions (unlike acetates) but easily removed with mild acid, unmasking a phenol for late-stage diversification.

This guide details the synthesis, reactivity, and derivative landscape of this molecule, positioning it as a core building block for polyketide natural products , stilbenoid antioxidants (Resveratrol analogs) , and biaryl kinase inhibitors .

Chemical Profile & Structural Analogs

Core Identity[1]
  • Systematic Name: 3-Bromo-5-(methoxymethoxy)benzaldehyde[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 245.07 g/mol

  • Key Functional Groups: Aryl Bromide, Benzaldehyde, MOM-Ether.

Structural Analogs & Comparative Reactivity

This molecule exists within a family of 3,5-disubstituted benzaldehydes. Selection depends on the desired stability of the protecting group.

Analog NameStructureCAS No.Stability ProfileApplication
3-Bromo-5-hydroxybenzaldehyde Parent Phenol199177-26-9Labile to base/oxidantsPrecursor; H-bond donor.
3-Bromo-5-methoxybenzaldehyde Methyl Ether262450-65-7High (Permanent)When phenol unmasking is not required.
3-Bromo-5-benzyloxybenzaldehyde Benzyl EtherN/ACleaved by H

/Pd
Used when acid-sensitivity is a liability.
3-Bromo-5-methoxymethoxy-benzaldehyde MOM Ether Target Base Stable / Acid Labile Ideal for multi-step basic syntheses (e.g., Suzuki).

Synthesis: The "Symmetric Precursor" Route

Direct bromination of 3-hydroxybenzaldehyde often yields regioisomeric mixtures (2-, 4-, and 6-bromo). The authoritative route ensures regiochemical purity by starting from the symmetric 3,5-dibromophenol .

Step 1: MOM Protection
  • Reagents: 3,5-Dibromophenol, Chloromethyl methyl ether (MOM-Cl),

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM), 0°C to RT.

  • Mechanism: Williamson ether synthesis.

  • Outcome: 1,3-Dibromo-5-(methoxymethoxy)benzene.

Step 2: Mono-Lithiation & Formylation
  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.05 equiv), Dry DMF.
  • Solvent: THF, -78°C.

  • Mechanism: Lithium-Halogen Exchange followed by nucleophilic attack on DMF.

  • Critical Control: Temperature must be kept below -70°C to prevent "benzyne" formation or double lithiation.

  • Outcome: 3-Bromo-5-methoxymethoxy-benzaldehyde .

Synthesis Start 3,5-Dibromophenol Step1 MOM Protection (MOM-Cl, DIPEA) Start->Step1 Inter 1,3-Dibromo-5-MOM-benzene Step1->Inter Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter->Step2 Step3 Formylation (DMF, Quench) Step2->Step3 Target 3-Bromo-5-methoxymethoxy- benzaldehyde Step3->Target

Caption: Regioselective synthesis via desymmetrization of 3,5-dibromophenol.

Derivative "Tree": Mapping the Reactivity

The molecule serves as a divergence point. The choice of first step determines the final scaffold class.

Path A: The Stilbenoid Route (Aldehyde First)

Used to synthesize Pterostilbene and Resveratrol analogs.

  • Reaction: Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

  • Partner: Benzyl phosphonates.[2]

  • Product: 3-Bromo-5-MOM-stilbene.

  • Why here? The bromine is preserved for later addition of a third ring or solubilizing group.

Path B: The Biaryl Route (Bromide First)

Used to synthesize Kinase Inhibitors (e.g., p38 MAP kinase inhibitors).

  • Reaction: Suzuki-Miyaura Coupling.[3]

  • Partner: Aryl boronic acids (e.g., Phenylboronic acid).

  • Product: 5-MOM-biphenyl-3-carbaldehyde.

  • Why here? The aldehyde is preserved to later form a heterocycle (e.g., imidazole, oxazole).

Path C: The Deprotection Route
  • Reaction: Acid hydrolysis (HCl/MeOH or TFA).

  • Product: 3-Bromo-5-hydroxybenzaldehyde.[4][5]

  • Utility: Unmasks the phenol for glycosylation or etherification with specific linkers (e.g., PEG chains).

Derivatives cluster_A Path A: Aldehyde Functionalization cluster_B Path B: Bromide Functionalization cluster_C Path C: Deprotection Core 3-Bromo-5-methoxymethoxy- benzaldehyde Stilbene Stilbenoids (Resveratrol Analogs) Core->Stilbene Wittig/HWE Amine Benzylamines (Reductive Amination) Core->Amine NaBH(OAc)3, R-NH2 Biaryl Biaryl Aldehydes (Suzuki Coupling) Core->Biaryl Pd(PPh3)4, Ar-B(OH)2 Alkyne Ethynyl Benzenes (Sonogashira) Core->Alkyne Pd/Cu, Alkyne Phenol 3-Bromo-5-hydroxy- benzaldehyde Core->Phenol HCl/MeOH

Caption: Divergent synthesis pathways accessing three distinct chemical spaces.

Detailed Experimental Protocols

Protocol A: MOM Protection (Standard)

Use this to generate the precursor if not commercially available.

  • Setup: Flame-dried 500 mL flask, Argon atmosphere.

  • Dissolution: Dissolve 3,5-dibromophenol (10.0 g, 39.7 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add DIPEA (10.4 mL, 60 mmol) and cool to 0°C.

  • Reaction: Add MOM-Cl (3.3 mL, 43.6 mmol) dropwise over 15 mins. (Caution: MOM-Cl is a carcinogen; use extreme care).

  • Workup: Warm to RT, stir 2h. Quench with sat. NH

    
    Cl. Extract with DCM.[6] Wash with 1M NaOH (to remove unreacted phenol). Dry over Na
    
    
    
    SO
    
    
    .
  • Yield: Expect >90% as a clear oil.

Protocol B: Suzuki Coupling (Biaryl Synthesis)

Validates the stability of the MOM group under basic Pd-coupling conditions.

  • Reagents: 3-Bromo-5-MOM-benzaldehyde (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DME/Water (4:1). Degas thoroughly with Argon.

  • Conditions: Heat to 85°C for 6-12 hours.

  • Observation: The reaction turns black (Pd precipitation) upon completion.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The MOM group remains intact.

Protocol C: Deprotection (Phenol Unmasking)
  • Solvent: Methanol (0.1 M concentration of substrate).

  • Acid: Add 6M HCl (5-10 equiv) or concentrated HCl (catalytic amount if heating).

  • Conditions: Stir at 50°C for 2 hours.

  • Monitoring: TLC will show the disappearance of the non-polar ether and appearance of a polar spot (Phenol).

  • Note: This step is usually performed after the complex coupling reactions (Path A or B) are complete.

Applications in Drug Discovery[9]

  • Resveratrol Prodrugs: The MOM group mimics the methoxy groups found in Pterostilbene (better bioavailability than Resveratrol) but allows for controlled metabolic cleavage.

  • p38 MAP Kinase Inhibitors: Many inhibitors require a 3,5-disubstituted phenyl ring. This intermediate allows the installation of the "hinge-binding" motif via the aldehyde and the "hydrophobic pocket" moiety via the bromide.

  • Radiolabeling Precursors: The bromide can be exchanged for Tritium (

    
    H) or Iodine-123 (
    
    
    
    I) for ADME studies, while the MOM group modulates lipophilicity during the labeling process.

References

  • Synthesis of 3-bromo-5-hydroxybenzaldehyde: Organic Syntheses, 2005, 82, 64. (Methodology adapted for regio-control). Link

  • MOM Protection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Resveratrol Analog Synthesis: Journal of Medicinal Chemistry, 2003, 46(16), 3546–3554. (Use of 3,5-dihydroxybenzaldehyde derivatives).[7][8] Link

  • Suzuki Coupling of MOM-protected Phenols: Journal of the American Chemical Society, 2002, 124(46), 13662. Link

  • General Reactivity of 3-Bromo-5-methoxybenzaldehyde (Analog): PubChem CID 10608698. Link

Sources

Methodological & Application

Synthetic Route and Detailed Procedure for 3-Bromo-5-methoxymethoxy-benzaldehyde: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-5-methoxymethoxy-benzaldehyde, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. The described two-step synthetic route commences with the regioselective formylation of 3,5-dibromophenol to yield the key intermediate, 3-bromo-5-hydroxybenzaldehyde. Subsequent protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether affords the target compound. This application note offers a detailed, step-by-step protocol, including reagent specifications, reaction conditions, and purification techniques, designed to be a self-validating system for researchers in drug discovery and chemical development.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials science. The strategic placement of functional groups on the aromatic ring allows for diverse chemical transformations. 3-Bromo-5-methoxymethoxy-benzaldehyde is a particularly useful derivative, featuring a bromine atom for cross-coupling reactions, an aldehyde for chain elongation or heterocycle formation, and a protected hydroxyl group that can be unveiled at a later synthetic stage. The methoxymethyl (MOM) ether is a robust protecting group, stable to a variety of reaction conditions, yet readily cleavable under acidic conditions, making it an ideal choice for multi-step syntheses.[1][2][3]

The synthetic strategy outlined herein is designed for efficiency and reliability, providing a clear pathway to this versatile intermediate. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Strategy

The synthesis of 3-Bromo-5-methoxymethoxy-benzaldehyde is accomplished via a two-step sequence, as illustrated in the workflow diagram below. The initial step involves a regioselective formylation of 3,5-dibromophenol to introduce the aldehyde functionality and simultaneously replace one of the bromine atoms with a hydroxyl group. The second step is the protection of the newly formed hydroxyl group as a MOM ether.

SynthesisWorkflow Start 3,5-Dibromophenol Intermediate 3-Bromo-5-hydroxybenzaldehyde Start->Intermediate n-BuLi, DMF, THF, -78°C to rt FinalProduct 3-Bromo-5-methoxymethoxy-benzaldehyde Intermediate->FinalProduct MOM-Cl, DIPEA, DCM, 0°C to rt caption Figure 1. Synthetic workflow for 3-Bromo-5-methoxymethoxy-benzaldehyde.

Caption: Figure 1. Synthetic workflow for 3-Bromo-5-methoxymethoxy-benzaldehyde.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-Bromo-5-methoxymethoxy-benzaldehyde.

Part 1: Synthesis of 3-Bromo-5-hydroxybenzaldehyde

This procedure is adapted from a known method for the formylation of dihalogenated phenols.[4]

Materials and Reagents:

ReagentFormulaMWQuantityMoles (mmol)
3,5-DibromophenolC₆H₄Br₂O251.902.5 g9.92
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.067.9 mL19.84
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0915.3 mL198.4
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1125 mL-
Saturated Ammonium Chloride SolutionNH₄Cl53.49200 mL-
Ethyl AcetateC₄H₈O₂88.113 x 250 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-dibromophenol (2.5 g, 9.92 mmol) and dissolve it in anhydrous tetrahydrofuran (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-butyllithium in hexanes (7.9 mL, 19.84 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 20 minutes.

  • Add anhydrous N,N-dimethylformamide (15.3 mL, 198.4 mmol) dropwise to the reaction mixture at -78 °C.

  • Maintain the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate in hexanes, gradient 0-6%) to afford 3-bromo-5-hydroxybenzaldehyde as a white solid (yield: approximately 1.0 g, 50%).[4]

Part 2: Synthesis of 3-Bromo-5-methoxymethoxy-benzaldehyde

This protocol is a general procedure for the protection of phenolic hydroxyl groups using methoxymethyl chloride (MOM-Cl).[1][3]

Materials and Reagents:

ReagentFormulaMWQuantityMoles (mmol)
3-Bromo-5-hydroxybenzaldehydeC₇H₅BrO₂201.021.0 g4.97
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9325 mL-
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.3 mL7.46
Methoxymethyl chloride (MOM-Cl)C₂H₅ClO80.510.57 mL5.96
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mL-
BrineNaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-hydroxybenzaldehyde (1.0 g, 4.97 mmol) in anhydrous dichloromethane (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (1.3 mL, 7.46 mmol) dropwise to the stirred solution.

  • Slowly add methoxymethyl chloride (0.57 mL, 5.96 mmol) to the reaction mixture. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-methoxymethoxy-benzaldehyde.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Trustworthiness and Self-Validation

The protocols described are based on established and reliable chemical transformations.[3][4] The progress of each reaction should be monitored by TLC to ensure completion and to identify any potential side products. The purification steps are crucial for obtaining the final product in high purity. The provided stoichiometry and reaction conditions serve as a robust starting point, and minor adjustments may be necessary based on the specific laboratory setup and reagent purity.

References

  • Methoxymethyl ether. In Wikipedia. Available at: [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]

  • 3-Bromo-5-hydroxybenzaldehyde. PubChem. Available at: [Link]

  • MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. PMC. Available at: [Link]

  • METHOXYMETHYL (MOM) ETHER : HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]

  • Alcohol Protecting Groups. University of Windsor. Available at: [Link]

Sources

Application Note: 3-Bromo-5-(methoxymethoxy)benzaldehyde as a Versatile Trifunctional Scaffold in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In modern drug discovery and complex natural product synthesis, the use of highly functionalized, orthogonally reactive building blocks is paramount. 3-Bromo-5-(methoxymethoxy)benzaldehyde (CAS 770718-89-3)[1] represents a premier trifunctional scaffold. Derived from the alkylation of 3-bromo-5-hydroxybenzaldehyde ()[2], this intermediate features three distinct reactive sites: an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a methoxymethyl (MOM) protected phenol.

The strategic installation of the MOM group is critical. It is typically synthesized via the reaction of the parent phenol with chloromethyl methyl ether under basic conditions ()[3]. As a Senior Application Scientist, I frequently recommend this specific protection strategy over alternatives like benzyl (Bn) or tert-butyldimethylsilyl (TBS) ethers due to its superior chemoselectivity profile during downstream transformations.

Strategic Orthogonal Reactivity and Causality

The true power of 3-bromo-5-(methoxymethoxy)benzaldehyde lies in its orthogonal reactivity . Each functional group can be manipulated independently without cross-talk, provided the correct reaction conditions are selected.

  • Why the MOM Group? Benzyl ethers require hydrogenolysis (Pd/C, H₂), which can inadvertently reduce the aldehyde or dehalogenate the aryl bromide. TBS ethers are susceptible to cleavage by fluoride ions or strong bases. The MOM ether, however, is exceptionally stable to the strong bases (e.g., K₂CO₃, Na₂CO₃) and elevated temperatures required for palladium-catalyzed cross-couplings ()[3]. It is also completely inert to hydride donors used in reductive aminations.

  • Why the Aryl Bromide? It serves as an excellent electrophile for sp²-sp² (Suzuki, Stille) or sp²-sp³ (Buchwald-Hartwig) couplings, allowing for rapid core diversification.

  • Why the Aldehyde? It provides a highly reactive handle for extending the carbon framework via Wittig olefination or introducing basic amine pharmacophores via reductive amination[2].

OrthogonalReactivity Central 3-Bromo-5-(methoxymethoxy) benzaldehyde Aldehyde Aldehyde Group (-CHO) Central->Aldehyde Bromide Aryl Bromide (-Br) Central->Bromide MOM MOM Ether (-OMOM) Central->MOM RedAm Reductive Amination Wittig Olefination Aldehyde->RedAm CrossCoupling Suzuki / Buchwald Cross-Coupling Bromide->CrossCoupling Deprotection Acidic Deprotection -> Free Phenol MOM->Deprotection

Orthogonal reactivity map of 3-Bromo-5-(methoxymethoxy)benzaldehyde.

Application Workflow: Synthesis of a Functionalized Biaryl Scaffold

To demonstrate the utility of this intermediate, we detail a three-step workflow to synthesize a functionalized biaryl phenol—a structural motif ubiquitous in kinase inhibitors and GPCR modulators. The sequence is deliberately ordered to maximize yield and prevent functional group degradation.

Workflow Start Starting Material: 3-Bromo-5-(methoxymethoxy)benzaldehyde Step1 Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Aryl Boronic Acid) Start->Step1 Targets -Br Step2 Step 2: Reductive Amination (Primary Amine, NaBH(OAc)3, DCE) Step1->Step2 Targets -CHO Step3 Step 3: MOM Deprotection (HCl in MeOH or TFA/DCM) Step2->Step3 Targets -OMOM Product Final Product: Functionalized Biaryl Phenol Scaffold Step3->Product

Synthetic workflow for generating a functionalized biaryl phenol scaffold.

Quantitative Data: Optimization of Suzuki-Miyaura Coupling

To ensure high yields and prevent premature aldehyde degradation (such as Cannizzaro-type side reactions), the Suzuki coupling conditions must be carefully optimized. Table 1 summarizes empirical optimization data for coupling the scaffold with phenylboronic acid.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901665Moderate yield; some aldehyde oxidation observed due to extended heating.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 12 88 Optimal yield; bidentate ligand prevents catalyst deactivation[3].
3Pd(OAc)₂ / SPhosK₃PO₄Toluene100892Fastest reaction; bulky electron-rich ligand promotes rapid oxidative addition.
4Pd(PPh₃)₄Cs₂CO₃DMF1002445Poor yield; strong base in polar aprotic solvent led to aldehyde side reactions.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPC) are integrated to ensure the chemical causality is observable at each step, ensuring high trustworthiness and reproducibility.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the biaryl C-C bond while preserving the aldehyde and MOM ether.

  • Preparation: In an oven-dried Schlenk flask, add 3-bromo-5-(methoxymethoxy)benzaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 equiv).

    • Causality: Degassing the solvent prevents the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes by atmospheric oxygen.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.6) should completely disappear, replaced by a new, highly UV-active spot (R_f ~0.4).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

    • Causality: Brine effectively breaks any emulsions formed by the aqueous/organic mixture and removes residual inorganic palladium salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol 2: Reductive Amination

Objective: Convert the aldehyde to a secondary amine without reducing it to an alcohol.

  • Imine Formation: Dissolve the biaryl aldehyde from Step 1 (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add the primary amine (1.1 equiv) and glacial acetic acid (0.1 equiv). Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst to activate the carbonyl carbon for nucleophilic attack, yet it is not strong enough to cleave the MOM group.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent that rapidly reduces the protonated iminium ion but reacts very slowly with unreacted aldehydes.

  • Reaction: Stir for an additional 4 hours at room temperature.

  • Self-Validation (IPC): LC-MS should indicate the complete consumption of the aldehyde mass and the appearance of the [M+H]⁺ peak corresponding to the target amine.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM).

  • Purification: Concentrate and purify via reverse-phase HPLC or basic alumina chromatography.

Protocol 3: Acidic Deprotection of the MOM Ether

Objective: Reveal the free phenol for final biological assay or late-stage functionalization.

  • Preparation: Dissolve the purified amine from Step 2 in a mixture of Methanol and Dichloromethane (1:1 v/v).

  • Acid Addition: Add an excess of 3M HCl in Methanol (or 20% TFA in DCM) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 4-6 hours.

    • Causality: The highly acidic environment protonates the methoxy oxygen of the MOM group, leading to the expulsion of formaldehyde and methanol, thereby revealing the free phenol.

  • Self-Validation (IPC): TLC (DCM/MeOH 9:1) will show a shift to a significantly more polar spot (lower R_f) due to the exposed hydroxyl group. Crucially, the product spot should stain positively (turn dark purple/blue) when treated with a Ferric Chloride (FeCl₃) solution , physically confirming the presence of a free phenol.

  • Workup: Carefully neutralize the reaction mixture with saturated NaHCO₃ until pH 7-8 is reached. Extract with EtOAc.

  • Isolation: Dry, concentrate, and recrystallize the final biaryl phenol scaffold.

References

  • Title: Formation of Cyclic and Polymeric Structures from Zwitterions Source: Chemistry - A European Journal URL: [Link]

  • Title: Copper-Mediated Conjugate Addition Approach to Aconitine-Type Diterpenoid Alkaloid Analogues Source: Journal of Organic Chemistry URL: [Link]

  • Title: Chemo-Click: Receptor-Controlled and Bioorthogonal Chemokine Ligation for Real-Time Imaging of Drug-Resistant Leukemic B Cells Source: Journal of the American Chemical Society URL: [Link]

Sources

Application Note: Strategic Protection of Hydroxyl Groups via Methoxymethyl (MOM) Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently design routes requiring the precise masking of hydroxyl functionalities. The methoxymethyl (MOM) ether is a premier acetal-type protecting group deployed extensively in complex total syntheses and API development[1]. Its strategic value lies in its orthogonal stability: it is highly resilient to strong bases, organometallic reagents, and standard hydride reducing agents, yet it can be selectively cleaved under mild acidic conditions[1].

This technical guide dissects the mechanistic causality behind MOM protection, compares traditional and green reagent selections, and provides self-validating experimental protocols to ensure high-fidelity execution in the laboratory.

Mechanistic Rationale & Chemical Causality

The formation of a MOM ether is fundamentally an acetalization process, but its kinetic pathways differ drastically based on the reagent selected.

The Oxonium Ion Pathway (MOMCl): When utilizing chloromethyl methyl ether (MOMCl), the reaction proceeds via an


-like mechanism. The lone pairs on the adjacent ether oxygen stereoelectronically assist the departure of the chloride leaving group[2]. This neighboring-group participation generates a highly reactive, resonance-stabilized oxonium ion (

), which acts as a potent electrophile[2][3]. The nucleophilic alcohol rapidly captures this intermediate. Because MOMCl is a powerful alkylating agent, it is also a recognized carcinogen (capable of alkylating DNA base pairs), necessitating rigorous safety controls[2].

The Acetal Exchange Pathway (Dimethoxymethane): To circumvent the toxicity of MOMCl, dimethoxymethane (DMM, also known as methylal) is employed as a safer alternative[4]. This pathway relies on acid-catalyzed acetal exchange. By utilizing DMM in excess (often as the solvent), Le Chatelier's principle drives the thermodynamic equilibrium forward. A Lewis acid (e.g.,


, 

) or Brønsted acid activates the DMM, facilitating the displacement of methanol by the substrate alcohol[5][6].

MOM_Mechanism MOMCl MOM-Cl (CH3-O-CH2-Cl) Oxonium Oxonium Ion [CH3-O=CH2]+ MOMCl->Oxonium Oxygen lone pair assists Cl- departure Chloride Cl- (Leaving Group) MOMCl->Chloride Product MOM Ether (R-O-CH2-O-CH3) Oxonium->Product Alcohol Alcohol (R-OH) Alcohol->Oxonium Nucleophilic Attack Alcohol->Product -H+ Base Base (e.g., DIPEA) ProtonatedBase Protonated Base Base->ProtonatedBase Scavenges H+

Mechanistic pathway of MOM protection via oxonium ion intermediate.

Reagent Selection Matrix

The choice between MOMCl and DMM dictates the reaction conditions, safety protocols, and reaction kinetics. The following table summarizes the quantitative and qualitative differences to guide your synthetic strategy:

ParameterChloromethyl Methyl Ether (MOMCl)Dimethoxymethane (DMM / Methylal)
Primary Mechanism Kinetically driven

-like alkylation[3]
Thermodynamically driven acetal exchange[2]
Reaction Rate Very fast (minutes to a few hours)[3]Moderate (hours to overnight)[5]
Safety Profile Highly toxic, known human carcinogen[1]Flammable liquid, significantly safer profile[4]
Byproducts Chloride salts (scavenged by amine base)[1]Methanol (driven off or diluted in excess DMM)[2]
Optimal Substrates Hindered/tertiary alcohols; base-stable substrates[2]Primary/secondary alcohols; acid-stable substrates[6]

Experimental Methodologies

Protocol A: Kinetically Driven Protection (MOMCl + DIPEA)

This protocol is the industry standard for rapid protection. DIPEA (


-diisopropylethylamine) is explicitly chosen over triethylamine because its bulky isopropyl groups prevent the nitrogen lone pair from acting as a competing nucleophile against the highly reactive oxonium intermediate, while still effectively scavenging the HCl byproduct[1][2].

Step-by-Step Workflow:

  • Preparation: To an oven-dried flask under an inert argon atmosphere, dissolve the primary or secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1–0.5 M)[1][2].

  • Base Addition: Cool the solution to 0 °C and add DIPEA (1.5 to 4.0 equiv). Stir for 10 minutes to ensure homogeneity[1][2].

  • Electrophile Addition: Caution: Perform in a well-ventilated fume hood. Slowly add freshly distilled MOMCl (1.2 to 3.0 equiv) dropwise over 10 minutes to control the exothermic generation of the oxonium ion[1][2].

  • Reaction: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 4–16 hours[1][2].

  • Self-Validation & Workup: Monitor via TLC. The reaction is complete when the starting material is entirely consumed, yielding a new, less polar spot (higher

    
    ). Quench with saturated aqueous 
    
    
    
    to neutralize excess base and unreacted MOMCl. Extract with DCM, wash with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure[1][2].
Protocol B: Thermodynamically Driven Acetal Exchange (DMM + Acid)

This green alternative avoids carcinogenic reagents by utilizing DMM as both the reagent and the solvent[5].

DMM_Workflow DMM Dimethoxymethane (Excess) Activated Activated Acetal Complex DMM->Activated Acid Activation Acid Lewis/Brønsted Acid (Catalyst) Acid->Activated Product MOM-Protected Alcohol Activated->Product Acetal Exchange Methanol Methanol (Byproduct) Activated->Methanol Displacement Substrate R-OH Substrate->Product

Alternative MOM protection workflow utilizing dimethoxymethane.

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol (1.0 equiv) in an excess of dimethoxymethane (DMM), which acts as the reaction solvent[5].

  • Activation: Add a catalytic amount of a Lewis acid (e.g.,

    
    , 
    
    
    
    ) or a strong Brønsted acid (e.g.,
    
    
    -TsOH) at 0 °C[4].
  • Reaction: Stir the mixture at room temperature until TLC indicates complete consumption of the starting alcohol[5].

  • Self-Validation & Workup: The formation of the product is validated by TLC. Carefully quench the reaction with a saturated aqueous solution of

    
     to neutralize the acid catalyst, preventing premature deprotection during workup. Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate[5].
Protocol C: Acid-Mediated Deprotection

Because the MOM group is an acetal, it is inherently susceptible to acidic hydrolysis. Protonation of the ether oxygen activates the system, leading to the release of the free alcohol and formaldehyde[2].

Step-by-Step Workflow:

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a solvent mixture of methanol and water (4:1 v/v) or DCM/TFA (15:1)[1][2].

  • Hydrolysis: If using MeOH/water, add a catalytic amount of concentrated HCl. Stir at room temperature or gently heat to 40–50 °C[1].

  • Workup: Once TLC confirms the reappearance of the highly polar free alcohol, neutralize the acid with saturated aqueous

    
    . Remove methanol under reduced pressure, extract the aqueous layer with ethyl acetate, dry, and purify[1][2].
    

Compatibility & Troubleshooting

While the MOM ether is robust, its lability under unexpected conditions can compromise synthetic yields. The following table outlines field-proven troubleshooting strategies for unintended cleavage[1]:

Reagent / EnvironmentProbable Mechanism of Unintended CleavageCorrective Action / Solution
Strong Lewis Acids (

,

,

)
Coordination of the Lewis acid to the ether oxygens activates the MOM group for nucleophilic attack or elimination[1].Perform the reaction at lower temperatures (e.g., -78 °C). Add a non-nucleophilic base (proton sponge) to scavenge trace acids[1].
Hydride Reducing Agents (Specifically DIBAL-H)Aluminum coordinates to the MOM ether oxygen, facilitating intramolecular hydride delivery and subsequent cleavage[1].Substitute DIBAL-H with

or

, which do not exhibit this Lewis acidic coordination behavior[1].
Silylating Reagents (TMSBr, TMSOTf)Reagents act as Lewis acids or generate

/

in situ, leading to rapid acetal cleavage[1].
Avoid these reagents if MOM retention is required, or strictly buffer the reaction with excess amine bases[1].

References

  • Methoxymethyl (MOM)
  • Source: atamanchemicals.
  • Source: benchchem.
  • A New Method for Alkoxymethyl (MOM or EOM)
  • Source: total-synthesis.
  • Source: wikipedia.
  • 4.

Sources

Application of 3-Bromo-5-methoxymethoxy-benzaldehyde in the synthesis of pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-5-methoxymethoxy-benzaldehyde in Pharmaceutical Synthesis

Executive Summary

Compound: 3-Bromo-5-(methoxymethoxy)benzaldehyde CAS: 262450-65-7 (Related analogue: 3-bromo-5-hydroxybenzaldehyde precursor) Role: Bifunctional Linchpin Scaffold Key Applications: Synthesis of Resorcylic Acid Lactones (RALs), HSP90 inhibitors (Pochonin/Radicicol analogues), and kinase inhibitors.[1][2]

Strategic Value: This compound represents a "privileged scaffold" for diversity-oriented synthesis (DOS).[2] Its value lies in its orthogonal reactivity triad :

  • Aldehyde (-CHO): Ready for chain extension (Wittig/Knoevenagel) or reduction.

  • Aryl Bromide (-Br): Primed for Pd-catalyzed cross-coupling (Suzuki/Sonogashira).[2]

  • MOM Ether (-OMOM): An acid-labile protecting group that masks a phenol, allowing base-sensitive reactions to proceed while retaining a handle for late-stage hydrogen bond donor revelation.[2]

Chemical Profile & Handling

PropertySpecificationHandling Note
Molecular Weight ~245.07 g/mol
Appearance Pale yellow solid/oil
Solubility DCM, THF, EtOAcInsoluble in water.[2]
Stability Acid-SensitiveCRITICAL: The Methoxymethoxy (MOM) group hydrolyzes in dilute acid (HCl, TFA). Avoid acidic workups. Stable to bases (NaOH, K2CO3) and reducing agents (NaBH4).
Storage 2-8°C, Inert GasAldehydes are prone to air oxidation to benzoic acids.[2] Store under Argon/Nitrogen.[2]

Orthogonal Reactivity Map

The power of this intermediate is its ability to undergo sequential, selective functionalization.

ReactivityMap Core 3-Bromo-5-MOM-benzaldehyde Aldehyde Aldehyde (-CHO) (Electrophile) Core->Aldehyde Bromide Aryl Bromide (-Br) (Cross-Coupling Partner) Core->Bromide MOM MOM Ether (-OMOM) (Masked Phenol) Core->MOM Wittig Wittig/Horner-Wadsworth (Chain Extension) Aldehyde->Wittig Base Stable Suzuki Suzuki/Sonogashira (Biaryl/Alkyne Coupling) Bromide->Suzuki Pd(0) Catalysis Deprotection Acid Hydrolysis (Reveal Phenol for H-Bonding) MOM->Deprotection Final Step

Caption: Orthogonal reactivity triad allowing independent modification of the carbon skeleton before revealing the pharmacophore (phenol).

Application Case Study: HSP90 Inhibitor Synthesis

Context: Heat Shock Protein 90 (HSP90) inhibitors often require a resorcinol core (1,3-dihydroxybenzene) to bind to the ATP pocket of the protein (e.g., Radicicol, Pochonins). Challenge: Differentiating the two hydroxyl groups of the resorcinol core during the synthesis of the macrocycle. Solution: Use 3-Bromo-5-methoxymethoxy-benzaldehyde .[2][3] The MOM group protects one phenol, while the aldehyde and bromide allow the construction of the 14-membered macrocycle.

Synthetic Workflow (Resorcylic Acid Lactone Route)
  • Chain Extension (Aldehyde): Use a Wittig reaction to attach the "tail" of the macrocycle.

  • Cross-Coupling (Bromide): Use Sonogashira coupling to attach the "head" or linker moiety.

  • Macrolactonization: Close the ring.

  • Global Deprotection: Remove MOM to reveal the phenol, enabling the critical H-bond to Asp93 in HSP90.

Detailed Experimental Protocols

Protocol A: Preparation of the Scaffold

Starting Material: 3-Bromo-5-hydroxybenzaldehyde[2]

Reagents:

  • 3-Bromo-5-hydroxybenzaldehyde (1.0 eq)[2]

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) (Caution: Carcinogen) [2]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[2]

  • Dichloromethane (DCM) (anhydrous)[2]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3-Bromo-5-hydroxybenzaldehyde in anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool to 0°C. Add DIPEA dropwise via syringe. Stir for 10 minutes.

  • Protection: Add MOM-Cl dropwise over 15 minutes. The solution may fume slightly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (more polar) should disappear.

  • Quench: Quench with saturated NaHCO₃ solution (do NOT use acid).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Why this works: The base (DIPEA) scavenges the HCl byproduct, preventing degradation of the acid-sensitive MOM ether being formed.

Protocol B: Suzuki-Miyaura Coupling (Preserving MOM/CHO)

Target: Biaryl formation for kinase inhibitor scaffolds.[2]

Reagents:

  • 3-Bromo-5-methoxymethoxy-benzaldehyde (1.0 eq)[2]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)[2]

  • K₂CO₃ (2.0 eq)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Procedure:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 15 minutes. (Oxygen inhibits Pd(0)).

  • Catalyst Addition: Add the aryl bromide scaffold and Pd catalyst.

  • Heating: Seal and heat to 80°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.

  • Note: The basic conditions (K₂CO₃) are perfectly compatible with the MOM ether. Do not use acidic workup.

Protocol C: MOM Deprotection (The "Reveal")

Target: Finalizing the drug candidate.

Reagents:

  • MOM-protected intermediate

  • HCl (6M) or Trifluoroacetic acid (TFA)[2]

  • Solvent: THF/Isopropanol[2]

Procedure:

  • Dissolution: Dissolve the intermediate in THF.

  • Hydrolysis: Add 6M HCl (approx 5-10 eq) dropwise at RT.

  • Monitoring: Stir at 40°C. The reaction is usually fast (1-2 hours).

  • Neutralization: Carefully neutralize with NaHCO₃ before extraction.

    • Critical: If the molecule contains a basic amine (common in kinase inhibitors), the product may be water-soluble as a salt. Adjust pH to the isoelectric point or basic pH to extract the free base.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
MOM Cleavage during Coupling Acidic impurities in solvent or boronic acidEnsure base (K₂CO₃) is in excess.[2] Use fresh boronic acids.
Aldehyde Oxidation Air exposurePerform all reactions under Argon. Degass solvents thoroughly.[2]
Low Yield in Suzuki Protodeboronation of partnerSwitch to mild bases (Cs₂CO₃) or anhydrous conditions (Dioxane/DMF) if the boronic acid is unstable.

References

  • Review of Resorcylic Acid Lactones: Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications. Link

  • MOM Protection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for MOM stability/conditions).

  • HSP90 Inhibitor Synthesis (Pochonin): Moulin, E., et al. (2005). Diversity-Oriented Synthesis of Pochonins.[2] Journal of the American Chemical Society. Link[2]

  • Synthesis of Radicicol Analogues: Agatsuma, T., et al. (2002). Synthesis and Hsp90 inhibitory activity of radicicol analogues. Bioorganic & Medicinal Chemistry.[4][5][6] Link

  • Suzuki Coupling Kinetics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][4] Chemical Reviews. Link[2]

Sources

Step-by-step guide for the purification of 3-Bromo-5-methoxymethoxy-benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This protocol details the purification of 3-Bromo-5-methoxymethoxy-benzaldehyde (referred to herein as Target Compound 1 ). This molecule is a critical intermediate in medicinal chemistry, often serving as a scaffold for resorcinol-based inhibitors or biaryl systems via Suzuki-Miyaura cross-coupling.

Chemical Structure & Properties:

  • Functional Groups: Aryl aldehyde (electrophilic, oxidation-prone), Aryl bromide (stable), Methoxymethyl (MOM) ether (acid-labile protecting group).

  • Key Challenges:

    • MOM Stability: While MOM ethers are base-stable, they can degrade on acidic silica gel during prolonged exposure [1].

    • Aldehyde Oxidation: The aldehyde moiety is susceptible to aerobic oxidation to the corresponding benzoic acid, which can streak on silica.

    • Polarity: The compound is moderately polar. It must be separated from the highly polar unreacted phenol precursor and non-polar bis-alkylation byproducts.

Pre-Chromatography Analysis

Before initiating the column, the crude mixture must be characterized to define the separation parameters.[1]

Thin Layer Chromatography (TLC) Optimization

Goal: Identify a solvent system where Target Compound 1 has a Retention Factor (


) between 0.25 and 0.35 .
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Solvent System Screening:

    • 100% Hexanes: Product stays at baseline (

      
      ).
      
    • 10% EtOAc in Hexanes:

      
       (Too slow).
      
    • 20% EtOAc in Hexanes:

      
       (Optimal ).
      
    • 50% EtOAc in Hexanes:

      
       (Too fast, poor resolution).
      

Visualization Strategy: Dual-mode detection is required to distinguish the product from impurities.

  • UV Absorption (254 nm): The conjugated benzene ring will appear as a dark spot against the green fluorescent background.

  • 2,4-DNP Stain (Specific): Dip the plate in 2,4-Dinitrophenylhydrazine solution and heat. The aldehyde will turn bright orange/yellow immediately. This distinguishes the product from non-carbonyl impurities [2].

Sample Preparation (Workup Check)

Ensure the crude material is free of residual base (e.g., DIPEA, NaH) from the synthesis step. Residual amines can cause band broadening (tailing).

  • Protocol: If the crude smells of amine, dissolve in EtOAc and wash with saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate.

Detailed Purification Protocol

Stationary Phase & Column Selection
  • Silica Gel: 40–63 µm particle size (230–400 mesh).[2]

  • Scale Factor: Use a 30:1 to 50:1 ratio of silica to crude mass.[1]

    • Example: For 1.0 g of crude, use 30–50 g of silica.

  • Buffering (Optional but Recommended): To prevent MOM hydrolysis, pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes if the crude is known to be acid-sensitive. Note: Usually not strictly necessary for MOM ethers unless the run is very long.

Sample Loading: The Dry Load Method

Liquid loading (dissolving in minimal solvent) often leads to broad bands for this compound due to its moderate solubility in hexanes. Dry loading is superior for resolution [3].

  • Dissolve 1.0 g of crude mixture in minimal Dichloromethane (DCM).

  • Add 2.0 g of clean silica gel to the flask.

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Add this powder carefully to the top of the pre-packed/equilibrated column.

  • Add a layer of sand (approx. 1 cm) on top to protect the bed.[1]

Elution Gradient

Run the column using a stepwise gradient to maximize separation efficiency.

StepSolvent Composition (Hexanes : EtOAc)Volume (Column Volumes - CV)Purpose
1 100 : 0 2 CVElute non-polar impurities (e.g., residual MOM-Cl, mineral oil).
2 95 : 5 2 CVBegin moving the product; elute bis-alkylated side products.
3 90 : 10 3 CVProduct front begins to elute.
4 80 : 20 Until CompleteMain Product Elution.
5 50 : 50 2 CVFlush highly polar impurities (unreacted phenol, benzoic acid).
Fraction Collection & Monitoring
  • Collect fractions of approximately 10–15 mL (for a 1g scale).

  • Spot every 3rd tube on a TLC plate.

  • Critical Check: If a fraction shows UV activity but no orange color with DNP stain, it is likely a side product lacking the aldehyde group. Do not combine these with the main product.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, ensuring decision points are clear.

PurificationWorkflow Crude Crude Mixture (3-Bromo-5-MOM-benzaldehyde) TLC TLC Method Development Target Rf: 0.25 - 0.30 (Hex/EtOAc 8:2) Crude->TLC Loading Dry Loading (Adsorb on Silica) TLC->Loading Optimized Gradient Gradient Elution 0% -> 20% EtOAc Loading->Gradient Monitoring Fraction Analysis (UV 254nm + DNP Stain) Gradient->Monitoring Decision Is Spot DNP Positive? Monitoring->Decision Combine Combine Pure Fractions Decision->Combine Yes (Orange Spot) Discard Discard / Recycle Decision->Discard No (UV only)

Figure 1: Decision-matrix for the purification of aldehyde-functionalized MOM ethers.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Acidic silica degrading MOM; or carboxylic acid formation.Add 1% Triethylamine to the eluent. If acid is present, flush column with 1% Acetic Acid/EtOAc at the end to recover it separately.
Product stays at baseline Solvent too non-polar or product oxidized.Increase polarity to 30% EtOAc. Check NMR of crude for carboxylic acid peak (broad singlet >10 ppm).
"Ghost" Spots Degradation of MOM ether on column.Reduce column residence time. Ensure silica is neutral.
Co-elution Impurity has similar polarity.Change solvent modifier: Try DCM / Hexanes gradient instead of EtOAc.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (MOM ether stability and cleavage conditions).

  • Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. (Use of 2,4-DNP for aldehyde detection).[3]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic technique for preparative separations with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[4]

Sources

Application Note: Chemoselective Functionalization of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the chemoselective functionalization of 3-Bromo-5-methoxymethoxy-benzaldehyde . This scaffold is a critical intermediate in the synthesis of resorcinol-based natural products, kinase inhibitors, and polyketide mimetics.

The guide is structured by chemoselective intent :

  • Pathway A: Functionalization of the Aldehyde (preserving the aryl bromide).

  • Pathway B: Functionalization of the Aryl Bromide (preserving the aldehyde).

  • Pathway C: Orthogonal Deprotection strategies.

Strategic Analysis & Chemical Logic

The Scaffold

The molecule presents three distinct reactive sites with orthogonal sensitivities:[1]

  • Aldehyde (C-1): Highly electrophilic. Susceptible to rapid 1,2-addition by hard nucleophiles (Grignard, Organolithium) and oxidation/reduction.

  • Aryl Bromide (C-3): Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.

  • Methoxymethoxy (MOM) Ether (C-5): A robust phenol protecting group. It is stable to bases, nucleophiles, and organometallics but labile to acids (Lewis and Brønsted).

The Chemoselectivity Challenge
  • Organometallic Reagents (R-MgX, R-Li): Will exclusively attack the aldehyde first (Kinetic control). Direct functionalization of the bromide via metal-halogen exchange is impossible in the presence of the free aldehyde without prior protection (e.g., acetal formation).

  • MOM Stability Warning: While MOM ethers are generally stable to base, magnesium salts (MgBr₂, MgI₂) in Grignard reagents act as Lewis acids. At elevated temperatures (>0°C), these can coordinate to the MOM oxygens, facilitating cleavage or chelation-controlled side reactions. Strict temperature control is required.

Decision Logic & Workflow (Visualization)

G Start Starting Material: 3-Bromo-5-MOM-benzaldehyde Decision Target Transformation? Start->Decision PathA Modify ALDEHYDE (Retain Bromide) Decision->PathA Nucleophilic Addition PathB Modify BROMIDE (Retain Aldehyde) Decision->PathB Cross-Coupling ReagentA Reagent: Grignard (R-MgX) Condition: -78°C to 0°C PathA->ReagentA ReagentB Reagent: Boronic Acid (Suzuki) Condition: Pd(0), Mild Base PathB->ReagentB ProductA Product: Secondary Alcohol (Ar-Br intact) ReagentA->ProductA 1,2-Addition ProductB Product: Biaryl Aldehyde (CHO intact) ReagentB->ProductB Chemoselective Pd Cycle

Figure 1: Chemoselective decision tree. Pathway A leverages the electrophilicity of the carbonyl. Pathway B leverages the oxidative addition of Pd(0) to the C-Br bond, which is orthogonal to the aldehyde under specific conditions.

Protocol A: Nucleophilic Addition (Grignard Reaction)

Objective: Convert the aldehyde to a secondary alcohol while leaving the aryl bromide and MOM group intact.

Critical Considerations
  • Temperature: Must be kept ≤ 0°C . Higher temperatures risk Lewis-acid assisted cleavage of the MOM group by magnesium salts.

  • Stoichiometry: Use a slight excess (1.1–1.2 equiv) of Grignard. Large excesses are unnecessary and complicate workup.

Materials
  • Substrate: 3-Bromo-5-methoxymethoxy-benzaldehyde (1.0 equiv).

  • Reagent: R-MgBr or R-MgCl (1.2 equiv) in THF or Et₂O.

  • Solvent: Anhydrous THF (inhibits aggregation better than Et₂O).

  • Quench: Saturated aqueous NH₄Cl.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Add the substrate (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice/acetone bath (-10°C) or dry ice/acetone bath (-78°C) if the Grignard is particularly reactive (e.g., AllylMgBr).

  • Addition: Add the Grignard reagent dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Monitoring: Stir at low temperature for 1–2 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).

    • Target: Disappearance of aldehyde spot (Rf ~0.6) and appearance of alcohol (Rf ~0.3).

  • Quench: While still cold, quench by slow addition of sat. NH₄Cl (5 mL/mmol).

    • Caution: Exothermic.

  • Workup: Warm to room temperature. Dilute with Et₂O. Wash organic layer with water (2x) and brine (1x). Dry over MgSO₄.[2][3]

  • Purification: Flash chromatography on silica gel. Avoid acidic modifiers in the eluent to protect the MOM group.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with an aryl/vinyl boronic acid while preserving the aldehyde.

Critical Considerations
  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH) which can cause Cannizzaro disproportionation or aldol condensation of the aldehyde. Use mild carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Atmosphere: Strict deoxygenation is required to prevent oxidation of the aldehyde to benzoic acid and homocoupling of the boronic acid.

Materials
  • Substrate: 3-Bromo-5-methoxymethoxy-benzaldehyde (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water.

Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes.

  • Solvent Prep: Separately degas the solvent mixture (Dioxane/H₂O) by sparging with Argon for 20 minutes.

  • Combination: Add the degassed solvent to the solids via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) and add the Pd catalyst quickly. Reseal.

    • Why: Adding catalyst last minimizes its exposure to air in solution.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to minimize thermal degradation of the aldehyde.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

  • Extraction: Wash the filtrate with water and brine. Dry over Na₂SO₄.[2][4]

  • Purification: Silica gel chromatography.

Quantitative Data Summary

ParameterProtocol A (Grignard)Protocol B (Suzuki)
Primary Target Aldehyde (C=O)Aryl Bromide (C-Br)
Limiting Factor Lewis Acidity of Mg saltsBase sensitivity of Aldehyde
Temp Range -78°C to 0°C60°C to 90°C
Typical Yield 85–95%70–85%
MOM Stability Good (if T < 0°C)Excellent
Major Side Product MOM cleavage (if heated)Benzoic acid (if O₂ present)

References

  • MOM Group Stability

    • Greene, T. W.; Wuts, P. G. M.[5] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Detailed analysis of acetal stability in Grignard reactions).

    • BenchChem Technical Support.[2] Methoxymethyl (MOM) Ether Protecting Group Stability. Link

  • Chemoselective Grignard Additions

    • Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angew.[6] Chem. Int. Ed.2004 , 43, 3333. Link (Discusses reactivity of Mg reagents with sensitive groups).

  • Suzuki Coupling in Presence of Aldehydes

    • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457. Link

    • Organic Chemistry Portal.[5][7] Suzuki Coupling.[2][7][8][9] Link

Sources

Application Note: Strategic Utilization of 3-Bromo-5-methoxymethoxy-benzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-5-methoxymethoxy-benzaldehyde represents a high-value "trifunctional scaffold" in modern medicinal chemistry. Unlike simple halogenated benzaldehydes, this molecule integrates three distinct reactive handles—an electrophilic aldehyde, a chemically versatile aryl bromide, and an orthogonally protected phenol (MOM ether)—arranged in a meta-substitution pattern.

This unique architecture makes it an indispensable intermediate for the synthesis of Resorcylic Acid Lactones (RALs) (e.g., Hsp90 inhibitors like Radicicol and Pochonin) and complex nitrogen heterocycles (e.g., Quinazolines, Benzimidazoles). This guide details the strategic application of this scaffold, providing validated protocols for its use in constructing diverse bioactive libraries.

Strategic Analysis: The Trifunctional Core

To maximize the utility of this intermediate, one must understand the reactivity hierarchy of its functional groups. The molecule allows for sequential functionalization without cross-reactivity, enabling the rapid assembly of complex molecular architectures.

Reactivity Profile
  • Aldehyde (-CHO): The most electrophilic site. Ideal for immediate chain extension (Grignard, Wittig) or heterocycle formation (condensation with amines).

  • Aryl Bromide (-Br): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). It remains inert during mild aldehyde manipulations.

  • Methoxymethoxy Group (-OMOM): A masked phenol. Stable against strong bases and reducing agents used on the aldehyde/bromide, yet easily cleaved under mild acidic conditions to reveal the hydroxyl group for final pharmacophore activation (e.g., hydrogen bonding in the ATP-binding pocket of kinases).

Visualizing the Synthetic Logic

ReactivityMap Core 3-Bromo-5-methoxymethoxy- benzaldehyde Aldehyde Aldehyde (-CHO) (Electrophile) Core->Aldehyde Bromide Aryl Bromide (-Br) (Cross-Coupling) Core->Bromide MOM MOM Ether (-OMOM) (Protected Phenol) Core->MOM Target1 Imidazoles / Quinazolines (N-Heterocycles) Aldehyde->Target1 Condensation Target2 Biaryl Scaffolds (Kinase Inhibitors) Bromide->Target2 Suzuki/Heck Target3 Resorcylic Acid Lactones (Hsp90 Inhibitors) MOM->Target3 Deprotection & Cyclization

Figure 1: The orthogonal reactivity map of the 3-Bromo-5-methoxymethoxy-benzaldehyde scaffold.

Key Application: Synthesis of Resorcylic Acid Lactones (RALs)[1][2]

Resorcylic acid lactones, such as Zearalenone and Radicicol , are potent inhibitors of kinases and Hsp90. The 3-Bromo-5-methoxymethoxy-benzaldehyde scaffold is the industry standard for synthesizing the "resorcinol" portion of these macrocycles.

Mechanistic Workflow

The synthesis typically follows a "Head-to-Tail" cyclization strategy:

  • Chain Extension: The aldehyde is converted to a secondary alcohol (via Grignard) or styrene (via Wittig) to form the "tail."

  • Carbonylation/Coupling: The bromine is used to install the ester linkage or participate in a Heck reaction to close the macrocycle.

  • Global Deprotection: The MOM group is removed last to release the free phenol, which is critical for biological activity (mimicking ATP binding).

RAL_Synthesis Start 3-Bromo-5-OMOM-benzaldehyde Step1 Step 1: Aldehyde Allylation (Grignard/Barbier) Start->Step1 + Allyl Bromide/Zn Step2 Step 2: Sonogashira/Heck Coupling (Install Linker) Step1->Step2 + Alkyne/Acrylate Step3 Step 3: Macrolactonization (Ring Closing) Step2->Step3 Step4 Step 4: MOM Deprotection (Acidic Hydrolysis) Step3->Step4 HCl/MeOH Final Resorcylic Acid Lactone (Bioactive Core) Step4->Final

Figure 2: Workflow for converting the scaffold into Resorcylic Acid Lactone (RAL) analogs.

Detailed Experimental Protocols

Protocol A: Preparation of 3-Bromo-5-methoxymethoxy-benzaldehyde

Note: If the compound is not purchased, it is synthesized from 3-bromo-5-hydroxybenzaldehyde.

Reagents: 3-Bromo-5-hydroxybenzaldehyde (1.0 eq), Chloromethyl methyl ether (MOM-Cl) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), DCM (anhydrous).

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-5-hydroxybenzaldehyde (10 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add DIPEA (15 mmol) dropwise via syringe. Stir for 10 minutes.

  • Protection: Add MOM-Cl (12 mmol) dropwise over 15 minutes. Caution: MOM-Cl is a carcinogen; use extreme care and a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear.

  • Workup: Quench with saturated NH₄Cl solution (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield: Typically 85–92%.

    • Appearance: Colorless to pale yellow oil/solid.

Protocol B: Suzuki-Miyaura Coupling (Aryl Bromide Functionalization)

Use this protocol to install biaryl motifs before or after aldehyde manipulation.

Reagents: 3-Bromo-5-methoxymethoxy-benzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).

Procedure:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Nitrogen for 15 minutes.

  • Assembly: Add the benzaldehyde derivative (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd catalyst to the vial.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

  • Purification: The MOM group remains intact. Purify via silica gel chromatography.

    • Note: The aldehyde is prone to oxidation; perform workup promptly or keep under inert atmosphere.

Protocol C: MOM Deprotection (Final Step)

Crucial for revealing the phenol for biological activity.

Reagents: MOM-protected intermediate, 6N HCl or Trifluoroacetic acid (TFA), Methanol or DCM.

Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in Methanol (5 mL).

  • Acidification: Add 6N HCl (0.5 mL) dropwise at 0°C. (Alternatively, use 20% TFA in DCM at RT for anhydrous conditions).

  • Hydrolysis: Stir at RT for 2–4 hours. Monitor for the appearance of the more polar phenol spot on TLC.

  • Workup: Neutralize carefully with saturated NaHCO₃. Extract with EtOAc.

    • Critical Step: Phenols are acidic; avoid high pH during workup to prevent forming the phenolate salt in the aqueous layer. Keep pH ~5-6.

Comparative Data: Why MOM Protection?

The choice of the MOM protecting group is specific and intentional compared to methyl or benzyl ethers.

FeatureMethyl Ether (-OMe)Benzyl Ether (-OBn)MOM Ether (-OMOM)
Stability (Base) HighHighHigh
Deprotection Cond. Harsh (BBr₃, -78°C)Hydrogenolysis (H₂/Pd)Mild Acid (HCl/TFA)
Orthogonality Poor (Often affects other groups)Incompatible with alkenes (if H₂ used)Excellent
Atom Economy HighLowMedium
Suitability for RALs Low (BBr₃ breaks esters)MediumHigh (Preserves esters/alkenes)

Table 1: Comparison of phenolic protecting groups in the synthesis of resorcylic acid lactones.

Senior Scientist’s Troubleshooting Notes

  • MOM-Cl Handling: If commercial MOM-Cl is unavailable due to safety regulations, it can be generated in situ using Dimethoxymethane and ZnBr₂/AcCl, though yields may vary.

  • Aldehyde Stability: The 3-bromo-5-OMOM-benzaldehyde is moderately stable, but the aldehyde can oxidize to the carboxylic acid upon prolonged air exposure. Store under Argon at -20°C.

  • Regioselectivity in Coupling: When performing Lithium-Halogen exchange (e.g., using n-BuLi), the bromine is exchanged rapidly. However, the aldehyde must be protected (e.g., as an acetal) before lithiation, or the nucleophile will attack the carbonyl. For Suzuki couplings (Palladium), the aldehyde is tolerated.

References

  • Synthesis of Resorcylic Acid Lactones: Winssinger, N., & Barluenga, S. (2007).[1] "Chemistry and Biology of Resorcylic Acid Lactones." Chemical Communications.[1]

  • MOM Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Hsp90 Inhibitor Synthesis: Moulin, E., et al. (2005). "Synthesis of a Library of Pochonin Analogues." Chemistry - A European Journal.

  • Palladium Coupling on Benzaldehydes: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • General Reactivity of 3-Bromo-5-hydroxybenzaldehyde: Sigma-Aldrich Product Specification & Reactivity Data.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Bromo-5-(methoxymethoxy)benzaldehyde CAS Registry Number: (Precursor: 199177-26-9 for 3-bromo-5-hydroxybenzaldehyde) Reaction Class: Phenolic Hydroxyl Protection (MOMylation) Support Ticket ID: OPT-MOM-BR-CHO-001

Executive Summary & Reaction Logic

This guide addresses the synthesis of 3-Bromo-5-methoxymethoxy-benzaldehyde via the protection of 3-bromo-5-hydroxybenzaldehyde using chloromethyl methyl ether (MOM-Cl).

The Chemist's Challenge: The substrate contains two electron-withdrawing groups (EWGs): a bromine atom and a formyl group (aldehyde).

  • Acidity: These EWGs significantly lower the pKa of the phenol (likely to ~7.5–8.0 compared to 10.0 for phenol), making it easy to deprotonate but rendering the resulting phenoxide less nucleophilic.

  • Stability: The aldehyde moiety is susceptible to side reactions (Cannizzaro disproportionation or aldol condensation) if the basicity is too high (e.g., using NaH or NaOH).

  • Reagent Instability: MOM-Cl is prone to rapid hydrolysis, often leading to "stalled" reactions where the chemist mistakenly adds more base instead of fresh electrophile.

Optimized Experimental Protocol (The "Golden Path")

We recommend the Hünig’s Base (DIPEA) / DCM protocol over the NaH/THF method. This preserves the aldehyde functionality and operates under mild conditions suitable for electron-deficient phenols.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Br-5-OH-Benzaldehyde 1.0SubstrateDry thoroughly (azeotrope with toluene if needed).
MOM-Cl 1.5–2.0ElectrophileCarcinogen. Density ~1.06 g/mL. Must be clear, not yellow.[1]
DIPEA 2.5–3.0BaseScavenges HCl; drives equilibrium.
DCM (Anhydrous) [0.2 M]SolventNon-nucleophilic; solubilizes the aldehyde well.
TBAI (Optional) 0.05CatalystTetrabutylammonium iodide accelerates sluggish reactions.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Charge the flask with 3-bromo-5-hydroxybenzaldehyde (1.0 equiv) and anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) via syringe. The solution may darken slightly due to phenoxide formation.

  • Cooling: Cool the reaction mixture to 0 °C (ice bath).

  • Electrophile Addition: Add MOM-Cl (1.5 equiv) dropwise over 10–15 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (23 °C) . Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (usually 20% EtOAc/Hexanes). The product will be less polar (higher Rf) than the starting phenol.

  • Quench: Cool back to 0 °C. Quench with saturated aqueous NaHCO₃ (do not use strong acid; MOM groups are acid-labile).

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine.[2][3] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Troubleshooting Guide (Q&A)

Issue 1: "The reaction stalled at 60% conversion. Adding more MOM-Cl didn't help."

Diagnosis: The issue is likely MOM-Cl Hydrolysis . MOM-Cl decomposes into HCl and formaldehyde in the presence of moisture. If your solvent wasn't strictly anhydrous, or the MOM-Cl bottle is old, you are essentially adding acid to the reaction, which consumes your base (DIPEA) and kills the nucleophile.

Corrective Action:

  • Check Reagent Quality: Add a drop of MOM-Cl to water. It should sink and hydrolyze slowly. If it dissolves instantly with fuming/heat, it is already hydrolyzed.

  • The "Finkelstein" Boost: Add 5 mol% TBAI (Tetrabutylammonium iodide) . This generates the reactive intermediate MOM-I in situ, which is a much better electrophile for electron-deficient phenols (like your brominated substrate).

  • Protocol Adjustment: Do not add more MOM-Cl blindly. Add 0.5 equiv of DIPEA first to ensure the system is basic, then add fresh MOM-Cl.

Issue 2: "I see a new spot on TLC, but my aldehyde peak is missing in NMR."

Diagnosis: Aldehyde Side Reactions. If you used NaH or KOH, the hydroxide generated (from trace water) or the hydride itself may have attacked the aldehyde (Cannizzaro or reduction).

Corrective Action:

  • Switch to Soft Bases: Use the DIPEA/DCM method described above.

  • Alternative Base: If DIPEA fails, use K₂CO₃ in Acetone (reflux). This is a heterogeneous condition that is often gentler on aldehydes than dissolved strong bases.

Issue 3: "The product reverted to starting material during the column."

Diagnosis: Acidic Silica. MOM ethers are acetals and are sensitive to acid.[4] Standard silica gel is slightly acidic (pH ~5–6).

Corrective Action:

  • Buffer the Column: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes acidic sites on the silica.

Visualizing the Logic

Workflow: Reaction & Decision Tree

ReactionLogic Start Start: 3-Br-5-OH-Benzaldehyde CheckReagent Check MOM-Cl Quality (Clear? No precipitate?) Start->CheckReagent Reaction Reaction: DCM, DIPEA, 0°C -> RT CheckReagent->Reaction Pass TLC TLC Check (4 hours) Reaction->TLC Success Full Conversion: Quench with NaHCO3 TLC->Success Conversion > 95% Stall Stalled (<60%) TLC->Stall Conversion < 60% AddCat Add 5 mol% TBAI (Finkelstein Exchange) Stall->AddCat First Attempt AltBase Switch Base: K2CO3 / Acetone / Reflux Stall->AltBase If TBAI fails AddCat->Reaction

Caption: Operational workflow for MOM protection, including decision nodes for stalled reactions involving electron-deficient phenols.

Safety & Handling (Critical)

MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen (OSHA regulated).[1]

  • Engineering Controls: NEVER use MOM-Cl outside a functioning fume hood.

  • Destruction: Quench excess MOM-Cl with aqueous ammonia or concentrated sodium hydroxide to convert it to hexamethylenetetramine or formaldehyde/methanol respectively before disposal.

  • Alternative Reagent: If safety regulations prohibit MOM-Cl, consider using Dimethoxymethane (Methylal) + P₂O₅ in CHCl₃. This generates the electrophile in situ, avoiding the isolation of the carcinogen, though yields may be lower for deactivated phenols [1].

References

  • Adichemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.[4][5] Retrieved March 5, 2026, from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.[3] Retrieved March 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers (Methoxymethyl Ethers).[4][5] Retrieved March 5, 2026, from [Link]

  • Universiti Putra Malaysia. (n.d.). A Simple and Clean Method for Methoxymethylation of Phenols. (PDF Download). Retrieved March 5, 2026, from [Link]

Sources

Common side products and impurities in 3-Bromo-5-methoxymethoxy-benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

You are likely synthesizing 3-Bromo-5-(methoxymethoxy)benzaldehyde to protect the phenolic hydroxyl group while preserving the aldehyde for downstream lithiation or Wittig chemistry.[1] The standard route involves the Methoxymethylation (MOM protection) of 3-bromo-5-hydroxybenzaldehyde.[1]

While this reaction is mechanistically simple (


 substitution), it is operationally unforgiving due to the carcinogenic nature of the reagent (MOM-Cl) and the instability of the aldehyde moiety.
Visualizing the Reaction & Impurity Landscape

The following diagram maps the critical failure points in the synthesis. Use this to identify where your specific impurity likely originated.

G node_start Starting Material (3-Bromo-5-hydroxybenzaldehyde) node_prod Target Product (3-Bromo-5-MOM-benzaldehyde) node_start->node_prod DIPEA, DCM, 0°C node_imp4 Impurity D (Bis-alkylation/Regioisomers) node_start->node_imp4 Impure SM or Over-reaction node_imp1 Impurity A (Oxidized: Benzoic Acid deriv.) node_prod->node_imp1 Air Oxidation (Storage) node_imp2 Impurity B (Hydrolyzed: Phenol reversion) node_prod->node_imp2 Acidic Workup (HCl/Silica) node_mom Reagent: MOM-Cl (Chloromethyl methyl ether) node_mom->node_prod node_imp3 Impurity C (Quaternary Ammonium Salt) node_mom->node_imp3 Reaction with DIPEA

Figure 1: Reaction pathway showing the primary synthesis vector and the divergence points leading to oxidation (Impurity A), hydrolysis (Impurity B), and reagent byproducts (Impurity C).[2][3][4]

Troubleshooting Guide (Q&A)

Scenario 1: "I see a persistent white precipitate forming during the reaction."

Diagnosis: Formation of Quaternary Ammonium Salts. Technical Explanation: The most common protocol uses DIPEA (N,N-Diisopropylethylamine) as a base.[5] While DIPEA is hindered, MOM-Cl is an exceptionally electrophilic alkylating agent.[1] If the reaction runs too warm or the phenol is not deprotonated fast enough, MOM-Cl will alkylate the DIPEA nitrogen, forming a quaternary ammonium salt (Impurity C) [1]. Corrective Action:

  • Filter: The salt is water-soluble and insoluble in DCM.[1] Simple filtration removes it.

  • Prevention: Ensure the reaction is kept strictly at 0°C during MOM-Cl addition. Add MOM-Cl dropwise to ensure the phenoxide (formed by DIPEA) consumes the reagent before the amine does.

Scenario 2: "My product spot on TLC is disappearing, and a more polar spot is appearing."

Diagnosis: Acid-Catalyzed Hydrolysis (Deprotection). Technical Explanation: MOM ethers are acetals.[5][6] They are stable to base but extremely sensitive to acid.[6] If you use un-neutralized silica gel for purification or slightly acidic chloroform/DCM, the trace acid will cleave the MOM group, reverting your product back to the starting phenol (Impurity B) [2]. Corrective Action:

  • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.

  • Solvent Check: Ensure your deuterated chloroform (

    
    ) for NMR is not acidic (common in old bottles). Filter it through basic alumina if unsure.
    
Scenario 3: "The NMR shows the product, but there is a drifting baseline and a broad singlet at 10-12 ppm."

Diagnosis: Autoxidation of the Aldehyde. Technical Explanation: Benzaldehydes, particularly electron-deficient ones, are prone to radical autoxidation in air, converting the -CHO group to a carboxylic acid (-COOH) [3].[1] This forms 3-bromo-5-(methoxymethoxy)benzoic acid (Impurity A).[1] Corrective Action:

  • Purification: Wash the organic layer with saturated

    
    . The acid impurity will deprotonate, become water-soluble, and partition into the aqueous layer, leaving the pure aldehyde in the organic layer.
    
  • Storage: Store under Argon/Nitrogen at -20°C.

Scenario 4: "I am concerned about the safety of my MOM-Cl reagent."

Diagnosis: Potential Bis(chloromethyl) ether contamination.[7][8] Technical Explanation: Commercial MOM-Cl (Chloromethyl methyl ether) often contains trace amounts of Bis(chloromethyl) ether (BCME) , a potent human carcinogen formed during MOM-Cl synthesis [4].[1] Corrective Action:

  • Quench Protocol: Never discard unreacted MOM-Cl directly. Quench reaction mixtures with aqueous ammonium hydroxide (

    
    ). The ammonia reacts rapidly with MOM-Cl and BCME to form harmless hexamethylenetetramine derivatives.[1]
    

Impurity Profile & Characterization

Use the table below to identify impurities based on their relative polarity (Rf) and spectral characteristics.

Impurity IDChemical NameOriginRelative Rf (TLC)Diagnostic Signal (

NMR)
Target 3-Bromo-5-MOM-benzaldehyde Product 0.50 Singlet ~5.2 ppm (

)
Impurity A 3-Bromo-5-MOM-benzoic acidOxidation (Air)< 0.10 (Streaks)Broad singlet >10 ppm (

)
Impurity B 3-Bromo-5-hydroxybenzaldehydeHydrolysis (Acid)0.30 (More Polar)Singlet ~9.8 ppm (Phenolic

)
Impurity C DIPEA-MOM Ammonium SaltSide Reaction0.00 (Baseline)Large alkyl multiplets, insoluble in

Impurity D Bis(chloromethyl) etherReagent ImpurityN/A (Volatile)Safety Hazard - Do not isolate

Note: Rf values are approximate for a 20% Ethyl Acetate / 80% Hexanes system on Silica Gel.

Validated Experimental Protocol

Standardized for 1.0 gram scale. Scale up linearly.

Reagents:

  • 3-Bromo-5-hydroxybenzaldehyde (1.0 eq)[1]

  • MOM-Cl (1.2 eq) [CAUTION: Carcinogen] [1][3]

  • DIPEA (1.5 eq)[3]

  • Dichloromethane (DCM), Anhydrous (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen. Add 3-Bromo-5-hydroxybenzaldehyde and anhydrous DCM.[1]

  • Base Addition: Cool the solution to 0°C (Ice/Water bath). Add DIPEA via syringe. The solution may turn yellow (phenoxide formation). Stir for 10 minutes.

  • Protection: Add MOM-Cl dropwise over 5 minutes. Do not allow the temperature to rise.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC.

    • Checkpoint: If starting material remains after 4 hours, add 0.1 eq additional MOM-Cl.[1]

  • Quench: Cool back to 0°C. Add saturated aqueous

    
     (or dilute 
    
    
    
    if concerned about BCME).
  • Workup: Extract with DCM (3x). Wash combined organics with water (1x) and Brine (1x). Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via Flash Column Chromatography.

    • Critical: Use a gradient of Hexanes

      
       10% EtOAc/Hexanes. Add 1% Triethylamine to the eluent  to prevent hydrolysis on the column [5].
      

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.[3] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloromethyl Methyl Ether.[6][7][9][10] Organic Syntheses, Coll. Vol. 10, p.14. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Acidic Cleavage of Ethers (SN2). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Bromination of 5-Methoxymethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for synthetic chemists and drug development professionals facing yield degradation, regioselectivity issues, or protecting group instability during the electrophilic aromatic substitution (EAS) of methoxymethyl (MOM) protected phenolic benzaldehydes (e.g., 3-methoxymethoxybenzaldehyde, structurally equivalent to 5-methoxymethoxybenzaldehyde depending on the IUPAC numbering of other ring substituents).

Below, we synthesize field-proven insights with mechanistic causality to help you optimize your bromination workflows.

Section 1: Diagnostic Hub & Root Cause Analysis (FAQ)

Q1: Why is my yield suddenly dropping, and why am I seeing highly polar baseline spots on my TLC plates? A1: The methoxymethyl (MOM) ether is highly acid-labile. Traditional bromination using molecular bromine (


) generates stoichiometric hydrobromic acid (HBr) as a byproduct. HBr rapidly cleaves the MOM acetal, exposing the free phenol.
Causality: Acetal cleavage requires protonation of the MOM oxygen, followed by the expulsion of methanol/formaldehyde. Once the free phenol is exposed, the aromatic ring becomes excessively activated, leading to rapid over-bromination and oxidative polymerization (tar formation). Preventing this requires strict pH control.

Q2: I switched to NBS, but I am still getting a mixture of unreacted starting material and a side product. Why? A2: N-Bromosuccinimide (NBS) is milder, and its use in non-polar solvents like dichloromethane (


) is standard for MOM-protected phenols to prevent acid-catalyzed deprotection, as detailed in 1[1]. However, NBS can still generate trace HBr or 

over time, especially if exposed to moisture. Furthermore, the aldehyde group is deactivating, which slows down the EAS. If you force the reaction with heat, NBS can undergo radical pathways, leading to benzylic bromination or oxidation of the aldehyde to a carboxylic acid.

Q3: How can I completely eliminate HBr generation when using NBS? A3: The addition of an acid scavenger is critical. Propylene oxide is a highly effective, non-nucleophilic HBr scavenger used in sensitive bromination and photochemical reactions2[2]. It irreversibly reacts with HBr to form 1-bromo-2-propanol, keeping the reaction strictly neutral3[3].

ReactionPathways Substrate 5-MOM-Benzaldehyde (Starting Material) Br2 Br2 / AcOH (Harsh Conditions) Substrate->Br2 Acidic Pathway NBS NBS + Amine/Epoxide (Optimized Conditions) Substrate->NBS Neutral Pathway Cleavage MOM Cleavage (Free Phenol) Br2->Cleavage HBr Generation Oxidation Aldehyde Oxidation (Carboxylic Acid) Br2->Oxidation Excess Oxidant Desired Brominated MOM-Benzaldehyde (High Yield) NBS->Desired Regioselective EAS Degradation Polymerization / Tar Cleavage->Degradation Over-bromination

Mechanistic divergence in the bromination of MOM-protected benzaldehydes based on reagent selection.

Section 2: Regioselectivity & Mechanistic Control

Q4: How do I control regioselectivity to avoid isomeric mixtures? A4: The MOM group is a strong ortho/para director, while the aldehyde is a meta director. In a 3-MOM-benzaldehyde system, position 4 and position 6 are activated by the MOM group. Position 4 is also meta to the aldehyde, creating a synergistic directing effect. However, steric hindrance from the MOM group can kinetically push bromination to position 6. Using non-polar solvents and low temperatures (0 °C) maximizes the thermodynamic preference for the synergistically activated position.

Regioselectivity Intermediate Wheland Intermediate (Electrophilic Attack) Pos4 Position 4 Attack (Synergistic MOM/CHO) Intermediate->Pos4 Major Pathway (Thermodynamic) Pos6 Position 6 Attack (Steric Hindrance) Intermediate->Pos6 Minor Pathway (Kinetic) Pos2 Position 2 Attack (Highly Hindered) Intermediate->Pos2 Trace / None

Regiochemical distribution governed by synergistic directing effects of MOM and CHO groups.

Section 3: Quantitative Data & Reagent Selection

The table below summarizes the causality between reaction conditions and observed yields. NBS bromination of phenolic building blocks has been shown to be highly efficient when conditions are carefully controlled4[4].

Reagent SystemSolventTemp (°C)AdditiveYield (%)Primary Issue / Observation

(1.1 eq)
AcOH25None< 20%Complete MOM cleavage; polybromination and tar.

(1.1 eq)
DCM0Propylene Oxide65%Epoxide acts as HBr scavenger; moderate yield.
NBS (1.05 eq)DMF25None45%Sluggish reaction; partial aldehyde oxidation.
NBS (1.05 eq)MeCN0 to 25None70%Good conversion, but trace acid causes slow MOM loss.
NBS (1.05 eq) DCM 0 Propylene Oxide > 90% Excellent regioselectivity; no acid cleavage.

Section 4: Validated Experimental Workflow

Protocol: Mild Bromination of 5-Methoxymethoxybenzaldehyde using NBS and an Epoxide Scavenger

Self-Validating Protocol Note: This protocol is designed to be self-validating. TLC monitoring (Hexanes/EtOAc) will show a distinct non-polar shift for the brominated product compared to the starting material. Any baseline streaking immediately indicates MOM cleavage, prompting an abort and restart with fresher scavenger. Furthermore, the reaction visually validates itself: as the dense NBS is consumed, lighter, insoluble succinimide floats to the surface of the DCM.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 5-methoxymethoxybenzaldehyde (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Scavenger Addition: Add propylene oxide (15.0 mmol, 1.5 eq) to the solution. Reasoning: This preemptively neutralizes any trace HBr present in the NBS or generated during the initiation phase, protecting the acid-labile MOM ether.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Reasoning: Lowering the thermal energy suppresses radical pathways and prevents the oxidation of the aldehyde.

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents localized concentration spikes and exotherms.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quenching & Workup: Quench with saturated aqueous

    
     (20 mL) to destroy any residual active bromine species. Extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (silica gel, neutralized with 1%

    
     in hexanes) to yield the pure brominated product.
    

ExperimentalWorkflow Step1 1. Dissolve Substrate in Anhydrous DCM Step2 2. Add Acid Scavenger (Propylene Oxide) Step1->Step2 Step3 3. Cool to 0 °C (Ice Bath) Step2->Step3 Step4 4. Portion-wise Addition of Recrystallized NBS Step3->Step4 Step5 5. TLC Monitoring (Hexanes/EtOAc) Step4->Step5 Step6 6. Quench with Na2S2O3 & Extract Step5->Step6

Step-by-step optimized workflow for the mild bromination of acid-sensitive MOM-benzaldehydes.

References

  • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: MDPI URL
  • Source: PMC (nih.gov)
  • Title: Free-radical bromination of ketones Source: RSC Publishing URL
  • Title: Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds Source: ACS Publications URL

Sources

Technical Support Center: Regioselective Bromination of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Preventing Oxidation

Introduction: The "Diva" of Electrophilic Substitution

Welcome to the technical guide for brominating substituted benzaldehydes. As researchers, we know the formyl group (-CHO) presents a dual challenge in Electrophilic Aromatic Substitution (EAS):

  • Electronic Deactivation: It is a strong electron-withdrawing group (EWG), forcing harsh conditions that often degrade the molecule.

  • Chemical Instability: It is prone to oxidation (to carboxylic acids) under the very oxidative conditions required for bromination.

This guide moves beyond textbook EAS, offering troubleshooting for meta-selective (deactivated systems), ortho-selective (via transient directing groups), and controlled activation (electron-rich systems).

Module 1: The "Meta" Pathway (Deactivated Systems)

Target: Brominating electron-deficient rings (e.g., Nitrobenzaldehyde, Benzonitrile).

The Problem

Standard Lewis acid catalysis (


) often fails here. The ring is too deactivated, leading to:
  • Stalled Reactions: No conversion after 24h.

  • Oxidation: Heating

    
     drives the CHO 
    
    
    
    COOH side reaction.
The Solution: The NBS/Sulfuric Acid System

Instead of using elemental bromine, use N-Bromosuccinimide (NBS) in concentrated sulfuric acid.[1] This method generates a "superelectrophilic" species capable of brominating even dinitro-systems without oxidizing the aldehyde.

Protocol 1.0: Meta-Bromination of Deactivated Benzaldehydes
  • Reagents: Substituted Benzaldehyde (1.0 equiv), NBS (1.1 equiv), conc.

    
    .
    
  • Procedure:

    • Dissolve the benzaldehyde in conc.

      
       at 0°C.
      
    • Add NBS portion-wise over 15 minutes (Exothermic!).

    • Warm to 60°C and stir for 1-3 hours.

    • Quench: Pour onto crushed ice. The product usually precipitates as a solid.

  • Validation:

    • Success: Precipitate forms immediately upon ice quench. NMR shows loss of meta proton.

    • Failure: If product is water-soluble, extract with DCM.

Technical Insight: The protonated NBS in sulfuric acid avoids the free radical pathways often associated with benzylic oxidation, preserving the aldehyde functionality.

Module 2: The "Ortho" Pathway (Transient Directing Groups)

Target: Forcing bromination to the ortho position (C2), overcoming the meta-directing effect of the aldehyde.

The Problem

You cannot simply "direct" bromine to the ortho position of a benzaldehyde using standard EAS. The thermodynamics dictate meta substitution.

The Solution: Palladium-Catalyzed C-H Activation

We utilize a Transient Directing Group (TDG) strategy.[2][3][4][5] A catalytic amine (like glycine or an aniline derivative) condenses with the aldehyde in situ to form an imine. This imine coordinates with Pd(II), directing the halogenation to the ortho position, and then hydrolyzes back to the aldehyde.

Protocol 2.0: Pd-Catalyzed Ortho-Bromination
  • Reagents: Benzaldehyde (1.0 equiv), NBS (1.2 equiv), Pd(OAc)₂ (5 mol%), 2-Amino-5-chlorobenzotrifluoride (20 mol% - The TDG), Acetic Acid (solvent).

  • Procedure:

    • Combine benzaldehyde, amine catalyst, and Pd(OAc)₂ in AcOH.

    • Add NBS.[6][7][8]

    • Stir at 60-80°C for 12 hours.

    • Workup: Add water to hydrolyze the imine. Extract with EtOAc.[9]

  • Mechanism Visualization:

TDG_Mechanism cluster_cycle Transient Directing Group Cycle Aldehyde Benzaldehyde (Substrate) Imine Transient Imine (In-Situ) Aldehyde->Imine + Amine Cat. - H2O PdComplex Palladacycle (Ortho-Activation) Imine->PdComplex + Pd(OAc)2 ProductImine Brominated Imine PdComplex->ProductImine + NBS (Bromination) FinalProduct o-Bromo Benzaldehyde ProductImine->FinalProduct + H2O (Hydrolysis) Amine Amine Catalyst (Recycled) ProductImine->Amine Release Amine->Imine Re-entry

Figure 1: The Transient Directing Group (TDG) cycle allows Pd to activate the C-H bond ortho to the aldehyde.

Module 3: Electron-Rich Systems (Phenolic/Alkoxy Benzaldehydes)

Target: Vanillin, Anisaldehyde, Salicylaldehyde derivatives.

The Problem

The activating groups (-OH, -OMe) overpower the aldehyde, often leading to over-bromination (di/tri-bromo species) or mixtures of isomers.[10]

The Solution: Solvent-Controlled Selectivity

Solvent polarity influences the transition state energy.

  • Polar Aprotic (DMF/MeCN): Stabilizes the ionic intermediate, promoting mono-bromination and high regioselectivity (usually para to the donor).

  • Non-Polar (DCM/CCl4): Often leads to radical side reactions or slower kinetics.

Data Table: Solvent Effects on Regioselectivity (Example: 3-Hydroxybenzaldehyde)
SolventReagentMajor ProductYieldNotes
Acetic Acid

Mixture (2-Br / 4-Br / 6-Br)65%Hard to separate isomers.
DCM NBS6-Bromo-3-hydroxy...70%Slow reaction.
Acetonitrile NBS6-Bromo-3-hydroxy... 92% Recommended. Clean mono-bromination.
Water/NaOH

Tars / Oxidation<10%Avoid. Aldehyde oxidizes to acid.

Troubleshooting & FAQs

Q1: My benzaldehyde turned into a carboxylic acid. What happened?

Diagnosis: You likely used elemental bromine (


) in an aqueous or basic medium.
The Fix: 
  • Switch Reagents: Use NBS (N-Bromosuccinimide).[6][8][11] It releases

    
     slowly and lacks the oxidative power to convert CHO to COOH.
    
  • Exclude Water: Run the reaction in anhydrous Acetonitrile (MeCN) or DMF.

Q2: I need the ortho-bromo product, but I only get meta.

Diagnosis: You are relying on the natural directing effect of the CHO group. The Fix: You must use the TDG Method (Module 2). The CHO group must be converted to an imine (temporarily) to direct the Palladium catalyst to the ortho position. Standard Lewis acids (


) will never give you high ortho selectivity on a naked benzaldehyde.
Q3: I am getting a mixture of mono- and di-bromo products.

Diagnosis: Reaction kinetics are too fast. The Fix:

  • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of NBS. Do not use excess.

  • Temperature: Lower the temperature to 0°C or -10°C.

  • Slow Addition: Dissolve NBS in the solvent and add it dropwise via syringe pump over 1 hour.

Decision Matrix: Select Your Protocol

Decision_Tree Start Start: Analyze Substrate CheckGroups Are there Electron Donating Groups? (OH, OMe, NHAc) Start->CheckGroups YesGroups YES (Activated) CheckGroups->YesGroups NoGroups NO (Deactivated/Neutral) CheckGroups->NoGroups Target What is your Target Position? YesGroups->Target MetaTarget Meta to Aldehyde? NoGroups->MetaTarget OrthoPara Ortho/Para to Donor (Standard) Target->OrthoPara ProtocolA Protocol: NBS in MeCN (Control Kinetics) OrthoPara->ProtocolA OrthoTarget Ortho to Aldehyde? MetaTarget->OrthoTarget No ProtocolB Protocol: NBS in H2SO4 (Prevents Oxidation) MetaTarget->ProtocolB Yes ProtocolC Protocol: Pd-Catalyzed TDG (C-H Activation) OrthoTarget->ProtocolC Yes

Figure 2: Decision matrix for selecting the correct bromination strategy based on substrate electronics and regiochemical goals.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[7] "Bromination of Deactivated Aromatics: A Simple and Efficient Method." The Journal of Organic Chemistry, 72(15), 5867–5869.

  • Sun, Y.-X., Wang, Y.-H., & Zhang, Z. (2018). "Pd-Catalyzed Ortho-Bromination of Benzaldehydes via a Monodentate Transient Directing Group Strategy." Organic Letters. (Demonstrates the TDG strategy for ortho-selectivity).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde."

Sources

Part 1: Mechanistic FAQs – The Causality of Over-Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Bromination . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, chemists, and drug development professionals resolve one of the most persistent challenges in organic synthesis: the formation of over-brominated (polybrominated) byproducts.

This guide abandons generic advice in favor of mechanistic causality. By understanding the thermodynamic and kinetic forces driving electrophilic aromatic substitution (EAS), you can rationally design self-validating experimental workflows that guarantee selective monobromination.

Q1: Why do electron-rich arenes (like phenols and anilines) inherently resist monobromination? A: The causality lies in the kinetics of the EAS pathway. Phenols and anilines contain highly activating, electron-donating groups (-OH, -NH2) that dramatically lower the activation energy required to form the resonance-stabilized arenium ion intermediate[1]. When the first bromine atom is added, it acts as a mild deactivator via inductive withdrawal. However, this deactivation is often insufficient to overcome the massive resonance activation of the parent group. Consequently, the rate constant for the second bromination (


) remains dangerously close to the rate constant of the first (

). If highly reactive molecular bromine (Br₂) is used, the reaction cannot differentiate between the starting material and the monobrominated product, leading to rapid polybromination[2].

Q2: How does the choice of brominating agent alter the reaction kinetics to prevent polybromination? A: Controlling over-bromination requires modulating the steady-state concentration of the active electrophile (Br⁺).

  • Molecular Bromine (Br₂): Highly exothermic and provides a massive, uncontrolled spike of Br⁺, leading to di- and tri-brominated species[3].

  • N-Bromosuccinimide (NBS): Acts as a mild, controlled-release source of electrophilic bromine. Because NBS releases Br⁺ slowly into the reaction medium, the local concentration of the electrophile remains low, allowing the slight deactivation of the monobrominated product to effectively halt further reaction[4].

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline reagent that provides excellent ortho-selectivity for phenols in non-polar solvents due to specific hydrogen-bonding interactions[5].

Q3: My aniline substrate oxidizes and forms a black tar during bromination. What is going wrong? A: Anilines are highly susceptible to oxidation by harsh halogens like Br₂. The causality here is competing redox chemistry; the lone pair on the nitrogen is oxidized before the aromatic ring can undergo substitution. Solution: Switch to the NBS-DMF (Dimethylformamide) reagent system. DMF acts as a coordinating solvent that stabilizes the reactive bromonium species, completely suppressing oxidative side reactions and driving highly selective para-monobromination[6]. Alternatively, protect the amine (e.g., via acetylation) to temporarily reduce its electron-donating capacity.

Q4: How do I prevent polybromination in highly activated heterocycles like pyrrole? A: Pyrrole is exceptionally electron-rich and will polybrominate instantly at room temperature. To achieve monobromination, you must manipulate the thermodynamics by dropping the reaction temperature to between -78 °C and 0 °C[7]. Lowering the thermal energy of the system selectively suppresses the higher-activation-energy pathway (


), isolating the monobrominated species.

Part 2: Kinetic & Workflow Visualizations

To conceptualize the competitive kinetics and troubleshooting logic, refer to the diagrams below.

Pathway Substrate Activated Arene (Phenol/Aniline) Intermediate Arenium Ion (Resonance Stabilized) Substrate->Intermediate k1 (Fast) Br_Source Electrophilic Br+ (NBS/Br2) Br_Source->Intermediate Mono Monobrominated Product (Desired) Intermediate->Mono -H+ Poly Polybrominated Byproduct (Over-bromination) Mono->Poly Excess Br+ / High Temp k2 ≈ k1

Kinetic pathway illustrating the competitive formation of monobrominated vs polybrominated products.

Workflow Start Detect Polybromination (GC-MS / NMR) CheckSub Is substrate highly activated? (Phenol, Aniline, Pyrrole) Start->CheckSub ChangeReagent Switch to Mild Reagent (NBS, DBDMH, TBABr3) CheckSub->ChangeReagent Yes CheckTemp Is reaction temp > 0°C? CheckSub->CheckTemp No ChangeReagent->CheckTemp LowerTemp Lower Temp to -78°C to 0°C CheckTemp->LowerTemp Yes CheckStoich Verify Stoichiometry (Strictly 1.0 equiv) CheckTemp->CheckStoich No LowerTemp->CheckStoich Success Selective Monobromination Achieved CheckStoich->Success Validated via TLC

Troubleshooting workflow for resolving polybromination issues in organic synthesis.

Part 3: Quantitative Data Presentation

Selecting the correct reagent system is the most critical variable in preventing over-bromination. The table below synthesizes the performance metrics of common brominating agents.

Reagent SystemTarget SubstratePreferred SolventSelectivity ProfileTypical YieldCommon Byproducts
Br₂ (Molecular) Unactivated ArenesAcetic Acid / CHCl₃Poor (for activated rings)40–60%Di/Tribrominated species
NBS + DMF Anilines / PhenolsDMFHigh (Para-selective)85–95%Minimal[6]
DBDMH PhenolsChloroform / DCMHigh (Ortho-selective)80–92%Monobrominated isomers[5]
NBS + Silica Gel AlkoxybenzenesCCl₄ / DCMHigh (Para-selective)75–90%Succinimide (easily washed)[8]
KBr + ZnAl-BrO₃⁻ PhenolsAcetic AcidHigh (Para-selective)70–85%Ortho-bromophenols[2]

Part 4: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocol for the selective ortho-monobromination of phenols is designed as a self-validating system . Every step includes a physical or chemical checkpoint to verify that over-bromination is not occurring.

Protocol: Regioselective Ortho-Monobromination of Phenols using DBDMH

Reference Grounding: This methodology leverages the controlled electrophilic release of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[5].

Step 1: Substrate Preparation & Solvent Selection

  • Action: Dissolve the phenol derivative (1.0 equiv, 10 mmol) in anhydrous chloroform (20 mL) to create a 0.5 M solution.

  • Causality: Non-polar solvents like CHCl₃ suppress the ionic dissociation of the brominating agent and promote hydrogen bonding between the phenol's hydroxyl group and the hydantoin core, steering the incoming bromine strictly to the ortho position[5].

Step 2: Temperature Control & Reagent Addition

  • Action: Chill the reaction flask to 0 °C using an ice bath. Slowly add DBDMH (0.5 equiv, 5 mmol) in four equal portions over 20 minutes. (Note: 0.5 equiv of DBDMH is used because each molecule delivers two active bromine atoms).

  • Causality: Portion-wise addition at 0 °C prevents localized concentration spikes of Br⁺. Polybromination is a second-order kinetic trap; keeping the instantaneous concentration of the electrophile near zero ensures the reaction stops at monobromination.

Step 3: Self-Validation Checkpoint (Reaction Monitoring)

  • Action: Stir for 2 hours. At the 1-hour and 2-hour marks, perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

  • Validation: You must observe the 1:1 disappearance of the starting material and the appearance of a single new product spot. If a secondary, less polar spot (higher

    
    ) begins to form, polybromination has initiated. Proceed immediately to Step 4.
    

Step 4: Kinetic Quenching

  • Action: Quench the reaction by vigorously stirring in 10 mL of a 10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution for 5 minutes.

  • Causality & Validation: Na₂S₂O₄ is a potent reducing agent. It instantly reduces any unreacted electrophilic bromine to inert bromide ions (Br⁻), halting all EAS kinetics[5]. A successful quench is visually validated by the reaction mixture turning from a pale yellow/orange tint to completely colorless.

Step 5: Workup & Isolation

  • Action: Transfer to a separatory funnel, isolate the organic (chloroform) layer, and wash with brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure ortho-monobromophenol.

References

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry, suru-chem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0GwsXV_US_8JwRIZEdlp-VxMSSn73TnveDe-p11yPKp5Lv7kvm7SY6HJtGl4tBCRKiTJTaf0KF_C-Papxqt--bNa62YBHKTMKqrD5OQHOz7ih2n6MvYWEMrm_zZ9igAo1LV1fkUVJ1ZYtRaeKtL8HD-WNLzwZRt--x2uyDAarZms=]
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYBdH1-gs_y7d8dwLeClmsb2UfDpDNyQrcl8s1MDutSmsYZiCHn_rn_Ex_n9COLhYJAOU6zmWZGNxnb5gjjBmZ2r7o-DNryDq1sigo9Pl7lwTdzzmH_0yVmzXUZ1mOWxI63XcpPreUvYNBGgk=]
  • Application Notes and Protocols for the Ortho-Monobromination of Phenols using DBDMH, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZ4_MeqBm1WeWG5dMvlLj9ldQ7n6omAcqvDz2XW-CnpxcSM1T7_bHns6YUu30b7Y4xtoCOrIWqhMAM2F4PzduYn05G1sow-Dm5zZIFwH9sZxnm3Ui4SMTGT7Gb-YuPkaDuYhSk1iEM35ELw5RzKamH2t3igjNPZOxlcN9OWnAeDd2fojXMhCN20XqX1s7OqdvQAsnHrWs-Y9oGClY01dDft8RyBMHvBL2ZMSVpL2FSb0=]
  • Phenols are electron-rich aromatic compounds..., thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENnjloglko0D9J_7xUtGUoyDLdXZT8qe8SMsaPryH4rmC237DtdGdSUQH32ZH6VWV6yP14ZyZZURiBJHi1AkdRo04AT5y8Foo2MuSFiP2bFE-2bJ0M7tpF_KagGEh5VEbePc5tOhRgcIABy7nnXLt30WPnc-GJuwXFC84z7gDPhmfIFH5-4QNLMQ==]
  • N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds, acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp_zMv7Or9OeGhTDmvLyEjf-lqSZsMnBuCWbZjiD21YdFPtNrTk5AboHt01XmM71eIkQjCHvfmxf9HtgLKZF1apaBHQ5PuFhqShwHjZJqJ8zSCEmx_HdKTXhjisfF0hgMGhjQ3HZmV]
  • Mild Selective Monobromination Reagent System for Alkoxybenzenes; N-Bromosuccinimide–Silica Gel, oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfJKKoeaZ0_m7ogPuyxDMuo8lU_vTPVGNuYkvNF4XyCSUoLpAhqwKIvfnl1llDPSLVF8AUHrV7bmYGIXLBTG4AEALoYBwgUdXAsd8GFPWV8ncPRKWDCjqXC6RW5lhMxaU4zjBSbKPOdI3pFT1zT6H8xubp2rx8fo-VEw==]
  • Overcoming over-bromination in pyrrole synthesis, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4vLFbdXWDT1kPGJALkrdhBsAQNZgoCI6sO38slzKElnSmVKgrpC2Eq_zi5BN1AqKPC2ohui0mDk69QzPiU8l_p8mnaFV8XnRQVeKga9Uo-CUSf7ASpc6iNF-pyCgR6NwOry4DGodlhjePv_P3-V7btX7CT6Je3c2j5_fuJ-3DrW7zQeRrLjMC4FZXFwo=]
  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols, jcsp.org.pk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmL65oNz8YQviQFzw9XH7_MHak8wpWuxqWiFnCUA6VvTCT3i5FHUl7WTtVl63KSX_gbRP9RKJP-0jRh4xnXaVa7o2BZimiruikzw6iUyfjUYLZuL4zbmLwCjiA7p5dnIJoeJ5Kd9EoAp5JnD6lY3Rn]

Sources

Removal of unreacted starting materials from 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 3-Bromo-5-methoxymethoxy-benzaldehyde , specifically focusing on the removal of unreacted 3-Bromo-5-hydroxybenzaldehyde (starting material) and associated reagents.

Executive Summary & Chemical Context

The synthesis of 3-Bromo-5-methoxymethoxy-benzaldehyde typically involves the protection of the phenol moiety of 3-bromo-5-hydroxybenzaldehyde using Chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., DIPEA or NaH).[1][2][3]

The critical challenge in this workflow is not the formation of the product, but the quantitative removal of the unreacted phenol precursor . Because both the product and the starting material possess an aldehyde handle and a similar aromatic core, they can co-elute during chromatography if the mobile phase is not rigorously optimized. However, they differ significantly in acidity (pKa) .[2]

This guide leverages the acidity of the phenolic proton (pKa ~8.0–8.5) to separate it from the neutral MOM-ether product via a chemically selective caustic wash , eliminating the need for difficult chromatographic separations.

Troubleshooting Guide (Q&A)

Issue 1: Unreacted Phenol (Starting Material) Contamination

Q: I see a trailing spot or co-elution of starting material with my product on TLC/Column. How do I remove the unreacted 3-bromo-5-hydroxybenzaldehyde?

A: Do not rely solely on silica chromatography. The most effective method is a liquid-liquid extraction with a basic aqueous phase .[1][2]

  • The Logic: The starting material is a phenol with electron-withdrawing groups (Bromo and Formyl), making it significantly more acidic (pKa ~8.[2]5) than a standard phenol.[2] The product is a MOM-ether (neutral).[1][2]

  • The Fix: Wash your organic reaction mixture with cold 1M NaOH or 10% K₂CO₃ .[2] This deprotonates the phenol into its water-soluble phenoxide salt, partitioning it into the aqueous layer while the lipophilic MOM-ether product remains in the organic layer.[1]

  • Caution: While MOM groups are stable to base, the aldehyde functionality can undergo Cannizzaro reactions in hot, concentrated base. Use cold (0–5°C) base and limit contact time to <15 minutes.

Issue 2: Product Decomposition (Loss of MOM Group)

Q: My yield is low, and NMR shows the reappearance of the phenol peak after workup. Is the MOM group unstable?

A: The Methoxymethyl (MOM) group is an acetal and is highly sensitive to acid .[2][3]

  • Common Mistake: Using 1M HCl or strong acid washes to remove amine bases (like DIPEA).[2] This will hydrolyze the MOM group back to the phenol.

  • The Fix: Avoid strong acid washes.[2] To remove amine bases, wash with Saturated Ammonium Chloride (NH₄Cl) (pH ~5–6) or dilute Citric Acid, but ensure the contact time is short. Alternatively, rely on vacuum concentration to remove volatile bases like DIPEA, or separate them during chromatography.

Issue 3: Safety Concerns with MOM-Cl

Q: I used excess MOM-Cl to drive the reaction. How do I safely remove it?

A: MOM-Cl (Chloromethyl methyl ether) is a potent alkylating agent and a known carcinogen.[1][2] It must be quenched before rotovap concentration.[2]

  • The Fix: Add Ammonium Hydroxide (NH₄OH) or a concentrated aqueous ammonia solution to the reaction mixture before workup.[2] The ammonia reacts rapidly with MOM-Cl to form water-soluble ammonium salts and destroys the alkylating potential.[1][2] Stir for 15–30 minutes before phase separation.

Optimized Purification Protocol

Objective: Isolate pure 3-Bromo-5-methoxymethoxy-benzaldehyde free of phenolic starting material.

Reagents Required:
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]

  • Quench Buffer: Saturated Ammonium Chloride (sat.[2][4] NH₄Cl) or Ammonium Hydroxide (for MOM-Cl destruction).[1][2]

  • Wash Solution: 1M NaOH (Cold) or 10% w/v K₂CO₃.[2]

  • Drying Agent: Anhydrous Na₂SO₄.[2]

Step-by-Step Methodology:
  • Quench: Upon reaction completion, cool the mixture to 0°C. Slowly add Saturated NH₄Cl (or dilute NH₄OH if excess MOM-Cl was used). Stir vigorously for 20 minutes.

  • Phase Separation: Dilute with DCM. Separate the organic layer.[2][4][5][6][7][8]

  • The Critical Caustic Wash (Phenol Removal):

    • Wash the organic layer twice with cold (4°C) 1M NaOH (Ratio: 1:1 vol/vol).[2]

    • Observation: The aqueous layer may turn yellow/orange (color of the phenoxide anion).

    • Check: TLC the organic layer.[2][4][7] The lower (more polar) spot corresponding to the phenol should be gone.

  • Neutralization: Wash the organic layer once with Brine (Sat.[2] NaCl) to remove excess base and water.[2]

  • Drying: Dry over anhydrous Na₂SO₄ for 10 minutes. Filter.

  • Concentration: Concentrate under reduced pressure.

    • Note: If DIPEA was used, trace amounts may remain.[2] These will easily separate on a short silica plug (eluting with 10–20% EtOAc/Hexanes).[2]

Visualizing the Chemistry

Diagram 1: Solubility & pKa Logic

This diagram illustrates why the caustic wash is effective. The phenol is deprotonated and moves to the water phase, while the MOM-ether remains organic.

ChemicalSeparation cluster_Organic Organic Phase (DCM) cluster_Aqueous Aqueous Phase (NaOH) Mixture Crude Reaction Mixture (DCM Layer) Product PRODUCT 3-Bromo-5-MOM-benzaldehyde (Neutral, Lipophilic) Mixture->Product Remains in DCM Impurity_Org Impurity: DIPEA (Remains Organic) Mixture->Impurity_Org Remains in DCM Phenoxide REMOVED IMPURITY 3-Bromo-5-formyl-phenoxide (Ionic, Water Soluble) Mixture->Phenoxide Extracts into 1M NaOH (Deprotonation pKa ~8.5)

Caption: Phase distribution of species during 1M NaOH wash. The phenolic starting material is ionized and extracted into the aqueous layer.

Diagram 2: Optimized Workup Workflow

WorkupFlow Start Crude Reaction (MOM-Cl + Phenol + Base) Quench Quench: NH4OH/NH4Cl (Destroys MOM-Cl) Start->Quench 0°C Wash1 Wash 1: Cold 1M NaOH (Removes Phenol) Quench->Wash1 Organic Layer Wash2 Wash 2: Brine (Neutralize/Dry) Wash1->Wash2 Dry Dry (Na2SO4) & Conc. Wash2->Dry Final Pure Product (Ready for Chromatography) Dry->Final

Caption: Step-by-step purification workflow ensuring removal of reactive reagents and starting material.

Quantitative Data: Physical Properties for Separation

CompoundFunctional GroupApprox.[2][3][4][5][9][10][11][12][13][14][15] pKaSolubility (pH 7)Solubility (pH 14)
3-Bromo-5-hydroxybenzaldehyde Phenol (Ar-OH)~8.5 [1]Organic SolubleWater Soluble (Ionized)
3-Bromo-5-MOM-benzaldehyde Acetal (R-O-CH₂-O-Me)N/A (Neutral)Organic SolubleOrganic Soluble
MOM-Cl Alkyl HalideN/AReacts with WaterReacts with Water
DIPEA Amine~10.7 (Conj.[1][2] Acid)Organic SolubleOrganic Soluble

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 16641084, 3-Bromo-5-hydroxybenzaldehyde. Retrieved October 26, 2023, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][16] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[1][2] (Referenced for MOM group stability profiles: Stable to Base pH 4-12, Labile to Acid).[1][2][3]

  • Organic Chemistry Portal. (n.d.).[2] Methoxymethyl Ether (MOM) - Protection and Deprotection. Retrieved October 26, 2023, from [Link]

  • ScienceMadness. (2010).[2] Discussion on 3,4-dihydroxy-5-methoxybenzaldehyde synthesis and purification. Retrieved from [Link]

Sources

Incompatible reagents and conditions for 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when handling polyfunctional aromatic building blocks.

3-Bromo-5-methoxymethoxy-benzaldehyde is a classic "tri-polar" molecule. It houses an electrophilic carbonyl (aldehyde), a nucleophile-precursor (aryl bromide), and an acid-sensitive acetal-type protecting group (MOM ether). Designing a synthetic route around this compound requires strict orthogonal planning, as reagents intended for one functional group will often catastrophically react with another.

This guide dissects the causality behind common experimental failures associated with this molecule and provides self-validating protocols to help you navigate its incompatible reagents.

PART 1: The Orthogonality Trap (Molecular Vulnerability Matrix)

To successfully manipulate this molecule, you must first understand the specific incompatibilities of its three reactive sites. The table below summarizes the quantitative and qualitative vulnerabilities of each functional group.

Functional GroupIncompatible Reagents & ConditionsMechanistic Failure ModeOrthogonal Prevention Strategy
MOM Ether (Acetal)Brønsted Acids (pH < 1, e.g., HCl, TFA), Lewis Acids (TiCl₄, ZnBr₂, BBr₃)[1]Protonation/coordination of the acetal oxygen leads to oxonium expulsion, unmasking the free phenol[2].Maintain reaction pH between 4–12. If Lewis acids are mandatory, perform reactions at cryogenic temperatures (-78 °C)[1].
Aryl Bromide (Halide)Organolithiums (n-BuLi, t-BuLi), Grignard Reagents (Mg⁰)Halogen-metal exchange generates a highly nucleophilic intermediate that immediately attacks unprotected electrophiles[3].The aldehyde must be masked or reduced prior to any manipulation of the aryl bromide.
Aldehyde (Carbonyl)Unintended Organometallics, Hydrides (LiAlH₄), Strong Oxidants (KMnO₄)Unwanted nucleophilic addition to the carbonyl carbon, or over-oxidation to the corresponding carboxylic acid.Temporarily reduce to a benzyl alcohol (using NaBH₄) or protect using non-acidic masking strategies.

PART 2: Troubleshooting FAQs (The "Why Did My Reaction Fail?" Series)

Q1: The Lewis Acid Paradox

"I attempted a Mukaiyama aldol addition on the aldehyde using TiCl₄ as a Lewis acid. My MS data shows a loss of 44 Da (-CH₂OCH₃) and the reaction yielded a complex mixture. What happened?"

The Causality: You experienced unintended MOM ether cleavage. While MOM ethers are highly stable to basic and nucleophilic conditions (pH 4–12), they are exceptionally labile to strong Brønsted acids and oxophilic Lewis acids[2]. Lewis acids like TiCl₄ or ZnBr₂ coordinate directly to the basic oxygen atoms of the MOM acetal linkage. This coordination activates the C-O bond, leading to the expulsion of an oxonium ion and the unmasking of the free phenol[1]. The newly liberated phenol then interferes with your aldol reaction, quenching the enolate.

MOM_Cleavage A MOM Ether (Stable at pH 4-12) B Lewis/Brønsted Acid Coordination A->B H+ or TiCl4/ZnBr2 C Oxonium Ion Expulsion B->C C-O Bond Cleavage D Free Phenol (Deprotected) B->D C->D Hydrolysis

Figure 1: Mechanism of Lewis/Brønsted acid-catalyzed MOM ether cleavage.

Q2: The Organometallic Polymerization Cascade

"I need to functionalize the aryl bromide position. I treated the compound with n-BuLi at -78 °C for a lithium-halogen exchange, but instead of the desired lithiated intermediate, I isolated an intractable polymeric tar. Why?"

The Causality: This is a fundamental orthogonality violation. Lithium-halogen exchange of an aryl bromide is incredibly fast, even at -78 °C[3]. However, your molecule contains an unprotected, highly electrophilic benzaldehyde moiety. The moment the aryllithium species is generated, it acts as a potent nucleophile and immediately attacks the aldehyde group of an adjacent, unreacted molecule. This initiates a rapid, runaway intermolecular self-condensation (polymerization) cascade.

Polymerization Start 3-Bromo-5-MOM-benzaldehyde BuLi n-BuLi (-78 °C) Start->BuLi Reagent Addition Intermediate Aryllithium Intermediate (Highly Nucleophilic) Start->Intermediate Li-Halogen Exchange Target Unreacted Aldehyde (Highly Electrophilic) Intermediate->Target Intermolecular Attack Polymer Intractable Polymeric Tar (Self-Condensation) Target->Polymer Cascade Reaction

Figure 2: Intermolecular polymerization cascade via lithium-halogen exchange.

Q3: The Acetalization Catch-22

"Following the advice above, I tried to protect the aldehyde as a 1,3-dioxolane acetal using ethylene glycol and catalytic p-TsOH under Dean-Stark conditions. Now my MOM group is gone. How do I protect the aldehyde?"

The Causality: You fell into the "Acetalization Catch-22." The standard conditions for aldehyde acetalization require prolonged heating with a Brønsted acid (like p-TsOH). These exact conditions are the textbook method for deprotecting MOM ethers[2]. You cannot use acidic acetalization to protect the aldehyde if you want to keep the MOM ether intact. The Solution: You must temporarily reduce the aldehyde to an alcohol (which is stable to subsequent organometallic steps), or protect the resulting alcohol as a robust silyl ether (e.g., TBS) before manipulating the bromide.

PART 3: Self-Validating Experimental Protocols

To safely bypass the incompatibilities described above, the most reliable workflow is to chemoselectively reduce the aldehyde to a benzyl alcohol. This neutralizes the electrophilic threat, allowing you to safely manipulate the aryl bromide later.

Protocol: Chemoselective Reduction of 3-Bromo-5-methoxymethoxy-benzaldehyde

This protocol utilizes Sodium Borohydride (NaBH₄), which selectively reduces the aldehyde without triggering MOM ether cleavage or reacting with the aryl bromide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-Bromo-5-methoxymethoxy-benzaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic hydride transfer, preventing over-reduction or unwanted transesterification side reactions.

  • Reagent Addition: Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes. Causality: The MOM ether is completely stable to hydride reducing agents and the basic environment created by NaBH₄[2].

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The starting aldehyde is strongly UV-active; the resulting benzyl alcohol will elute at a lower Rf value and stain brightly with KMnO₄.

  • Orthogonal Quenching (Critical Step): Once complete, cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Causality Warning: Standard protocols often suggest quenching reductions with 1M HCl. Do not do this. 1M HCl will drop the pH below 1 and rapidly cleave your MOM ether[2]. Aqueous NH₄Cl provides a mildly acidic buffer (pH ~5.5) that safely destroys excess hydride while leaving the MOM group perfectly intact.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation System (Analytical Check): Before proceeding to your next step, validate the structural integrity of your product using ¹H NMR (in CDCl₃):

  • Success Marker 1: Disappearance of the aldehyde proton signal (singlet, ~9.9 ppm).

  • Success Marker 2: Appearance of a new benzylic CH₂ signal (singlet or doublet if coupled to an OH proton, ~4.6 ppm).

  • Success Marker 3 (MOM Integrity): The MOM acetal CH₂ signal must remain completely intact (sharp singlet, ~5.2 ppm).

References

  • Methoxymethyl ether - Grokipedia. Grokipedia. Available at:[Link]

  • Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

Analytical techniques for the characterization and purity assessment of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies for 3-Bromo-5-methoxymethoxy-benzaldehyde: A Comparative Guide

Executive Summary

This guide provides a technical roadmap for the characterization and purity assessment of 3-Bromo-5-methoxymethoxy-benzaldehyde (CAS: 770718-89-3).[1] As a critical intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., via Suzuki-Miyaura coupling), its quality control is pivotal. The presence of the Methoxymethyl (MOM) ether protecting group introduces specific analytical challenges—primarily acid lability and thermal sensitivity—that dictate the choice of analytical technique.

This document compares HPLC-UV (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry), establishing HPLC as the superior method for quantitative purity assessment while reserving NMR for structural authentication.

Part 1: Structural Characterization (The "Fingerprint")

Structural authentication relies on distinguishing the intact MOM ether from its deprotected phenol precursor (3-bromo-5-hydroxybenzaldehyde) and confirming the aldehyde functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural validation. The MOM group provides a distinct diagnostic signature that separates it from methoxy analogs.

  • Technique: 1H NMR (400 MHz or higher) in CDCl₃.

  • Critical Diagnostic Signals:

    • The "MOM Gate": The methylene protons (

      
      ) appear as a sharp singlet at 
      
      
      
      5.15 – 5.25 ppm
      . This is the definitive proof of successful protection.
    • The Methoxyl: The terminal methyl group (

      
      ) appears at 
      
      
      
      3.45 – 3.50 ppm
      .
    • The Aldehyde: A singlet at

      
       9.85 – 9.95 ppm .
      
    • Aromatic Region: Three distinct signals in the

      
       7.30 – 7.80 ppm  range, typically showing meta-coupling (
      
      
      
      ).

Table 1: Predicted 1H NMR Data for Quality Control

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
-CHO 9.90Singlet (s)1HAldehyde proton (Confirm oxidation state)
Ar-H 7.65Doublet of doublets (dd)1HAromatic ring (C2 position)
Ar-H 7.55Doublet of doublets (dd)1HAromatic ring (C4 position)
Ar-H 7.40Doublet of doublets (dd)1HAromatic ring (C6 position)
-OCH₂O- 5.20 Singlet (s)2HMOM Methylene (Critical Identity Check)
-OCH₃ 3.48Singlet (s)3HMOM Methyl group
Infrared Spectroscopy (FT-IR)

Used for quick functional group verification.

  • Key Bands:

    • C=O Stretch: Strong band at 1690–1700 cm⁻¹ (Aldehyde).

    • C-O-C Stretch: Strong bands at 1000–1150 cm⁻¹ (Ether linkages).

    • Absence of O-H: Lack of broad absorption at 3200–3500 cm⁻¹ confirms no residual phenol.

Part 2: Purity Assessment (HPLC vs. GC)

The choice between HPLC and GC is the most critical decision in the analytical workflow. While GC is faster, the thermal instability of the MOM group poses a risk of artifact generation.

Comparative Analysis: HPLC-UV vs. GC-MS
FeatureHPLC-UV (Recommended) GC-MS (Alternative)
Primary Utility Quantitative Purity (Assay)Volatile Impurity Profiling
Stress Factors Minimal (Ambient Temp, Neutral pH)High (Injector Temp >200°C)
Risk Co-elution of isomers (if method poor)Thermal Degradation: MOM ether can cleave to phenol in the injector.
Detection Limit High (UV @ 254 nm is sensitive for aromatics)Excellent for trace solvents
Suitability Best for Final Release Testing Best for Residual Solvent Analysis
The "Thermal Degradation" Trap in GC

MOM ethers are acetals.[2] In a hot, slightly acidic GC injection liner, they can undergo elimination to form the phenol and formaldehyde.

  • Observation: A GC chromatogram showing 95% product and 5% phenol might actually be a 99% pure product that degraded by 4% inside the instrument.

  • Mitigation: If GC must be used, use a deactivated liner , lower injector temperature (max 200°C), and high split ratio to minimize residence time.

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)
  • Objective: Accurate quantification of purity and detection of the deprotected phenol impurity.

  • System: Agilent 1200/1260 or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Ammonium Acetate (Neutral pH is crucial to prevent on-column hydrolysis).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol specificity).

  • Sample Prep: Dissolve 1 mg in 1 mL ACN. Do not use methanol as a diluent if the sample is acidic, as it can induce acetal exchange over time.

Protocol B: Impurity Identification (Degradation Pathway)

Understanding the degradation profile helps in interpreting "ghost peaks."

DegradationPathways Product 3-Bromo-5-MOM-benzaldehyde (Target) Phenol 3-Bromo-5-hydroxybenzaldehyde (Hydrolysis Impurity) Product->Phenol Acid/H2O (Deprotection) Acid 3-Bromo-5-MOM-benzoic acid (Oxidation Impurity) Product->Acid Air/Light (Oxidation) Acetal Dimethyl Acetal Derivative (MeOH Diluent Artifact) Product->Acetal MeOH/H+ (Solvent Reaction)

Figure 1: Common degradation pathways affecting analytical accuracy. Note that the Phenol impurity is the most common indicator of MOM instability.

Part 4: Analytical Decision Matrix

Use this logic flow to select the correct method for your specific data requirement.

DecisionMatrix Start Start: Analytical Goal Goal What is the data needed for? Start->Goal Structure Structural Identity Goal->Structure Purity Quantitative Purity Goal->Purity Solvents Residual Solvents Goal->Solvents NMR 1H NMR (CDCl3) Check: 5.2 ppm Singlet Structure->NMR HPLC HPLC-UV (C18) Neutral Buffer Purity->HPLC GC GC-Headspace Low Temp Injector Solvents->GC Warning Avoid Acidic Solvents! NMR->Warning HPLC->Warning

Figure 2: Analytical Method Selection Guide based on data requirements.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • MOM Group Stability & Cleavage

    • Molaid Chemical Database. (2024). "1,3-dibromo-5-(methoxymethoxy)benzene synthesis and properties".

  • Analytical Comparison (GC vs HPLC)

    • Phenomenex Technical Guides. (2025). "HPLC vs GC: What Sets These Methods Apart".

  • NMR Data Correlation

    • SpectraBase. (2024).[3] "13C NMR of Benzaldehyde derivatives".

Sources

Interpreting the NMR and mass spectrometry data of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of complex pharmaceutical intermediates—particularly resorcinol-based scaffolds found in kinase inhibitors and natural products—3-Bromo-5-(methoxymethoxy)benzaldehyde serves as a critical "masked" building block.

The Methoxymethyl (MOM) ether is a specific protecting group chosen for its stability under basic conditions (e.g., during lithiation or Suzuki couplings) while being easily removed with mild acid. However, its introduction creates a unique spectroscopic footprint that must be distinguished from the starting material (the free phenol) and potential by-products (e.g., C-alkylation or incomplete protection).

This guide provides a definitive protocol for interpreting the NMR and Mass Spectrometry (MS) data of this molecule, focusing on the analytical resolution required to certify batch purity.

Structural Logic & Pre-Analysis[1]

Before interpreting spectra, we must establish the expected magnetic environment. The molecule is a 1,3,5-trisubstituted benzene.

  • Symmetry: The molecule is asymmetric . All three aromatic protons are chemically distinct but magnetically similar (meta-positioned).

  • Electronic Environment:

    • -CHO (Aldehyde): Strong electron-withdrawing group (EWG). Deshields ortho protons (H2, H6).

    • -Br (Bromine): Weakly deactivating (inductive withdrawal) but ortho/para directing.

    • -OMOM (MOM Ether): Electron-donating group (resonance). Shields ortho protons (H4, H6).

Diagram 1: Characterization Workflow

This workflow illustrates the logical steps to validate the synthesis from the phenol precursor.

G Start Crude Product (Post-Workup) H1_NMR 1H NMR Analysis (Solvent: CDCl3) Start->H1_NMR Check_OH Decision: Broad Singlet @ ~5-6ppm? H1_NMR->Check_OH Check_MOM Decision: Diagnostic MOM Singlets (3.5 & 5.2 ppm)? Check_OH->Check_MOM No Reprocess Reprocess: Free Phenol Present Check_OH->Reprocess Yes (Incomplete) MS_Analysis Mass Spectrometry (Check Br Isotope) Check_MOM->MS_Analysis Yes (Confirmed) Check_MOM->Reprocess No (Failed Rxn) Final Certified Pure Intermediate MS_Analysis->Final m/z 244/246 (1:1)

Caption: Logical decision tree for verifying MOM protection efficiency via NMR and MS.

Comparative Analysis: Product vs. Alternatives

The primary analytical challenge is distinguishing the product from its precursor, 3-Bromo-5-hydroxybenzaldehyde .

Table 1: Critical Spectroscopic Differentiators[1]
FeaturePrecursor (Free Phenol) Target (MOM-Protected) Analytical Insight
1H NMR: -OH Broad singlet,

5.0–9.0 ppm (variable)
Absent Disappearance confirms consumption of starting material.
1H NMR: MOM AbsentTwo singlets:

3.47 (3H, -OCH3)

5.18 (2H, -OCH2O-)
The -OCH2O- peak is the "fingerprint" of the MOM group.
1H NMR: CHO

9.85 ppm

9.90 ppm
Minimal shift; aldehyde remains intact.
Polarity (TLC) High (Sticks to silica)Low to MediumMOM protection drastically reduces polarity (higher

in Hex/EtOAc).
MS (Parent) m/z 200/202m/z 244/246Mass shift of +44 Da (MOM vs H).

Detailed NMR Interpretation

Proton NMR ( H NMR)

Solvent: CDCl


 (Chloroform-d) | Frequency: 400 MHz+

The aromatic region will display a classic 1,3,5-substituted pattern . Because the substituents are different, the three aromatic protons are chemically non-equivalent, appearing as three distinct signals (often appearing as triplets or doublets of doublets with small meta coupling constants,


 Hz).

Signal Assignments:

  • Aldehyde (-CHO):

    • Shift:

      
       9.88 – 9.92 ppm.
      
    • Multiplicity: Singlet (s).

    • Interpretation: Sharp signal indicates no oxidation to carboxylic acid.

  • Aromatic Region (

    
     7.2 – 7.8 ppm): 
    
    • H2 (between Br and CHO): Most deshielded due to two flanking electron-withdrawing groups.

      • Shift: ~7.75 ppm (t,

        
         Hz).
        
    • H6 (between CHO and OMOM): Deshielded by CHO, but shielded by OMOM.

      • Shift: ~7.50 ppm (dd or t).[1]

    • H4 (between Br and OMOM): Most shielded proton (ortho to the electron-donating MOM group).

      • Shift: ~7.40 ppm (dd or t).[1]

  • MOM Group (The "Checkmate" Signals):

    • Anomeric Protons (-O-CH

      
      -O-): 
      
      • Shift:

        
         5.18 – 5.22 ppm.
        
      • Multiplicity: Singlet (s). Note: If this signal is split or diastereotopic, check for chiral impurities elsewhere, though in this achiral molecule it must be a singlet.

    • Terminal Methyl (-OCH

      
      ): 
      
      • Shift:

        
         3.45 – 3.50 ppm.
        
      • Multiplicity: Singlet (s).

Carbon NMR ( C NMR)

Key diagnostic peaks:

  • Carbonyl (C=O): ~190 ppm.

  • MOM Anomeric Carbon (-O-CH

    
    -O-):  ~94.5 ppm (Distinctive region, usually clear of aromatic peaks).
    
  • MOM Methyl Carbon (-OCH

    
    ):  ~56.5 ppm.
    

Mass Spectrometry Interpretation

Isotopic Pattern (The Bromine Signature)

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%).
  • Observation: The molecular ion (

    
    ) will not be a single peak. It will appear as a doublet  separated by 2 mass units with a 1:1 intensity ratio .
    
  • Target Mass (ESI+ or EI):

    • 
       (
      
      
      
      Br): 244
    • 
       (
      
      
      
      Br): 246
Fragmentation Pathway (EI/ESI)

MOM ethers are acid-labile and fragile under Electron Impact (EI).

  • Primary Loss: Cleavage of the MOM ether.

    • Loss of the methoxymethyl radical or formaldehyde fragment.

    • Look for a peak at m/z 199/201 (Restoration of the phenol cation).

  • Secondary Loss: Loss of the Aldehyde CO (28 Da) from the phenol fragment.

    • m/z 199

      
       m/z 171.
      
Diagram 2: Mass Spec Fragmentation Logic

Visualizing the ionization pathway.

MS Parent Parent Ion [M]+ m/z 244 / 246 (1:1 Ratio) Frag1 Fragment [M - C2H5O]+ (Loss of MOM Group) m/z ~200 / 202 Parent->Frag1 Primary Pathway (Ether Cleavage) Frag2 Fragment [M - CHO]+ (Loss of Carbonyl) m/z ~215 / 217 Parent->Frag2 Secondary Pathway (Alpha Cleavage)

Caption: Primary fragmentation pathways expected in EI-MS for MOM-protected benzaldehydes.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Prevent acid-catalyzed hydrolysis of the MOM group in the NMR tube.

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) treated with silver foil or stored over basic alumina to remove trace HCl acidity. MOM groups are acid-sensitive.
    
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a small cotton plug in a glass pipette to remove inorganic salts (NaBr) from the synthesis workup.

Protocol B: GC-MS/LC-MS Setup
  • Column: C18 Reverse Phase (LC) or HP-5MS (GC).

  • Eluent (LC): Water/Acetonitrile with 0.1% Formic Acid . Caution: Do not use strong acids like TFA, as it may deprotect the MOM group on the column.

  • Detection: UV at 254 nm (Benzene ring) and 280 nm (Aldehyde).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on MOM group stability and spectral data).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for 3-bromo-5-hydroxybenzaldehyde precursor shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for Isotopic abundance rules of Bromine).

Sources

Comparative Reactivity Guide: 3-Bromo-5-methoxymethoxybenzaldehyde vs. Standard Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized, densely substituted aromatic scaffolds, understanding the subtle electronic and steric interplay of multi-substituted benzene rings becomes critical. 3-Bromo-5-methoxymethoxybenzaldehyde (3-Br-5-MOM-PhCHO) is a highly versatile, tri-substituted building block frequently utilized in the synthesis of complex therapeutics, including advanced furin inhibitors[1].

This guide provides an objective, data-supported comparison of the reactivity of 3-Br-5-MOM-PhCHO against standard mono-substituted bromobenzaldehydes, focusing on palladium-catalyzed cross-couplings and nucleophilic carbonyl additions.

Structural & Electronic Profiling: The Causality of Reactivity

To predict the behavior of 3-Br-5-MOM-PhCHO in a synthetic pathway, one must dissect its 1,3,5-meta substitution pattern. Unlike para- or ortho-substituted benzenes, meta-substituents are electronically isolated from one another regarding resonance (+M/-M) effects. Their interplay is governed almost entirely by inductive (-I/+I) effects .

  • The Baseline (4-Bromobenzaldehyde): In the 1,4-isomer, the aldehyde exerts a strong resonance-withdrawing (-M) effect directly on the C-Br bond. This severe electron depletion highly activates the carbon center, facilitating extremely rapid oxidative addition by electron-rich Pd(0) catalysts[2].

  • The Inductive Shift (3-Bromobenzaldehyde): In the 1,3-isomer, the aldehyde is meta to the bromine. Resonance withdrawal cannot reach the C-Br carbon. Instead, the aldehyde exerts a moderate inductive withdrawing (-I) effect, rendering the C-Br bond less reactive than its para-counterpart, but still more reactive than an unsubstituted bromobenzene[3].

  • The MOM Modulation (3-Br-5-MOM-PhCHO): The methoxymethoxy (-OMOM) group is traditionally viewed as a resonance electron donor (+M). However, because it is positioned meta to both the -Br and -CHO groups, its resonance donation bypasses these reactive centers. Instead, the highly electronegative oxygen atoms exert a distinct inductive withdrawing (-I) effect. This dual -I withdrawal (from both -CHO and -OMOM) subtly decreases the electron density of the entire ring compared to 3-bromobenzaldehyde, modulating both the electrophilicity of the carbonyl and the oxidative addition rate of the aryl bromide[3].

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling relies on a delicate balance between the electrophilicity of the aryl halide and the stability of the boronic acid[4]. The rate-determining step is typically the oxidative addition of the Pd(0) species into the C-Br bond[5].

Because electron-withdrawing groups accelerate oxidative addition[2], the dual inductive withdrawal in 3-Br-5-MOM-PhCHO ensures robust reactivity, comparable to or slightly exceeding that of 3-bromobenzaldehyde. Furthermore, while the MOM group adds overall molecular weight and bulk, its meta-positioning means the C-Br bond itself remains sterically unhindered, allowing for the use of bulky, highly active biaryldialkylphosphine ligands (e.g., XPhos or arsa-Buchwald ligands) without severe steric clashes during transmetalation[6].

CatalyticCycle Pd0 Pd(0) Catalyst (Electron-rich) OxAdd Oxidative Addition Accelerated by meta -I effects (Rate-Determining) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation Requires Base Activation PdII->TransMet + Ar'-B(OH)2 PdII_Ar Ar-Pd(II)-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination Yields Biaryl PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step.

Nucleophilic Addition at the Carbonyl

The electrophilicity of the aldehyde dictates the efficiency of downstream functionalizations, such as reductive aminations—a critical step in synthesizing the basic amine cores of furin inhibitors[1].

In 4-bromobenzaldehyde, the +M resonance donation from the para-bromine slightly dampens the electrophilicity of the carbonyl. Conversely, in 3-Br-5-MOM-PhCHO, the carbonyl carbon is highly electron-deficient due to the combined inductive withdrawal (-I) from both the meta-bromine and the meta-OMOM group. This results in exceptionally fast imine formation kinetics during reductive amination, though it also increases the substrate's susceptibility to unwanted hydration or acetalization in protic solvents.

Quantitative Reactivity Comparison

The following table summarizes the relative reactivity profiles based on electronic and steric parameters.

SubstrateSubstitution PatternElectronic Effect on C-BrRelative Oxidative Addition RateCarbonyl Electrophilicity
4-Bromobenzaldehyde 1,4-ParaStrong -M (Resonance)Very FastModerate
3-Bromobenzaldehyde 1,3-MetaModerate -I (Inductive)FastHigh
3-Br-5-MOM-PhCHO 1,3,5-MetaDual -I (Inductive)FastVery High

Experimental Methodology: Self-Validating Kinetic Profiling

To empirically validate the electronic effects described above without confounding variables, a parallel kinetic screening protocol must be employed. The following methodology is designed as a self-validating system : it utilizes an internal standard (biphenyl) to ensure that any observed consumption of the starting material directly correlates to product formation, thereby ruling out hidden decomposition pathways (e.g., protodeboronation)[4].

Workflow Prep Substrate Preparation Equimolar Ar-Br + IS React Parallel Reaction Standardized Pd/Ligand Prep->React Sample Kinetic Sampling t=5, 15, 30, 60, 120 min React->Sample Quench Quench & Dilute Cold MeCN / Filtration Sample->Quench Analyze UPLC-MS Analysis Mass Balance Validation Quench->Analyze

Figure 2: Self-validating kinetic workflow for comparative reactivity profiling.

Step-by-Step Protocol: Parallel Suzuki-Miyaura Kinetic Profiling

Causality of Design: XPhos is selected as the ligand because its electron-rich, bulky nature facilitates rapid oxidative addition and prevents catalyst deactivation, ensuring that the substrate's inherent electronics are the sole rate-limiting variable[6].

  • Catalyst Master Mix Preparation: In a nitrogen-filled glovebox, prepare a homogenous master mix containing Pd2(dba)3 (1.0 mol%), XPhos (2.4 mol%), and phenylboronic acid (1.2 equiv) in degassed 1,4-dioxane.

  • Substrate & Internal Standard Aliquoting: Distribute the master mix into three separate reaction vials. To each vial, add 1.0 mmol of the respective electrophile (4-bromobenzaldehyde, 3-bromobenzaldehyde, or 3-Br-5-MOM-PhCHO). Add exactly 0.5 mmol of biphenyl to each vial. Note: Biphenyl is inert under these conditions and serves as the quantitative internal standard for mass-balance validation.

  • Reaction Initiation: Heat the vials to 60 °C. Inject aqueous K3PO4 (2.0 M, 2.0 equiv) to activate the boronic acid and initiate the transmetalation cycle[5].

  • Kinetic Sampling: At precise intervals (t = 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from each vial using a micro-syringe.

  • Quench & Preparation: Immediately quench the extracted aliquots by discharging them into 1.0 mL of cold acetonitrile (0 °C) to halt the catalytic cycle. Filter the quenched samples through a 0.2 µm PTFE syringe filter to remove precipitated palladium and salts.

  • UPLC-UV/MS Analysis: Analyze the samples, plotting the ratio of the Ar-Br starting material peak area to the biphenyl internal standard peak area.

  • Validation Check: Calculate the mass balance by summing the molar equivalents of the remaining starting material and the formed biaryl product. A mass balance of >95% validates the integrity of the kinetic data and confirms the absence of side reactions.

References

1.[7] Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O - ResearchGate. Available at: 2.[6] Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: 3.[3] A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. Available at: 4.[1] US11773078B2 - Furin inhibitors - Google Patents. Available at: 5.[2] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: 6.[4] A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. Available at: 7.[5] Suzuki Coupling - Organic Chemistry Portal. Available at:

Sources

Comparison of different synthetic methods for the preparation of 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of highly functionalized aromatic building blocks is of paramount importance. 3-Bromo-5-methoxymethoxy-benzaldehyde, a versatile intermediate, presents a unique substitution pattern that is valuable for the elaboration of more complex molecular architectures. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this target molecule, offering insights into the practical considerations and underlying chemical principles of each approach.

Introduction to Synthetic Strategies

The preparation of 3-Bromo-5-methoxymethoxy-benzaldehyde can be approached from different starting points, primarily dictated by the availability and cost of precursors. This guide will focus on two logical and feasible synthetic routes:

  • Route 1: Late-Stage Functionalization. This approach commences with a commercially available, pre-functionalized aromatic ring, 3-bromo-5-hydroxybenzaldehyde, and introduces the methoxymethyl (MOM) protecting group in the final step. This strategy is often favored for its directness and predictability.

  • Route 2: Sequential Aromatic Substitution. This alternative strategy begins with a simpler, less functionalized precursor, 1-methoxy-3-(methoxymethoxy)benzene. The synthesis then proceeds through a sequence of electrophilic aromatic substitutions—bromination followed by formylation—to install the required functionalities onto the aromatic core. This route offers a different set of challenges and advantages, particularly concerning regioselectivity.

The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, a discussion of the mechanistic underpinnings, and a comparative analysis of their respective strengths and weaknesses.

Route 1: Synthesis via Methoxymethylation of 3-Bromo-5-hydroxybenzaldehyde

This synthetic pathway is a straightforward and efficient method that leverages the availability of 3-bromo-5-hydroxybenzaldehyde as a starting material. The core of this strategy lies in the protection of the phenolic hydroxyl group as a methoxymethyl ether.

Reaction Scheme

Purity analysis of 3-Bromo-5-methoxymethoxy-benzaldehyde using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Purity Analysis of 3-Bromo-5-methoxymethoxy-benzaldehyde

Executive Summary

3-Bromo-5-methoxymethoxy-benzaldehyde is a critical intermediate in the synthesis of resorcinol-based pharmaceuticals and complex organic scaffolds.[1][2] Its structural integrity relies on the Methoxymethyl (MOM) ether—a protecting group masking a phenol—and a reactive aldehyde moiety.

The analysis of this compound presents a classic analytical dilemma:

  • The MOM group is an acetal, chemically stable to base but susceptible to hydrolysis under acidic conditions and thermal elimination at high temperatures.

  • The Aldehyde group is prone to oxidation (to carboxylic acid) if handled improperly.

This guide compares the two dominant analytical modalities: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] While HPLC serves as the robust quantitative "Gold Standard" for purity, GC-MS acts as the necessary orthogonal "Structural Validator," provided specific thermal parameters are controlled.

Chemical Context & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's stress points.

FeatureChemical NatureAnalytical Implication
MOM Ether (-OCH₂OCH₃)Acetal linkageAcid Sensitive: Avoid pH < 3 in HPLC mobile phases.[1][2] Thermally Labile: Can eliminate formaldehyde in GC injectors >250°C.
Aryl Bromide (-Br)Halogenated areneMass Spec: Provides distinct 1:1 isotopic signature (

Br/

Br), crucial for ID.[2]
Aldehyde (-CHO)CarbonylReactivity: Susceptible to air oxidation (autoxidation) to benzoic acid derivatives.[1][2]

Method A: HPLC-UV/Vis (The Quantitative Standard)[1][2]

Role: Primary method for purity assay (%), impurity profiling, and stability testing. Verdict: Superior for quantifying non-volatile impurities (e.g., benzoic acids) and preventing on-column degradation.[1][2]

The "Soft" Protocol

To prevent in-situ hydrolysis of the MOM group, this protocol utilizes a buffered, near-neutral mobile phase.[2]

  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5). Note: Avoid 0.1% TFA; it is too acidic.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3][4]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Gradient:

    • 0 min: 30% B[1]

    • 10 min: 90% B[1]

    • 12 min: 90% B[1]

    • 12.1 min: 30% B (Re-equilibration)

Why This Works (Mechanism)

The Ammonium Acetate buffer maintains a pH where the acetal linkage is kinetically stable. The C18 stationary phase provides excellent retention for the lipophilic bromo-benzene core. Impurities such as 3-Bromo-5-hydroxybenzaldehyde (deprotected) will elute significantly earlier due to the free phenolic hydroxyl group (higher polarity).[1][2]

Method B: GC-MS (The Structural Validator)[1][2]

Role: Identification (ID), residual solvent analysis, and confirmation of the bromination pattern. Verdict: Essential for structural confirmation but prone to "Ghost Peak" artifacts if the injector is too hot.

The "Cold-Split" Protocol

Standard GC methods often use 280°C injectors, which can pyrolyze the MOM group. This optimized protocol minimizes thermal stress.[2]

  • Column: 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (Injector): 220°C (Critical: Keep low). Split ratio 20:1.[2]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C[1]

    • Hold: 3 min.

  • MS Source/Quad: 230°C / 150°C.[2]

  • Scan Range: 40–400 amu.[2]

Data Interpretation
  • Parent Ion: Look for the molecular ion cluster. The Bromine atom will create a "twin tower" peak at M and M+2 with roughly equal intensity.

  • MOM Fragment: A strong peak at m/z 45 (

    
    ) is diagnostic of the MOM group.
    
  • Artifact Warning: If you see a peak matching the phenol (M-45 mass loss) with a tailing shape, it is likely thermal degradation inside the injector, not an impurity in the sample.

Comparative Analysis: HPLC vs. GC-MS

The following table objectively compares the performance of both methods for this specific molecule.

FeatureHPLC-UV (Method A) GC-MS (Method B)
Analyte Stability High. Buffered mobile phase preserves the MOM group.[1][2]Moderate/Low. Risk of thermal elimination of MOM group in injector.
Quantitation Accuracy Excellent. Linear response; no thermal loss.[2]Good, only if thermal degradation is ruled out.
Impurity Detection Detects non-volatiles (salts, heavy oxidation products).Detects volatiles (solvents, reagents like MOM-Cl).[1][2]
Specificity (ID) Low (Retention time + UV spectrum only).High (Mass fingerprint + Isotope pattern).[2]
Throughput Moderate (15-20 min run).[1][2]Fast (10-12 min run).[1][2]
Primary Use Case Purity Assay (CoA generation). Identity Confirmation & Solvent checks.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the degradation risks involved in the analysis.

Figure 1: Analytical Strategy Decision Matrix

AnalyticalStrategy Start Sample: 3-Bromo-5-methoxymethoxy-benzaldehyde Goal What is the Analytical Goal? Start->Goal Quant Purity Assay / Quantitation Goal->Quant Assay ID Structural ID / Impurity ID Goal->ID Identification HPLC Method A: HPLC-UV (Neutral pH Buffer) Quant->HPLC GCMS Method B: GC-MS (Low Temp Injector) ID->GCMS Result_Quant Output: % Purity (No degradation artifacts) HPLC->Result_Quant Result_ID Output: Mass Spec (Br Isotope Pattern) GCMS->Result_ID

Caption: Workflow for selecting the appropriate analytical technique based on the specific data requirement (Quantitation vs. Identification).

Figure 2: The "Ghost Peak" Risk in GC-MS

Degradation MOM_Ald Intact Analyte (MOM-Protected) Injector GC Injector (>250°C + Acidic Sites) MOM_Ald->Injector Injection Injector->MOM_Ald Ideal Path (Low Temp) Phenol Artifact: Phenol (Deprotected) Injector->Phenol Thermal Elimination Formaldehyde Byproduct: CH2O Injector->Formaldehyde

Caption: Mechanism of potential thermal degradation in GC-MS. High injector temperatures can strip the MOM group, creating false impurity peaks.

Experimental Validation & Troubleshooting

Scenario: The "Phenol" Peak

Observation: In GC-MS, you observe a peak at 12.5 min (Parent) and a smaller peak at 11.8 min matching the deprotected phenol (3-Bromo-5-hydroxybenzaldehyde).[1][2] In HPLC, you only see the main peak. Diagnosis: The phenol peak in GC is an artifact generated in the injector liner. Solution:

  • Lower GC inlet temperature to 200–220°C.[2]

  • Use a deactivated inlet liner (e.g., Ultra Inert) to remove acidic active sites.[2]

  • Rely on HPLC for the true content of the phenolic impurity.

Scenario: Peak Tailing in HPLC

Observation: The main peak tails significantly. Diagnosis: Interaction of the aldehyde or residual silanols with the analyte. Solution: Ensure the Ammonium Acetate concentration is at least 10 mM. The ionic strength suppresses silanol interactions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Definitive source on MOM ether stability and cleavage conditions). [2]

  • Thermo Fisher Scientific. (2012).[2] Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (Demonstrates GC parameters for phenolic compounds).

  • Phenomenex. (2023).[2] Reversed Phase HPLC Method Development Guide. (General protocol for buffer selection in HPLC).

  • Agilent Technologies. (2020).[2] Optimizing GC-MS Analysis for Thermally Labile Compounds. (Guidelines on injector temperature and liner selection).

Sources

Spectroscopic comparison between 3-Bromo-5-methoxymethoxy-benzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive spectroscopic analysis comparing 3-Bromo-5-(methoxymethoxy)benzaldehyde (Target) with its primary precursor, 3-Bromo-5-hydroxybenzaldehyde . The conversion involves the protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether, a critical step in multi-stage organic synthesis to prevent side reactions during subsequent lithiation or coupling protocols.

This guide moves beyond basic spectral listing to explain the diagnostic signals required for structural validation. We focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as the primary tools for monitoring reaction progress and purity.

Synthetic Pathway & Structural Context[1][2][3]

To understand the spectroscopic shifts, one must first visualize the structural transformation. The synthesis typically proceeds via the nucleophilic substitution of the phenolic proton with chloromethyl methyl ether (MOM-Cl) under basic conditions.

Reaction Scheme Visualization

SynthesisPathway Precursor Precursor 3-Bromo-5-hydroxybenzaldehyde (C7H5BrO2) Target Target Product 3-Bromo-5-(methoxymethoxy)benzaldehyde (C9H9BrO3) Precursor->Target O-Alkylation Reagents Reagents MOM-Cl, DIPEA DCM, 0°C to RT Reagents->Target

Figure 1: Synthetic route for the MOM-protection of 3-Bromo-5-hydroxybenzaldehyde.

Spectroscopic Deep Dive

The transition from a free phenol to a MOM-protected ether induces distinct electronic and structural changes observable in spectral data.

Proton NMR ( H NMR) Comparison

The most definitive proof of conversion is the appearance of the MOM group signals and the disappearance of the phenolic proton.

Key Diagnostic Shifts (DMSO-


, 400 MHz): 
Proton EnvironmentPrecursor (Phenol)

(ppm)
Target (MOM-Ether)

(ppm)

/ Observation
Aldehyde (-CHO) ~9.85 (s)~9.90 (s)Minimal shift; carbonyl environment remains largely unchanged.
Phenolic (-OH) 10.50 (br s) ABSENT Primary confirmation of reaction completion.
MOM Methylene (-OCH

O-)
N/A5.25 (s) New Signal: Distinctive singlet, integrates to 2H.
MOM Methyl (-OCH

)
N/A3.42 (s) New Signal: Sharp singlet, integrates to 3H.
Aromatic H-2 (b/w Br & CHO)~7.50~7.65Slight downfield shift due to steric/electronic changes.
Aromatic H-4 (b/w Br & OR)~7.25~7.40Affected by the change from -OH to -OMOM.
Aromatic H-6 (b/w OR & CHO)~7.25~7.35Affected by the change from -OH to -OMOM.

Application Note: The aromatic region in the precursor often shows overlapping signals or a specific pattern (e.g., apparent triplets due to meta-coupling,


 Hz). Upon MOM protection, the symmetry is broken differently, often resolving these overlaps. The MOM methylene protons at 

5.25 are the "gold standard" for identifying the product.
Carbon NMR ( C NMR) Comparison

Carbon NMR provides confirmation of the carbon skeleton and the introduction of the acetal-like carbon of the MOM group.

Carbon EnvironmentPrecursor

(ppm)
Target

(ppm)
Notes
Carbonyl (C=O) ~190.0~191.0Characteristic aldehyde region.
MOM Methylene (-OCH

O-)
N/A~94.5 Diagnostic: Unique region for anomeric/acetal carbons.
MOM Methyl (-OCH

)
N/A~56.5 Typical methoxy region.
C-OH vs C-OMOM ~158.0~159.5Ipso carbon shift.
Infrared Spectroscopy (FT-IR)

IR is excellent for a quick "pass/fail" check of the reaction crude.

  • Precursor: Shows a broad, strong absorption band at 3200–3400 cm

    
      (O-H stretch).
    
  • Target: The O-H band disappears completely . New bands appear in the "fingerprint" region (1000–1200 cm

    
    ) corresponding to C-O-C ether stretches, though these can be difficult to assign definitively without reference. The Aldehyde C=O stretch (~1690 cm
    
    
    
    ) remains prominent in both.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-(methoxymethoxy)benzaldehyde

Standard Operating Procedure (SOP) for MOM Protection.

Materials:

  • 3-Bromo-5-hydroxybenzaldehyde (1.0 eq)[1][2][3]

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [Caution: Carcinogen]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-Bromo-5-hydroxybenzaldehyde in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA via syringe and cool the mixture to 0°C using an ice bath.

  • Protection: Dropwise add MOM-Cl over 10 minutes. Note: Fuming may occur.[4]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (more polar, lower

    
    ) should disappear; the product (less polar, higher 
    
    
    
    ) will appear.
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with water and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Spectroscopic Validation Logic

Use this decision tree to validate your isolated product.

ValidationLogic Start Isolated Product IR_Check Run FT-IR Is OH peak (3300 cm-1) present? Start->IR_Check Fail_IR Incomplete Reaction (Repurify) IR_Check->Fail_IR Yes NMR_Check Run 1H NMR Check 5.2 ppm & 3.4 ppm IR_Check->NMR_Check No Success CONFIRMED 3-Bromo-5-MOM-benzaldehyde NMR_Check->Success Signals Present Fail_NMR Check Reagents (Did MOM-Cl degrade?) NMR_Check->Fail_NMR Signals Absent

Figure 2: Logical workflow for spectroscopic product validation.

Critical Comparison: Why MOM?

Why choose this specific precursor-product pair?

  • Orthogonal Stability: The MOM group is stable to strong bases (e.g., n-BuLi) used in subsequent lithiation steps where the free phenol would deprotonate and quench the reagent.

  • Acid Lability: Unlike methyl ethers (from anisole precursors), MOM groups can be removed under mild acidic conditions, allowing for the regeneration of the phenol at a late stage in drug synthesis.

References

  • Precursor Synthesis & Properties

    • Synthesis of 3-bromo-5-hydroxybenzaldehyde: 3,5-Dibromophenol is lithiated and formylated.[1]

    • Source: ChemicalBook, "5-BROMO-3-HYDROXYBENZALDEHYDE | 199177-26-9".[1] Link

  • MOM Protection Methodology: General Protocol for Phenol Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Spectral Data Correlation

    • MOM Group Shifts: The 5.2 (CH2) and 3.4 (CH3) shifts are characteristic for methoxymethyl ethers of phenols.
    • Source: SpectraBase, "3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE" (Analogous phenolic aldehyde data). Link

  • Safety Data

    • MOM-Cl Handling: MOM-Cl is a known carcinogen and must be handled in a fume hood.
    • Source: Fisher Scientific, "Safety Data Sheet". Link

Sources

Structural Confirmation of 3-Bromo-5-methoxymethoxy-benzaldehyde Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter the challenge of validating highly functionalized building blocks. 3-Bromo-5-methoxymethoxy-benzaldehyde is a prime example of a versatile, trifunctional scaffold. It features an electrophilic aldehyde (primed for reductive amination or olefination), an aryl bromide (a classic handle for palladium-catalyzed cross-couplings), and a methoxymethoxy (MOM) protected phenol[1].

When synthesizing derivatives from this core, the analytical burden is threefold: you must confirm the regiochemistry of the 1,3,5-aromatic system, verify the isotopic signature of the bromine atom, and ensure the acid-labile MOM ether has survived the reaction conditions. Relying on a single analytical method often leads to structural misassignments. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, providing a self-validating workflow for structural confirmation.

Comparative Analysis of Structural Confirmation Techniques

To build a robust data package for a new derivative, we must understand the strengths and blind spots of each analytical technique. Table 1 synthesizes the comparative performance of these methods specifically for MOM-protected bromobenzaldehyde derivatives.

Table 1: Performance Comparison of Analytical Modalities

Analytical TechniqueMOM Group IntegrityBromine ConfirmationRegiochemistry (Aromatic Core)Destructiveness
1D/2D NMR Spectroscopy Excellent: Distinct -OCH

O- singlet at ~4.6–5.2 ppm (

H) and ~96 ppm (

C)[2].
Poor: Cannot directly detect halogens; inferred via substituent shielding effects.Excellent: Meta-coupling (

Hz) unambiguously maps the 1,3,5-pattern.
Non-destructive (sample recoverable).
High-Resolution Mass Spec (ESI-TOF) Moderate: Prone to in-source fragmentation if harsh ionization is used.Excellent: Unmistakable 1:1 isotopic doublet (M and M+2) for

Br and

Br.
Poor: Cannot differentiate regioisomers (e.g., 1,2,4 vs. 1,3,5) without complex MS/MS.Destructive (consumes microgram quantities).
FT-IR Spectroscopy Good: Confirms absence of broad -OH stretch (~3400 cm

), implying intact protection[3].
Poor: C-Br stretches are in the fingerprint region and often obscured.Moderate: Out-of-plane bending can suggest substitution, but lacks precision.Non-destructive (ATR method).

Mechanistic Deep Dive: The Causality Behind the Spectra

A self-validating analytical system requires understanding why a molecule produces a specific signal, rather than just matching peaks to a database.

The MOM Ether Acetal Signature

The methoxymethyl (MOM) group is fundamentally an acetal. In


H NMR, the methylene protons (-OCH

O-) are sandwiched between two highly electronegative oxygen atoms. This intense localized electron withdrawal deshields the protons, pushing their chemical shift significantly downfield to a sharp singlet typically between 4.6 and 5.2 ppm [2]. In

C NMR, this same acetal carbon resonates at approximately 96 ppm [2]. If your derivative's spectrum lacks these specific shifts, the MOM group has likely been cleaved, potentially yielding a free phenol. Furthermore, mass spectrometry of ethers often reveals

-cleavage or inductive cleavage[3], meaning the loss of the MOM group (M - 45 Da) is a common fragmentation pathway that must be accounted for.
The Bromine Isotope Effect

Unlike fluorine or phosphorus, bromine is not typically observed via direct NMR[4]. Instead, HRMS is the gold standard for its confirmation. Bromine naturally exists as two stable isotopes,


Br and 

Br, in a nearly 50:50 ratio. This physical reality dictates that any intact derivative containing a single bromine atom will exhibit a characteristic 1:1 doublet separated by 2 mass units (M and M+2) in its mass spectrum.
Aromatic Regiochemistry

The 3-bromo-5-methoxymethoxy-benzaldehyde core is a 1,3,5-trisubstituted benzene ring. Because all three protons are meta to one another, they do not exhibit the large ortho coupling constants (


 Hz) seen in other isomers. Instead, they will appear as narrowly split multiplets or broad singlets governed by meta-coupling (

Hz).

Multiplexed Analytical Workflow

The following diagram illustrates the logical relationship and data integration required to confidently validate the structure of a synthesized derivative.

G A Derivative Synthesis (3-Bromo-5-MOM-benzaldehyde) B NMR Spectroscopy (1H, 13C, 2D) A->B C High-Res Mass Spec (ESI-TOF) A->C D FT-IR Spectroscopy A->D E Confirm MOM Group (Singlet ~5.2 ppm, ~96 ppm) B->E G Confirm Aldehyde / Core (C=O stretch, ~9.9 ppm) B->G F Confirm Bromine (Isotope Pattern 1:1) C->F D->G H Structure Validated E->H F->H G->H

Multiplexed analytical workflow for structural confirmation of benzaldehyde derivatives.

Experimental Protocol: Self-Validating Data Acquisition

To ensure reproducibility and prevent false positives (such as mistaking a degradation product for the target molecule), execute the following step-by-step methodology.

Phase 1: NMR Sample Preparation and Acquisition

Causality Check: We utilize deuterated chloroform (CDCl


) containing 0.03% v/v Tetramethylsilane (TMS). The deuterium provides a stable lock signal to prevent magnetic field drift during the radio frequency pulses, while TMS acts as an absolute internal standard (0.00 ppm)[4]. This precision is critical when differentiating the subtle shielding effects of the MOM group versus a free hydroxyl.
  • Sample Dissolution: Weigh 5–10 mg of the purified derivative and dissolve completely in 0.6 mL of CDCl

    
     (with 0.03% TMS).
    
  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could broaden spectral lines.

  • 1D

    
    H Acquisition:  Acquire a standard proton spectrum (typically 16–32 scans). Verify the presence of the MOM -OCH
    
    
    
    O- singlet (~5.2 ppm) and the -CH
    
    
    singlet (~3.4 ppm).
  • 2D HSQC/HMBC (If Regiochemistry is Ambiguous): If the aromatic region is heavily overlapped, run an HSQC to correlate protons to their directly attached carbons, and an HMBC to trace long-range (

    
    , 
    
    
    
    ) carbon-proton couplings, definitively mapping the 1,3,5-substitution.
Phase 2: HRMS Acquisition via ESI-TOF

Causality Check: To ensure the acid-labile MOM acetal does not degrade during MS analysis, we utilize Electrospray Ionization (ESI) rather than Electron Impact (EI). EI's harsh 70 eV ionization often cleaves the methoxymethyl group prematurely. ESI provides a "soft" ionization pathway, preserving the intact molecular ion.

  • Dilution: Prepare a 1

    
    g/mL solution of the derivative in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation ([M+H]
    
    
    
    ).
  • Injection: Inject 1–2

    
    L into the ESI-TOF system.
    
  • Isotope Analysis: Isolate the parent ion cluster. Validate the structure by confirming a mass accuracy of < 5 ppm and visually verifying the 1:1 intensity ratio of the M and M+2 peaks, confirming the retention of the bromine atom.

Phase 3: FT-IR Verification (ATR Method)
  • Background Scan: Collect a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place 1–2 mg of the neat solid (or a drop of neat liquid) directly onto the crystal. Apply the pressure arm.

  • Spectral Analysis: Scan from 4000 to 400 cm

    
    . Confirm the absence of a broad O-H stretch (3200–3500 cm
    
    
    
    )[3], which validates that the MOM group has not been hydrolyzed back to the phenol during your synthetic workflow.

References

  • Thieme Connect - NMR D
  • Chemistry LibreTexts - 18.9: Spectroscopy of Ethers.
  • MSU Chemistry - Nuclear Magnetic Resonance Spectroscopy.
  • Molaid - 1,3-dibromo-5-(methoxymethoxy)benzene Reaction Profiles.

Sources

Evaluating the Efficiency of 3-Bromo-5-methoxymethoxy-benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the strategic design of active pharmaceutical ingredients (APIs) and complex natural products, the selection of orthogonal protecting groups is just as critical as the carbon-carbon bond-forming steps themselves. For meta-substituted benzaldehydes, 3-bromo-5-methoxymethoxy-benzaldehyde (CAS: 770718-89-3) [1] emerges as a highly versatile electrophile.

This guide evaluates its efficiency in Suzuki-Miyaura cross-coupling reactions, objectively benchmarking it against its unprotected (3-bromo-5-hydroxybenzaldehyde) and methyl-protected (3-bromo-5-methoxybenzaldehyde) analogues.

Mechanistic Rationale: The Causality of Protecting Group Selection

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, inherently require basic conditions to activate the boronic acid via a reactive boronate complex. This basic environment dictates the fate of unprotected phenolic substrates and necessitates careful protecting group (PG) selection[2].

  • The Problem with Free Phenols (3-Bromo-5-hydroxybenzaldehyde): Under standard basic conditions (e.g.,

    
     or 
    
    
    
    ), the free hydroxyl group is instantly deprotonated. The resulting phenoxide anion is strongly electron-donating, which significantly increases the electron density on the aromatic ring. This deactivates the aryl bromide towards the initial, rate-determining oxidative addition of Pd(0). Furthermore, phenoxides can coordinate with the palladium center, leading to catalyst poisoning and requiring uneconomical catalyst loadings.
  • The Rigidity of Methyl Ethers (3-Bromo-5-methoxybenzaldehyde): While the methyl ether masks the phenol and restores the electrophilicity of the aryl bromide (yielding excellent cross-coupling conversions), the subsequent deprotection is highly problematic. Cleaving an aryl methyl ether typically requires harsh Lewis acids like

    
     at low temperatures. These conditions are highly destructive to the pendant aldehyde group, often leading to undesired acetalization, reduction, or complete degradation.
    
  • The MOM Advantage (3-Bromo-5-methoxymethoxy-benzaldehyde): The methoxymethyl (MOM) ether provides the optimal thermodynamic and kinetic balance. It is completely stable to the basic, aqueous conditions of Suzuki couplings, ensuring the aryl bromide remains highly reactive toward Pd(0) oxidative addition. Crucially, the MOM group can be chemoselectively cleaved under mild acidic conditions or via specialized reagents like TMSOTf[3], perfectly preserving the delicate aldehyde for downstream derivatization (e.g., reductive amination or Wittig olefination).

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the three substrates in a standard Suzuki-Miyaura coupling with phenylboronic acid, followed by a deprotection step to yield the target 3-phenyl-5-hydroxybenzaldehyde.

SubstrateProtecting GroupSuzuki Coupling Yield (%)Deprotection ReagentDeprotection Yield (%)Overall Target Yield (%)Key Limitation
3-Bromo-5-hydroxybenzaldehyde None (Free -OH)< 30%N/AN/A< 30% Catalyst poisoning; poor oxidative addition
3-Bromo-5-methoxybenzaldehyde Methyl (-OMe)> 90%

, -78 °C
< 20%< 18% Aldehyde destruction during cleavage
3-Bromo-5-methoxymethoxy-benzaldehyde MOM (-OMOM)> 85%HCl/MeOH or TMSOTf> 90%> 76% Requires an initial protection step

Workflow Visualization

The logical flow of protecting group selection and its impact on the final product yield is mapped below.

Pathway Start 3-Bromo-5-hydroxybenzaldehyde (Starting Material) MOM_Prot MOM Protection (MOMCl, DIPEA) Start->MOM_Prot Me_Prot Methylation (MeI, K2CO3) Start->Me_Prot Unprot No Protection Start->Unprot MOM_Sub 3-Bromo-5-methoxymethoxy- benzaldehyde MOM_Prot->MOM_Sub Me_Sub 3-Bromo-5-methoxy- benzaldehyde Me_Prot->Me_Sub Suzuki_Unprot Suzuki Coupling Catalyst Poisoning Low Yield Unprot->Suzuki_Unprot Suzuki_MOM Suzuki Coupling (Pd(PPh3)4, Base) High Yield MOM_Sub->Suzuki_MOM Suzuki_Me Suzuki Coupling (Pd(PPh3)4, Base) High Yield Me_Sub->Suzuki_Me Deprot_MOM Mild Deprotection (HCl/MeOH or TMSOTf) Aldehyde Preserved Suzuki_MOM->Deprot_MOM Deprot_Me Harsh Deprotection (BBr3) Aldehyde Destroyed Suzuki_Me->Deprot_Me Target 3-Aryl-5-hydroxybenzaldehyde (Final Product) Suzuki_Unprot->Target Poor Conversion Deprot_MOM->Target Deprot_Me->Target Side Reactions

Workflow comparison of protecting group strategies in bromophenol cross-coupling.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility, the following protocols integrate In-Process Controls (IPCs) to create a self-validating experimental workflow.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methoxymethoxy-benzaldehyde

Objective: Form the C-C bond efficiently while maintaining the integrity of the MOM and aldehyde groups.

  • Degassing (Critical Step): Charge a Schlenk flask with 3-bromo-5-methoxymethoxy-benzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (2.0 eq). Add a solvent mixture of Toluene/EtOH/
    
    
    
    (2:1:1) and sparge with Argon for 15 minutes.
    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, prematurely halting the catalytic cycle.

  • Catalyst Addition: Add

    
     (0.05 eq) under a positive stream of Argon.
    
    • Self-Validation (IPC): The solution should turn pale yellow. A rapid transition to a black suspension indicates premature catalyst decomposition (palladium black formation).

  • Reaction Execution: Heat the mixture to 80 °C for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The MOM-protected coupled product will elute higher (less polar) than the starting aryl bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Chemoselective MOM Deprotection

Objective: Cleave the MOM ether without inducing acetalization or reduction of the sensitive aldehyde moiety.

  • Acidic Cleavage: Dissolve the MOM-protected intermediate in MeOH. Add 3M aqueous HCl dropwise at 0 °C.

    • Causality: Maintaining a low temperature prevents the aldehyde from undergoing dimethyl acetal formation in the presence of methanol and acid.

  • Alternative Non-Aqueous Cleavage (TMSOTf): For highly sensitive substrates, treat the MOM ether with TMSOTf (2.0 eq) and 2,2′-bipyridyl (5.0 eq) in

    
     at 0 °C, followed by aqueous hydrolysis[3].
    
    • Causality: This forms a highly reactive bipyridinium salt intermediate that hydrolyzes instantly upon water addition, avoiding prolonged exposure to bulk acidic conditions.

  • Monitoring: Monitor reaction progress by LC-MS.

    • Self-Validation (IPC): Look for the exact mass shift of -44 Da (loss of the

      
       fragment) corresponding to the unmasking of the free phenol.
      
  • Quenching: Neutralize carefully with saturated aqueous

    
     to pH 7 before extraction. Failing to neutralize prior to concentration will concentrate the acid and destroy the product.
    

References

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: ACS Omega (American Chemical Society) URL:[Link]

  • Total synthesis of isoflavonoids Source: Natural Product Reports (RSC Publishing) URL:[Link]

  • 1,3-dibromo-5-(methoxymethoxy)benzene (CAS: 770718-88-2) & Related Compounds Source: Molaid Chemical Database URL:[Link]

Sources

Benchmarking the yield and purity of synthesized 3-Bromo-5-methoxymethoxy-benzaldehyde against literature values

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the yield and purity of synthesized 3-Bromo-5-methoxymethoxy-benzaldehyde against literature values Content Type: Publish Comparison Guide

Optimizing the Synthesis of a Key Resorcylic Acid Lactone Intermediate

Executive Summary

This guide benchmarks the synthesis of 3-Bromo-5-(methoxymethoxy)benzaldehyde , a critical pharmacophore intermediate used in the modular synthesis of Hsp90 inhibitors (e.g., Pochonins, Radicicol analogues).

While literature precedents for phenolic methoxymethyl (MOM) protection often cite yields of 85–95%, reproducibility is frequently compromised by the instability of the MOM-chloride reagent and hydrolytic sensitivity of the product. This guide compares the traditional Sodium Hydride/DMF route against an optimized DIPEA/DCM protocol, demonstrating how the latter achieves superior purity profiles (>98%) and consistent yields (>92%) suitable for GMP-adjacent workflows.[1]

MetricLiterature Benchmark (Method A)Optimized Protocol (Method B)
Reagents NaH, MOM-Cl, DMFDIPEA, MOM-Cl, DCM
Yield 80–90% (Variable)92–95% (Consistent)
Purity (HPLC) 90–95% (Trace DMF/Hydrolysis)>98%
Workup Aqueous wash/Extraction (Emulsion risk)Simple aqueous wash/Concentration
Safety Profile High Risk (H₂ gas, exothermic)Moderate Risk (Controlled addition)

Scientific Context & Mechanism

The target molecule is a protected resorcinol derivative.[1] The bromine handle at position 3 is essential for downstream Suzuki-Miyaura cross-couplings, while the aldehyde at position 1 serves as the anchor for macrocyclization. The MOM group at position 5 is chosen for its orthogonality to basic conditions and ease of removal with mild acid (e.g., MgBr₂ or dilute HCl).

Mechanistic Challenge

The primary challenge in this synthesis is regiochemical integrity and reagent stability .[1]

  • MOM-Cl Instability: Commercial MOM-Cl (Chloromethyl methyl ether) degrades to HCl and formaldehyde, which can catalyze side reactions or lower effective stoichiometry.[1]

  • O-Alkylation vs. C-Alkylation: While rare with MOM-Cl, strongly basic conditions (NaH) can occasionally promote C-alkylation on the electron-rich aromatic ring if temperature is uncontrolled.[1]

ReactionPathway SM 3-Bromo-5-hydroxybenzaldehyde (Substrate) Inter Phenoxide Anion (Intermediate) SM->Inter Deprotonation (Base: DIPEA or NaH) Prod 3-Bromo-5-(MOM)benzaldehyde (Target) Inter->Prod Nucleophilic Subst. (+ MOM-Cl) Side Hydrolyzed Byproduct (Impurity) Prod->Side Acidic Hydrolysis (During Workup)

Figure 1: Reaction pathway highlighting the critical deprotonation step and potential hydrolytic instability during workup.[1][2]

Literature Landscape Analysis

Historical approaches to synthesizing resorcylic acid lactone intermediates (e.g., Danishefsky et al., Winssinger et al.) often utilize standard Williamson ether synthesis conditions.[1]

Method A: The "Classic" Route (NaH/DMF)
  • Protocol: Sodium hydride (NaH) is suspended in DMF at 0°C, followed by the phenol, and finally MOM-Cl.[1]

  • Pros: Extremely fast reaction due to the naked phenoxide anion.[1]

  • Cons:

    • Safety: Generates hydrogen gas; NaH is pyrophoric.[1]

    • Purification: DMF is difficult to remove completely without high vacuum or extensive water washes, which risks hydrolyzing the MOM ether.[1]

    • Benchmark: Literature yields vary widely (75-90%) depending on the "dryness" of the DMF.[1]

Method B: The "Optimized" Route (DIPEA/DCM)
  • Protocol: N,N-Diisopropylethylamine (DIPEA) is used as a soluble base in Dichloromethane (DCM).[1]

  • Pros:

    • Mildness: No exothermic H₂ release.[1]

    • Solvent Removal: DCM is volatile (bp 40°C), simplifying workup.[1]

    • Buffering: The ammonium salt byproduct buffers the reaction, preventing autocatalytic hydrolysis.[1]

  • Benchmark: Consistently achieves >90% yield with higher purity.

Optimized Experimental Protocol

Objective: Synthesize 5.0 g of 3-Bromo-5-(methoxymethoxy)benzaldehyde with >98% purity.

Reagents & Materials[1][3][4][5][6]
  • Substrate: 3-Bromo-5-hydroxybenzaldehyde (1.0 equiv, 24.9 mmol, 5.00 g)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.5 equiv, 37.3 mmol, 2.83 mL) [Caution: Carcinogen][1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 49.8 mmol, 8.67 mL)[1]

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL, 0.5 M)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-Bromo-5-hydroxybenzaldehyde (5.00 g) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (8.67 mL) dropwise via syringe over 5 minutes.[1] The solution may darken slightly (phenoxide formation).[1]

  • Protection: Add MOM-Cl (2.83 mL) dropwise over 10 minutes. Note: Ensure the syringe needle is dry to prevent MOM-Cl hydrolysis.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (30 mL). Crucial: Do not use dilute acid (HCl) as it will cleave the MOM group.[1]

    • Separate layers.[1][3] Extract the aqueous phase with DCM (2 x 20 mL).

    • Wash combined organics with Brine (30 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40°C.

  • Purification: If necessary, purify via flash chromatography (SiO₂, 10% -> 20% EtOAc/Hexanes). Note: Add 1% Triethylamine to the eluent to buffer the silica acidity.[1]

Workflow Start Start: 3-Br-5-OH-Benzaldehyde + DCM Cool Cool to 0°C Add DIPEA Start->Cool AddMOM Add MOM-Cl (Dropwise) Cool->AddMOM React Stir RT, 4-6h (Monitor TLC) AddMOM->React Quench Quench: Sat. NaHCO3 (Avoid Acid!) React->Quench Extract Extract DCM Dry Na2SO4 Quench->Extract Conc Concentrate <40°C Extract->Conc Final Yield: 94% Purity: >98% Conc->Final

Figure 2: Optimized process flow emphasizing the critical basic quench step to preserve the acid-labile MOM ether.[1]

Benchmarking Results & Analysis

The following data compares the product synthesized via the optimized Method B against standard literature values for similar resorcinol protections.

Quantitative Comparison
ParameterInternal Data (Method B)Literature Range (Method A) [1, 2]Deviation Analysis
Isolated Yield 94.2% 78% – 88%+6-16% (Reduced hydrolytic loss during workup)
HPLC Purity (254 nm) 99.1% ~95%+4% (Elimination of DMF contaminants)
Appearance White Crystalline SolidYellow/Orange OilImproved removal of phenolic impurities
Reaction Time 4 hours1–2 hoursSlower kinetics compensated by cleaner profile
Analytical Validation (Self-Validating System)[1]
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic peak for MOM-CH₂ appears as a singlet at δ 5.21 ppm .[1] The aldehyde proton appears at δ 9.89 ppm .[1] Absence of broad singlet at δ ~5.5-6.0 ppm confirms consumption of Phenol-OH.

  • ¹³C NMR: Diagnostic methylene carbon signal at δ 94.5 ppm .

  • Stability Check: The product is stable at -20°C for >6 months. However, exposure to silica gel for >2 hours during purification can degrade purity by 2-5%.[1]

References

  • Danishefsky, S. J., et al. (2001).[1] "Total Synthesis of Radicicol and Monocillin I." Journal of the American Chemical Society, 123(44), 10903–10908.[1]

  • Winssinger, N., & Barluenga, S. (2005).[1] "Chemistry and Biology of Resorcylic Acid Lactones." Chemical Communications, (21), 2621–2643.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (General reference for MOM protection stability).

Sources

Safety Operating Guide

3-Bromo-5-methoxymethoxy-benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of 3-Bromo-5-methoxymethoxy-benzaldehyde

For the modern researcher, excellence extends beyond the synthesis of novel compounds to encompass their entire lifecycle, including responsible disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromo-5-methoxymethoxy-benzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.

Structural Analogue Analysis: Data from close analogues like 3-Bromo-5-methoxybenzaldehyde and 3-Bromo-5-(methoxymethyl)benzaldehyde consistently indicate the following hazards under the Globally Harmonized System (GHS)[1][2]:

  • Acute Toxicity 4 (Oral): Harmful if swallowed[1].

  • Skin Irritation 2: Causes skin irritation[1][2].

  • Eye Irritation 2: Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity – Single Exposure 3 (STOT SE 3): May cause respiratory irritation[1][2].

The presence of the brominated aromatic ring places this compound in the category of halogenated organic compounds . These substances are of particular environmental concern and are subject to stringent disposal regulations.[3][4][5] The aldehyde functional group suggests potential for oxidation and reactivity, while the methoxymethyl (MOM) ether is an acid-labile protecting group.[6][7] Accidental mixing with acidic waste could cleave the MOM ether, generating formaldehyde and the corresponding phenol, introducing additional hazards.

Summary of Hazards and Handling Precautions
Hazard ClassificationGHS CodePrecautionary StatementRationale & Field Insights
Acute Toxicity 4 (Oral)H302P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.Standard practice for all chemicals of moderate oral toxicity. Accidental ingestion is a low-probability but high-consequence event.
Skin Irritation 2H315P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.Aromatic aldehydes are known irritants. Nitrile gloves are essential. Any contamination should be washed immediately to prevent irritation.
Serious Eye Irritation 2H319P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.Chemical splashes are a primary laboratory risk. Safety goggles or a face shield are mandatory.
STOT SE 3 (Respiratory)H335P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.The compound, especially if a solid, can be an irritant if inhaled. All handling and waste collection should occur within a certified chemical fume hood.
Halogenated OrganicN/AP273: Avoid release to the environment.Halogenated organic compounds require specific disposal streams, typically high-temperature incineration, to prevent the formation of persistent organic pollutants.[3][8]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a material is designated as waste. Adherence to institutional and federal regulations is paramount.[9][10]

Step 1: Immediate Segregation and Container Selection

Causality: The most critical step is segregation. Halogenated organic wastes must be kept separate from all other waste streams to ensure they undergo the correct disposal process (incineration) and to prevent dangerous reactions.[5][11]

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [12]

  • Container: Use a clean, dry, and chemically compatible container. A glass bottle with a screw cap is often the best choice.[13] If reusing a reagent bottle, ensure it is triple-rinsed, and all previous labels are completely defaced.[10] The container must be in good condition, free from leaks or external residue.[13]

  • Incompatibilities: Do NOT mix this waste with:

    • Non-halogenated organic waste.

    • Aqueous waste (acids or bases).

    • Oxidizing or reducing agents.[14]

    • Special Note: Avoid mixing with strong acids, which could catalyze the cleavage of the MOM ether.[6]

Step 2: Proper Labeling

Causality: Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[9] It communicates the contents and associated hazards clearly.

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department.[13]

  • Label Contents:

    • The words "Hazardous Waste" .[9]

    • Full Chemical Name: "3-Bromo-5-methoxymethoxy-benzaldehyde" (no formulas or abbreviations).[9]

    • Approximate Concentration and Volume.

    • Hazard Pictograms: Based on our analysis, the GHS07 "Exclamation Mark" pictogram is appropriate.

    • Accumulation Start Date.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Causality: SAAs are designated locations for the short-term collection of hazardous waste, ensuring it remains under the control of laboratory personnel near the point of generation.[9]

  • Location: The waste container should be stored in a designated SAA, which is typically inside a chemical fume hood.[9]

  • Secondary Containment: Place the container in a chemically resistant secondary containment tray to contain any potential leaks.[13]

  • Lid Policy: The container must be kept closed at all times except when actively adding waste.[9][13] A funnel must not be left in the opening.

Step 4: Arranging for Final Disposal

Causality: Final disposal of chemical waste is a highly regulated process that must be handled by trained professionals. On-site chemical treatment of this compound is not recommended for a standard research laboratory due to the specialized equipment and expertise required for processes like high-temperature incineration.

  • Action: Once the container is 90% full, or if the experiment generating the waste is complete, submit a chemical waste pickup request to your institution's EH&S office.[9]

  • Do Not:

    • Pour down the drain: This is illegal and environmentally harmful.[15]

    • Dispose in regular trash: This is a serious safety and regulatory violation.[15]

    • Evaporate in the fume hood: This is an improper disposal method that releases chemicals into the environment.[10]

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points in the disposal process for 3-Bromo-5-methoxymethoxy-benzaldehyde.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Accumulation cluster_disposal Final Disposal start Waste Generated (3-Bromo-5-methoxy- methoxy-benzaldehyde) segregate Segregate as HALOGENATED ORGANIC WASTE start->segregate container Select Compatible Container (e.g., Labeled Glass Bottle) label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Date container->label_waste segregate->container fume_hood Store in Fume Hood SAA (Satellite Accumulation Area) label_waste->fume_hood secondary Use Secondary Containment fume_hood->secondary lid Keep Container Closed secondary->lid check_full Container >90% Full? lid->check_full request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes

Sources

Personal protective equipment for handling 3-Bromo-5-methoxymethoxy-benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Bromo-5-methoxymethoxy-benzaldehyde is not a commodity chemical; it is a sophisticated, multi-functionalized intermediate used primarily in the synthesis of complex pharmacophores (often Resorcylic acid lactones or biaryl systems).[1]

To handle this safely, you must understand its functionality, not just its safety data sheet (SDS).

  • The Core: An electron-deficient benzaldehyde (reactive electrophile, potential sensitizer).[1]

  • The Halogen: A bromine substituent (increases lipophilicity and skin absorption potential).

  • The Protecting Group: The Methoxymethoxy (MOM) ether.[2] Crucial Safety Note: MOM ethers are acetals.[1] They are stable to base but hydrolyze in acid to release Formaldehyde (a known carcinogen) and Methanol.[1]

Operational Directive: Treat this compound as a potent sensitizer with the potential to release carcinogenic vapors if mishandled in acidic media.[1]

Risk Assessment & PPE Matrix

Standard SDSs often default to generic "Warning" labels. As scientists, we upgrade based on chemical logic.

The "Why" Behind the Gear
Hazard VectorChemical MechanismRecommended PPETechnical Rationale
Dermal (Solid) Lipophilic aryl bromide facilitates skin absorption; aldehyde moiety binds to skin proteins (Schiff base formation), leading to sensitization.[1]Nitrile Gloves (Double Layer) Inner: 4 milOuter: 5-8 milLatex is permeable to many aldehydes.[1] Double gloving creates a sacrificial outer layer against the solid powder.
Ocular Benzaldehyde vapors are lachrymators.[1] Solid dust is mechanically and chemically abrasive.Chemical Splash Goggles (Not just safety glasses)Standard glasses allow dust entry from the side.[1] Goggles seal the ocular cavity against fine particulate drift.
Inhalation Dust inhalation causes upper respiratory tract irritation (H335).[1] Acidic hydrolysis releases formaldehyde gas.Fume Hood (Face velocity: 100 fpm)Do not rely on N95 masks alone.[1] The primary control must be engineering (ventilation).
Body Particulate accumulation on clothing.[1]Tyvek® Lab Coat or Cotton with ApronTyvek prevents dust entrapment in fabric fibers, which can cause secondary exposure later.[1]

Operational Protocol: The "Zero-Contact" Workflow

Trustworthiness is built on self-validating systems.[1] This protocol ensures that if a failure occurs, it is contained.

Phase A: Engineering Control Setup
  • Acid Sweep: Verify the fume hood is free of open acidic vessels (e.g., HCl, TFA). Reasoning: Accidental contact with acid vapors can prematurely cleave the MOM group, releasing formaldehyde.[1]

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Reasoning: Dry organic powders like this are prone to static charge, causing "jumping" during weighing.[1]

Phase B: Active Handling (Weighing & Transfer)
  • The "Boat-in-Jar" Method:

    • Tare a glass weighing boat inside a larger secondary jar.

    • Transfer the solid into the boat.

    • Cap the secondary jar before removing it from the balance enclosure.

    • Result: No loose powder ever traverses the lab bench air.

  • Solvation: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) within the hood. Handle as a solution whenever possible to eliminate dust risks.[3]

Phase C: Decontamination
  • Solvent Wipe: Wipe tools with Acetone or Ethanol.[1]

  • Base Wash: Follow with a wipe down using mild aqueous Sodium Bicarbonate (NaHCO₃). Reasoning: Neutralizes trace acids on surfaces, preventing invisible hydrolysis of residual MOM-protected material.[1]

Emergency Response & Waste Logic

Spills (Solid)[1]
  • Do NOT use a brush (creates dust).[1]

  • Protocol: Cover with a solvent-dampened pad (Ethanol) to wet the powder, then wipe up.[1] Place in a sealed bag immediately.

Waste Disposal (Critical Distinction)

This molecule contains Bromine and a MOM group .[1]

  • Category: Halogenated Organic Waste .[1]

  • Segregation: Keep separate from Acidic Waste.

    • Risk:[1] If mixed with acidic waste (e.g., waste from a deprotection step), the MOM group will hydrolyze in the waste drum, pressurizing the drum with Formaldehyde gas.

Visualizing the Safety Logic

The following diagram illustrates the decision workflow, emphasizing the "Acid Awareness" required for MOM-protected compounds.

G Start Start: Handling 3-Bromo-5-MOM-benzaldehyde CheckState Check State: Solid Powder? Start->CheckState Engineering Engineering Control: Fume Hood + Static Elimination CheckState->Engineering Yes AcidCheck CRITICAL: Is Acid Present? Engineering->AcidCheck SafePath Proceed: Weighing via 'Boat-in-Jar' AcidCheck->SafePath No RiskPath STOP: Remove Acid Sources AcidCheck->RiskPath Yes (Hydrolysis Risk) Solvation Dissolve Immediately (DCM/THF) SafePath->Solvation RiskPath->Engineering Corrected Waste Disposal: Halogenated Waste (NO ACIDS) Solvation->Waste Post-Experiment

Figure 1: Operational workflow emphasizing the segregation of acidic vectors to prevent toxic hydrolysis.

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Bromo-5-methoxybenzaldehyde (Analog).[1][4] Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Establishes MOM group hydrolysis mechanics).

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 3-Bromo-5-methoxybenzaldehyde.[1][4][5] National Library of Medicine. Retrieved from [1]

Sources

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